2-Pyrrolidineethanol
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-pyrrolidin-2-ylethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO/c8-5-3-6-2-1-4-7-6/h6-8H,1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZXVADSBLRIAIB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20941163 | |
| Record name | 2-(Pyrrolidin-2-yl)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20941163 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
115.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19432-88-3 | |
| Record name | 2-Pyrrolidineethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=19432-88-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pyrrolidine-2-ethanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019432883 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(Pyrrolidin-2-yl)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20941163 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Pyrrolidine-2-ethanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.126 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-Pyrrolidineethanol: Chemical Properties, Structure, and Biological Relevance
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, structure, and known biological activities of 2-Pyrrolidineethanol. The information is presented in a structured format to facilitate easy access and comparison for research and development purposes.
Chemical Properties and Structure
This compound, also known as 2-(Pyrrolidin-2-yl)ethanol, is a heterocyclic organic compound. Its structure consists of a pyrrolidine ring substituted at the 2-position with an ethanol group.
Physicochemical Properties
The key physicochemical properties of this compound and its N-methylated derivative, 1-Methyl-2-pyrrolidineethanol, are summarized in the tables below. This data is essential for understanding the compound's behavior in various experimental and physiological conditions.
Table 1: Chemical Identification of this compound and Related Compounds
| Identifier | This compound | 1-Methyl-2-pyrrolidineethanol |
| IUPAC Name | 2-(Pyrrolidin-2-yl)ethan-1-ol[1] | 2-(1-methylpyrrolidin-2-yl)ethanol[2][3] |
| CAS Number | 19432-88-3[1] | 67004-64-2[2][3][4] |
| Molecular Formula | C6H13NO[1] | C7H15NO[2][3] |
| SMILES String | C1CC(NC1)CCO[5] | CN1CCCC1CCO[2][3] |
| InChI Key | JZXVADSBLRIAIB-UHFFFAOYSA-N[1] | FYVMBPXFPFAECB-UHFFFAOYSA-N[2][3] |
Table 2: Physical and Chemical Properties of this compound and Related Compounds
| Property | This compound | 1-Methyl-2-pyrrolidineethanol |
| Molecular Weight | 115.17 g/mol [1] | 129.20 g/mol [2][3] |
| Boiling Point | 678-680 °C at 0.03 Torr[1] | 110-112 °C at 14 mmHg[3] |
| Density | 1.0117 g/cm³[1] | 0.951 g/mL at 25 °C[3] |
| pKa | 15.03 ± 0.10 (Predicted)[1] | Not available |
| Solubility | No data available | No data available |
Experimental Protocols
A detailed, publicly available experimental protocol specifically for the synthesis of this compound could not be identified in the searched literature. However, a common synthetic route to similar 2-substituted pyrrolidines involves the reduction of the corresponding functional group. For instance, the synthesis of 2-pyrrolidinemethanol (prolinol) is often achieved through the reduction of the amino acid proline.[6] A plausible, though unverified, synthetic approach to this compound could involve the reduction of 2-pyrrolidineacetic acid or its esters.
Biological Activity and Signaling Pathways
This compound has been identified as a potential inhibitor of the c-Kit kinase.[1] c-Kit is a receptor tyrosine kinase that plays a crucial role in cell signaling pathways controlling cell survival, proliferation, and differentiation.[7] Dysregulation of c-Kit signaling, often due to mutations, is implicated in various cancers, making it an important therapeutic target.[7]
c-Kit Signaling Pathway and Inhibition
The binding of the ligand, stem cell factor (SCF), to the extracellular domain of c-Kit induces receptor dimerization and autophosphorylation of tyrosine residues in the intracellular domain. This activation initiates a cascade of downstream signaling pathways, including the RAS/RAF/MEK/ERK (MAPK) pathway and the PI3K/AKT/mTOR pathway, which promote cell proliferation and survival.
Inhibitors of c-Kit, such as this compound, are thought to bind to the ATP-binding pocket of the kinase domain, preventing the transfer of phosphate from ATP to the tyrosine residues. This blockage of autophosphorylation halts the downstream signaling cascade, thereby inhibiting the pro-proliferative and anti-apoptotic signals.
Below is a diagram illustrating the general c-Kit signaling pathway and the point of inhibition by a kinase inhibitor like this compound.
Conclusion
This compound is a small molecule with potential therapeutic applications as a c-Kit kinase inhibitor. This guide has summarized its key chemical and physical properties and provided an overview of its likely mechanism of action. Further research is warranted to elucidate its precise binding mode with c-Kit and to develop detailed and optimized synthetic protocols. The information presented herein serves as a valuable resource for scientists and researchers engaged in the discovery and development of novel therapeutics targeting cancer and other diseases associated with aberrant c-Kit signaling.
References
- 1. N-(2-Hydroxyethyl)-2-pyrrolidone synthesis - chemicalbook [chemicalbook.com]
- 2. dbt.univr.it [dbt.univr.it]
- 3. Identification of novel c-Kit inhibitors from natural sources using virtual screening and molecular dynamics simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of novel 2-pyrrolidinone and pyrrolidine derivatives and study of their inhibitory activity against autotaxin enzyme [pubmed.ncbi.nlm.nih.gov]
- 5. Virtual Screening and Molecular Docking: Discovering Novel c-KIT Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
An In-depth Technical Guide to 2-Pyrrolidineethanol and Its Derivatives
Introduction
The term "2-Pyrrolidineethanol" can refer to several distinct chemical entities, each with unique properties and applications in research and drug development. This ambiguity necessitates a clear delineation of the specific isomers and derivatives to ensure accurate experimental design and interpretation. This technical guide provides a comprehensive overview of the core compounds associated with this name, focusing on their chemical properties, applications, and relevant experimental protocols for researchers, scientists, and drug development professionals. The primary compounds covered are pyrrolidine-2-ethanol, its structural isomer 1-Pyrrolidineethanol (N-(2-Hydroxyethyl)pyrrolidine), and the N-substituted derivative 1-Methyl-2-pyrrolidineethanol.
Data Presentation: Core Compounds
The physicochemical properties of the key compounds are summarized below for easy comparison.
Table 1: Physicochemical Data for this compound and Related Compounds
| Property | pyrrolidine-2-ethanol | 1-Pyrrolidineethanol | 1-Methyl-2-pyrrolidineethanol |
| Structure | (Image of 2-position ethanol group) | (Image of 1-position ethanol group) | (Image of 1-methyl, 2-ethanol group) |
| CAS Number | 19432-88-3 | 2955-88-6 | 67004-64-2 |
| Molecular Formula | C₆H₁₃NO | C₆H₁₃NO | C₇H₁₅NO |
| Molecular Weight | 115.17 g/mol | 115.17 g/mol [1] | 129.20 g/mol |
| Synonyms | 2-(Pyrrolidin-2-yl)ethanol | N-(2-Hydroxyethyl)pyrrolidine, Epolamine[1] | N-Methyl-2-pyrrolidineethanol |
| Appearance | - | Colourless liquid[1] | Clear yellow to brownish liquid |
| Boiling Point | - | 79-81°C[1] | 110-112°C (14 mmHg) |
| Density | - | 0.985 g/cm³[1] | 0.951 g/mL at 25°C |
| Solubility | - | Partly soluble in water; Soluble in alcohol, ether, benzene[1] | - |
| Storage | 2-8°C | - | - |
Applications in Research and Drug Development
These pyrrolidine derivatives serve as crucial building blocks and intermediates in the synthesis of various pharmaceutical compounds.
-
pyrrolidine-2-ethanol (CAS 19432-88-3): This chiral molecule is noted for its potential use as an inhibitor of c-Kit kinase, a target in cancer therapy. Its primary application lies in asymmetric synthesis, where its stereocenter is valuable for creating enantiomerically pure molecules.
-
1-Pyrrolidineethanol (Epolamine) (CAS 2955-88-6): This compound is a key raw material and intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyestuffs.[1] Its most prominent role is as a reagent in the synthesis of Diclofenac Epolamine, the active ingredient in products like Flector Patch.[2] This salt form of diclofenac exhibits greater water solubility and enhanced cutaneous absorption compared to other forms of the drug.[1]
-
1-Methyl-2-pyrrolidineethanol (CAS 67004-64-2): This derivative is an important pharmaceutical intermediate. It is notably used as a key precursor in the synthesis of Clemastine, an antihistamine.[3] It also serves as a British Pharmacopoeia reference standard for laboratory tests related to Clemastine tablets.
Experimental Protocols & Workflows
Detailed methodologies for the synthesis of active pharmaceutical ingredients (APIs) using these precursors are critical for drug development.
Detailed Methodology: Synthesis of Diclofenac Epolamine
This protocol describes the synthesis of Diclofenac Epolamine from Diclofenac Sodium on a laboratory scale.
Objective: To prepare high-purity Diclofenac Epolamine.
Materials:
-
Diclofenac Sodium
-
Ethyl Acetate
-
Methyl Isobutyl Ketone (or alternative organic solvent)
-
Water
-
A strong acid (e.g., HCl)
-
1-Pyrrolidineethanol (Epolamine)
Procedure:
-
Salt Dissolution: Dissolve the starting material, sodium diclofenac salt, in a solvent mixture of water and an organic solvent such as ethyl acetate.[4]
-
Acidification: Add a strong acid to the mixture. This protonates the diclofenac, forming the free diclofenac acid.
-
Phase Separation: The mixture will separate into two phases. Remove and discard the aqueous phase, retaining the organic phase which contains the diclofenac acid.[4]
-
Anhydrification: Ensure the remaining organic phase is anhydrous.
-
Salt Formation: Add 1-Pyrrolidineethanol (Epolamine) to the organic solution. The reaction should be maintained at a temperature between 55 - 60°C.[4]
-
Precipitation and Filtration: The product, Diclofenac Epolamine, will begin to precipitate. Cool the mixture to 0-5°C and filter the solid product under vacuum.[4]
-
Washing and Drying: Wash the collected solid with cold ethyl acetate and dry under vacuum at 40°C for approximately 18 hours.[4]
-
Analysis: The final product's purity can be verified by High-Performance Liquid Chromatography (HPLC), with expected purity not less than 99.80%.[4]
Synthetic Workflow: Clemastine Fumarate Synthesis
1-Methyl-2-pyrrolidineethanol is a precursor to a key intermediate in the synthesis of Clemastine. The general workflow is as follows:
-
Intermediate Preparation: 1-Methyl-2-pyrrolidineethanol is converted to N-methyl-2-(2-chloroethyl)pyrrolidine. This is typically achieved by treating a related precursor, N-methyl-2-(2-ethoxy)pyrrolidine, with a chlorinating agent like thionyl chloride.[3][5]
-
Coupling Reaction: The resulting N-methyl-2-(2-chloroethyl)pyrrolidine is reacted with 1-(4-chlorophenyl)-1-phenylethanol in the presence of a strong base, such as sodamide, to yield racemic clemastine.[3][5]
-
Resolution: The racemic mixture is resolved using a chiral resolving agent, like L-(+)-tartaric acid, in a solvent mixture (e.g., acetone and water) to isolate the desired (R,R)-enantiomer.[5]
-
Final Salt Formation: The resolved clemastine base is then treated with fumaric acid to form the final active pharmaceutical ingredient, clemastine fumarate.[5]
Mandatory Visualizations
The following diagrams illustrate the logical workflows for the syntheses described above.
Caption: Logical workflow for the synthesis of Diclofenac Epolamine.
Caption: Logical workflow for the synthesis of Clemastine Fumarate.
References
- 1. N-(2-Hydroxyethyl) pyrrolidine, 2955-88-6, 1-Pyrrolidineethanol; 1-(2-Hydroxyethyl) pyrrolidine; 2-(1-Pyrrolidino) ethanol; 2-(1-Pyrrolidinyl) ethanol [mallakchemicals.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. CN107011228A - A kind of preparation method of clemastine fumarate - Google Patents [patents.google.com]
- 4. WO2010069397A1 - Process for the preparation of diclofenac epolamine - Google Patents [patents.google.com]
- 5. benchchem.com [benchchem.com]
An In-depth Technical Guide to (R)-(-)-2-Pyrrolidinemethanol and (S)-(+)-2-Pyrrolidinemethanol: Properties, Synthesis, and Applications in Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
(R)-(-)-2-Pyrrolidinemethanol and (S)-(+)-2-Pyrrolidinemethanol, commonly known as D-prolinol and L-prolinol respectively, are pivotal chiral building blocks in the field of asymmetric synthesis. Derived from the naturally occurring amino acids D-proline and L-proline, these amino alcohols have found extensive application as chiral auxiliaries and ligands in a myriad of stereoselective transformations. Their utility is central to the development of enantiomerically pure pharmaceuticals and other complex chiral molecules. This technical guide provides a comprehensive overview of the physicochemical properties, detailed synthetic protocols, characterization methodologies, and key applications of these versatile chiral synthons.
Core Properties
The enantiomeric pair of 2-pyrrolidinemethanol exhibits identical physical and chemical properties in an achiral environment, differing only in their interaction with plane-polarized light. The quantitative data for both (R)-(-)-2-Pyrrolidinemethanol and (S)-(+)-2-Pyrrolidinemethanol are summarized in the tables below for easy comparison.
Physical and Chemical Properties
| Property | (R)-(-)-2-Pyrrolidinemethanol | (S)-(+)-2-Pyrrolidinemethanol |
| Synonyms | (R)-(-)-2-(Hydroxymethyl)pyrrolidine, D-Prolinol | (S)-(+)-2-(Hydroxymethyl)pyrrolidine, L-Prolinol |
| CAS Number | 68832-13-3[1] | 23356-96-9 |
| Molecular Formula | C₅H₁₁NO[1] | C₅H₁₁NO |
| Molecular Weight | 101.15 g/mol [1] | 101.15 g/mol |
| Appearance | Colorless to light yellow liquid | Colorless to light yellow liquid |
| Boiling Point | 74-76 °C at 2 mmHg[1] | 74-76 °C at 2 mmHg |
| Density | 1.025 g/mL at 25 °C[1] | 1.025 g/mL at 25 °C |
| Refractive Index (n20/D) | 1.4849 | 1.4853 |
| Specific Optical Rotation ([α]20/D) | -31° (c = 1 in toluene)[1] | +31° (c = 1 in toluene) |
Spectroscopic Data
In achiral solvents, the NMR spectra of the two enantiomers are identical.
| ¹H NMR (CDCl₃) | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~3.65 - 3.55 | m | 1H | H-2 | |
| ~3.50 - 3.40 | m | 1H | CH₂OH | |
| ~3.35 - 3.25 | m | 1H | CH₂OH | |
| ~3.05 - 2.95 | m | 1H | H-5 | |
| ~2.90 - 2.80 | m | 1H | H-5 | |
| ~2.00 (broad s) | 1H | OH | ||
| ~1.90 - 1.70 | m | 4H | H-3, H-4 |
| ¹³C NMR (CDCl₃) | Chemical Shift (δ, ppm) | Assignment |
| ~66.5 | CH₂OH | |
| ~60.5 | C-2 | |
| ~46.5 | C-5 | |
| ~28.0 | C-3 | |
| ~25.5 | C-4 |
Note: The exact chemical shifts may vary slightly depending on the solvent and concentration.
Synthesis of (R)-(-)- and (S)-(+)-2-Pyrrolidinemethanol
The most prevalent and straightforward method for the synthesis of enantiomerically pure 2-pyrrolidinemethanol is the reduction of the corresponding enantiomer of the amino acid proline. (S)-(+)-2-Pyrrolidinemethanol is synthesized from L-proline, while (R)-(-)-2-Pyrrolidinemethanol is obtained from D-proline. Lithium aluminum hydride (LiAlH₄) is the most commonly used reducing agent for this transformation.[2]
General Experimental Protocol: Reduction of Proline with LiAlH₄
Materials:
-
L-proline or D-proline
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (THF)
-
Ethyl acetate
-
Anhydrous sodium sulfate or magnesium sulfate
-
Hydrochloric acid (for workup, optional)
-
Sodium hydroxide (for workup, optional)
Procedure:
-
Setup: A dry, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet is charged with a suspension of LiAlH₄ in anhydrous THF under a nitrogen atmosphere. The flask is cooled in an ice bath.
-
Addition of Proline: A solution or suspension of the corresponding proline enantiomer in anhydrous THF is added dropwise to the LiAlH₄ suspension via the dropping funnel. The addition should be slow to control the exothermic reaction and hydrogen gas evolution.
-
Reaction: After the addition is complete, the reaction mixture is gradually warmed to room temperature and then heated to reflux for several hours to ensure complete reduction. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Workup (Fieser method): The reaction mixture is cooled in an ice bath. Cautiously and sequentially, water, 15% aqueous sodium hydroxide, and then more water are added dropwise to quench the excess LiAlH₄. This procedure results in the formation of a granular precipitate of aluminum salts, which can be easily filtered off.
-
Extraction and Drying: The resulting slurry is filtered, and the filter cake is washed thoroughly with THF or another suitable solvent like ethyl acetate. The combined organic filtrates are dried over anhydrous sodium sulfate or magnesium sulfate.
-
Purification: The solvent is removed under reduced pressure to yield the crude 2-pyrrolidinemethanol. Further purification can be achieved by vacuum distillation to obtain the pure product.
Logical Flow of Synthesis:
Caption: General workflow for the synthesis of 2-pyrrolidinemethanol enantiomers.
Characterization and Quality Control
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure of the synthesized 2-pyrrolidinemethanol. The expected chemical shifts are provided in Section 1.2. To determine the enantiomeric excess, a chiral solvating agent can be added to the NMR sample, which will induce diastereomeric interactions and result in the splitting of signals for the two enantiomers.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a crucial technique for determining the enantiomeric purity (enantiomeric excess, ee) of the synthesized 2-pyrrolidinemethanol.
General Protocol:
-
Column: A chiral stationary phase (CSP) is required. Polysaccharide-based columns (e.g., Chiralcel OD-H, Chiralpak AD-H) or Pirkle-type columns are often effective.
-
Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol) is typically used. The exact ratio is optimized to achieve baseline separation. For basic compounds like 2-pyrrolidinemethanol, a small amount of an amine additive (e.g., diethylamine) may be required to improve peak shape.
-
Flow Rate: Typically in the range of 0.5 - 1.5 mL/min.
-
Detection: UV detection is commonly used, typically at a wavelength where the compound has some absorbance (e.g., around 210 nm).
Workflow for Chiral HPLC Method Development:
Caption: Workflow for developing a chiral HPLC method for 2-pyrrolidinemethanol.
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of the compound. Under electron ionization (EI), alcohols typically undergo α-cleavage and dehydration. For 2-pyrrolidinemethanol, the molecular ion peak (M⁺) would be at m/z 101. A common fragmentation pathway would be the loss of the hydroxymethyl group (•CH₂OH, 31 Da) leading to a fragment at m/z 70, which corresponds to the pyrrolidinyl cation. Another possible fragmentation is the loss of a hydrogen atom to give a fragment at m/z 100.
Applications in Asymmetric Synthesis
The primary and most significant application of (R)-(-)- and (S)-(+)-2-pyrrolidinemethanol is in the field of asymmetric synthesis, where they serve as versatile chiral auxiliaries and precursors to a wide range of organocatalysts.
Role as Chiral Auxiliaries
A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter is created, the auxiliary is removed and can often be recovered. Prolinol and its derivatives are effective chiral auxiliaries due to their rigid bicyclic-like structures in transition states, which provide a well-defined steric environment.
General Principle of Chiral Auxiliary-Mediated Asymmetric Synthesis:
Caption: The logical flow of asymmetric synthesis using a chiral auxiliary.
Precursors to Organocatalysts
(R)-(-)- and (S)-(+)-2-pyrrolidinemethanol are precursors to a variety of highly effective organocatalysts. These catalysts are particularly prominent in enamine and iminium ion catalysis, which are key strategies in modern asymmetric synthesis.
-
(S)- and (R)-Prolinol Derivatives in Aldol Reactions: Prolinol and its derivatives can catalyze the direct asymmetric aldol reaction between ketones and aldehydes. The mechanism typically involves the formation of a chiral enamine intermediate from the ketone and the catalyst, which then reacts with the aldehyde in a stereocontrolled manner.
-
Hayashi-Jørgensen Catalysts: Silyl-protected diarylprolinols, often referred to as Hayashi-Jørgensen catalysts, are highly effective organocatalysts for a range of asymmetric transformations, including Michael additions and α-functionalizations of aldehydes.
The versatility and high stereocontrol afforded by prolinol-derived catalysts have made them indispensable tools in the synthesis of complex, biologically active molecules, including many pharmaceutical agents.
Conclusion
(R)-(-)-2-Pyrrolidinemethanol and (S)-(+)-2-Pyrrolidinemethanol are foundational chiral building blocks in modern organic synthesis. Their ready availability from the chiral pool, coupled with their straightforward synthesis and versatile reactivity, has cemented their importance in both academic research and industrial drug development. This guide has provided a comprehensive overview of their properties, synthesis, characterization, and applications, serving as a valuable resource for researchers and scientists working in the field of asymmetric synthesis.
References
A Technical Guide to the Solubility of 2-Pyrrolidineethanol in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of 2-Pyrrolidineethanol, a versatile intermediate in the pharmaceutical and chemical industries. Due to a lack of specific quantitative solubility data in publicly available literature, this document focuses on providing qualitative solubility information, likely miscibility based on structurally similar compounds, and detailed experimental protocols to enable researchers to determine precise solubility parameters.
Core Concepts in Solubility
Solubility is a critical physicochemical property that dictates the suitability of a solvent for synthesis, purification, formulation, and various analytical applications. It is defined as the maximum concentration of a solute that can dissolve in a solvent at a given temperature and pressure to form a homogeneous solution. For drug development professionals, understanding and quantifying the solubility of a compound like this compound is fundamental for ensuring optimal reaction conditions, achieving desired formulation concentrations, and predicting bioavailability.
Miscibility, a related concept, refers to the ability of two liquids to mix in all proportions, forming a single homogeneous phase.[1] The principle of "like dissolves like" is a useful heuristic, suggesting that polar solutes tend to dissolve in polar solvents, and non-polar solutes in non-polar solvents.[2]
Data Presentation: Solubility Profile
Table 1: Qualitative Solubility and Miscibility of 2-Pyrrolidinone in Various Solvents
| Solvent | Chemical Class | Polarity | Expected Miscibility with this compound |
| Water | Protic | High | Miscible[3] |
| Ethanol | Protic, Polar | High | Miscible |
| Methanol | Protic, Polar | High | Likely Miscible |
| Benzene | Aromatic, Non-polar | Low | Miscible |
| Chloroform | Halogenated, Polar | Medium | Miscible |
| Diethyl Ether | Ether, Non-polar | Low | Miscible |
| Ethyl Acetate | Ester, Polar | Medium | Miscible |
| Carbon Disulfide | Non-polar | Low | Miscible |
| Petroleum Ether | Non-polar Hydrocarbon | Low | Poorly Soluble[4] |
Note: The miscibility data presented is for 2-Pyrrolidinone and serves as an estimation for this compound due to structural similarities. Researchers should experimentally verify the solubility for their specific application.
Experimental Protocol: Determination of Equilibrium Solubility
To obtain precise quantitative solubility data, the following experimental protocol, based on the shake-flask method, is recommended. This method is a standard and reliable technique for determining the equilibrium solubility of a compound in a given solvent.
Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a specific temperature.
Materials:
-
This compound (high purity)
-
Selected organic solvent (analytical grade)
-
Thermostatically controlled shaker or water bath
-
Calibrated analytical balance
-
Volumetric flasks and pipettes
-
Syringe filters (chemically compatible with the solvent)
-
High-Performance Liquid Chromatography (HPLC) system or Gas Chromatography (GC) system with a suitable detector
-
Vials for sample collection
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial. The presence of undissolved solid is crucial to ensure saturation.
-
Place the vial in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).
-
Agitate the mixture for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.
-
-
Sample Collection and Preparation:
-
Once equilibrium is achieved, allow the solution to stand undisturbed in the temperature-controlled environment for at least 24 hours to allow the undissolved solid to settle.
-
Carefully withdraw a known volume of the supernatant using a pipette.
-
Immediately filter the collected supernatant through a chemically compatible syringe filter to remove any undissolved microparticles. This step is critical to prevent overestimation of solubility.
-
Dilute the filtered sample with a known volume of the solvent to a concentration that falls within the linear range of the analytical method.
-
-
Quantification:
-
Analyze the diluted sample using a validated HPLC or GC method to determine the concentration of this compound.
-
Prepare a series of standard solutions of this compound of known concentrations in the same solvent.
-
Generate a calibration curve by plotting the analytical response (e.g., peak area) versus the concentration of the standard solutions.
-
Determine the concentration of this compound in the diluted sample by interpolating its analytical response on the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the original concentration of this compound in the saturated solution by accounting for the dilution factor.
-
Express the solubility in appropriate units, such as grams per 100 mL (g/100mL) or moles per liter (mol/L).
-
Logical Workflow for Solubility Determination
Caption: A flowchart of the experimental workflow for determining the equilibrium solubility of a compound.
Conclusion
While specific quantitative solubility data for this compound in organic solvents is sparse, its structural characteristics and the known properties of the related compound 2-Pyrrolidinone suggest it is likely miscible with a broad range of common organic solvents. For applications requiring precise solubility values, the provided experimental protocol offers a robust method for their determination. This guide empowers researchers and drug development professionals with the foundational knowledge and practical tools necessary to effectively utilize this compound in their work.
References
Spectroscopic Analysis of 2-Pyrrolidineethanol: A Technical Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 2-Pyrrolidineethanol, a valuable building block in pharmaceutical and chemical synthesis. Due to the limited availability of public spectroscopic data for 2-(Pyrrolidin-2-yl)ethanol, this guide focuses on the well-characterized and often related isomer, N-(2-Hydroxyethyl)pyrrolidine (CAS No. 2955-88-6), also known as 1-Pyrrolidineethanol. The methodologies and principles described herein are broadly applicable to the structural elucidation of similar small organic molecules.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for N-(2-Hydroxyethyl)pyrrolidine, providing a quantitative basis for its identification and characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Spectroscopic Data for N-(2-Hydroxyethyl)pyrrolidine
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~3.64 | Triplet | 2H | -CH₂-OH |
| ~2.65 | Triplet | 2H | -N-CH₂- |
| ~2.56 | Multiplet | 4H | Pyrrolidine ring -CH₂- groups adjacent to N |
| ~1.78 | Multiplet | 4H | Pyrrolidine ring -CH₂- groups β to N |
Solvent: CDCl₃. Reference: Tetramethylsilane (TMS) at 0 ppm.
Table 2: ¹³C NMR Spectroscopic Data for N-(2-Hydroxyethyl)pyrrolidine [1]
| Chemical Shift (δ) ppm | Assignment |
| ~59.5 | -CH₂-OH |
| ~58.0 | -N-CH₂- |
| ~54.5 | Pyrrolidine ring -CH₂- groups adjacent to N |
| ~23.5 | Pyrrolidine ring -CH₂- groups β to N |
Solvent: CDCl₃. Reference: Tetramethylsilane (TMS) at 0 ppm.
Infrared (IR) Spectroscopy
Table 3: Key IR Absorption Bands for N-(2-Hydroxyethyl)pyrrolidine
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400-3200 (broad) | Strong | O-H stretch (alcohol) |
| 2965-2850 | Strong | C-H stretch (aliphatic) |
| 1465 | Medium | C-H bend (methylene) |
| 1120 | Strong | C-N stretch (tertiary amine) |
| 1050 | Strong | C-O stretch (primary alcohol) |
Sample preparation: Neat liquid.
Mass Spectrometry (MS)
Table 4: Mass Spectrometry Data for N-(2-Hydroxyethyl)pyrrolidine
| m/z | Relative Intensity | Assignment |
| 115 | Moderate | [M]⁺ (Molecular Ion) |
| 84 | High | [M - CH₂OH]⁺ |
| 70 | High | [M - CH₂CH₂OH]⁺ |
Ionization method: Electron Ionization (EI).
Experimental Protocols
The following are detailed methodologies for the acquisition of the spectroscopic data presented above.
Nuclear Magnetic Resonance (NMR) Spectroscopy
2.1.1. Sample Preparation For ¹H and ¹³C NMR analysis, a sample of N-(2-Hydroxyethyl)pyrrolidine is prepared as follows:
-
Approximately 10-20 mg of the liquid sample is dissolved in 0.6-0.7 mL of deuterated chloroform (CDCl₃).
-
A small amount of tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing (0 ppm).
-
The solution is transferred into a clean, dry 5 mm NMR tube.
-
The NMR tube is capped and carefully wiped clean before insertion into the spectrometer.
2.1.2. ¹H NMR Spectroscopy A standard ¹H NMR spectrum is acquired on a 400 MHz (or higher) spectrometer. Typical acquisition parameters include:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Number of Scans: 16 to 64 scans are typically averaged to achieve a good signal-to-noise ratio.
-
Relaxation Delay: A delay of 1-2 seconds between scans ensures full relaxation of the protons.
-
Spectral Width: A spectral width of approximately 12-16 ppm is used to cover the entire proton chemical shift range.
2.1.3. ¹³C NMR Spectroscopy A proton-decoupled ¹³C NMR spectrum is acquired on the same spectrometer. Typical acquisition parameters include:
-
Pulse Program: A standard proton-decoupled pulse sequence with a 30-degree pulse (e.g., 'zgpg30' on Bruker instruments).
-
Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is required.
-
Relaxation Delay: A relaxation delay of 2 seconds is commonly used.
-
Spectral Width: A spectral width of approximately 200-240 ppm is used to cover the entire carbon chemical shift range.
Fourier-Transform Infrared (FT-IR) Spectroscopy
The infrared spectrum is obtained using an FT-IR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.
-
A background spectrum of the clean, empty ATR crystal is recorded.
-
A small drop of the neat liquid sample, N-(2-Hydroxyethyl)pyrrolidine, is placed directly onto the ATR crystal, ensuring complete coverage of the crystal surface.
-
The sample spectrum is then recorded.
-
Data is typically collected over a range of 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹.
-
After the measurement, the ATR crystal is cleaned with a suitable solvent (e.g., isopropanol) and dried.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS analysis is performed to determine the mass-to-charge ratio of the molecule and its fragments.
-
A dilute solution of N-(2-Hydroxyethyl)pyrrolidine is prepared in a volatile organic solvent (e.g., methanol or dichloromethane).
-
1 µL of the sample solution is injected into the GC-MS system.
-
The gas chromatograph is equipped with a capillary column suitable for the analysis of polar compounds (e.g., a DB-5ms or equivalent).
-
The oven temperature is programmed to ramp from a low initial temperature (e.g., 50 °C) to a final temperature (e.g., 250 °C) to ensure separation of the analyte from any impurities.
-
The mass spectrometer is operated in Electron Ionization (EI) mode with an electron energy of 70 eV.
-
The mass spectrum is recorded over a mass range of m/z 35-300.
Visualizations
The following diagrams illustrate the workflow of spectroscopic analysis and the relationship between different spectroscopic techniques in structural elucidation.
References
2-Pyrrolidineethanol: A Versatile Chiral Building Block for Asymmetric Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The pyrrolidine scaffold is a privileged structural motif, frequently found in a wide array of biologically active natural products, pharmaceuticals, and as the core of highly effective organocatalysts and chiral ligands in asymmetric synthesis.[1][2] Its rigid, five-membered ring structure provides a well-defined stereochemical environment, making it an ideal template for inducing chirality in synthetic transformations. Among the diverse family of pyrrolidine-based chiral building blocks, 2-pyrrolidineethanol presents itself as a valuable and versatile synthon.
This technical guide details the application of this compound as a chiral building block in organic synthesis. While direct literature on this compound can be sparse, its synthetic utility can be effectively demonstrated through methodologies adapted from its close and well-documented structural analogs, such as prolinol and 2-methylpyrrolidine derivatives. This guide will provide detailed experimental protocols, quantitative data from analogous systems, and visual diagrams of key synthetic workflows to empower researchers in leveraging this compound for the stereocontrolled synthesis of complex molecules.
Core Application: Asymmetric α-Alkylation of Ketones via Chiral Auxiliary
A primary application of chiral pyrrolidine derivatives is in the asymmetric α-alkylation of carbonyl compounds. This is often achieved through the use of a chiral auxiliary, a molecule that is temporarily incorporated into the substrate to direct the stereochemical outcome of a subsequent reaction. The auxiliary is then removed and can often be recovered.
The methodology detailed here is adapted from the highly successful SAMP/RAMP hydrazone chemistry developed by E. J. Corey and Dieter Enders.[3] In this proposed scheme, this compound is first converted into a chiral hydrazine auxiliary, analogous to (S)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP). This new auxiliary can then be used to synthesize enantioenriched α-alkylated ketones with a high degree of stereocontrol.
Logical Workflow for Synthesis and Application
The overall synthetic strategy involves three main stages:
-
Synthesis of the Chiral Auxiliary : Conversion of (S)-2-pyrrolidineethanol into its corresponding chiral hydrazine derivative.
-
Asymmetric Alkylation : Formation of a chiral hydrazone with a prochiral ketone, followed by diastereoselective alkylation.
-
Auxiliary Cleavage : Removal of the chiral auxiliary to yield the enantioenriched α-alkylated ketone.
Figure 1: General workflow for the synthesis and application of a this compound-derived chiral auxiliary.
Data Presentation: Performance in Asymmetric Alkylation
The following table summarizes the typical performance of the analogous SAMP auxiliary in the asymmetric α-alkylation of various ketones. These values provide a benchmark for the expected yields and stereoselectivities when using a this compound-derived auxiliary under similar conditions.
| Entry | Ketone | Electrophile (R-X) | Yield (%) | d.e. (%) | e.e. (%) | Reference |
| 1 | Cyclohexanone | MeI | 85 | ≥95 | ≥95 | [3] |
| 2 | Cyclopentanone | EtI | 90 | ≥96 | ≥96 | [3] |
| 3 | Acetone | n-PrI | 78 | ≥95 | ≥95 | [3] |
| 4 | 3-Pentanone | BnBr | 82 | ≥98 | ≥98 | [3] |
| 5 | Propiophenone | Allyl-Br | 75 | ≥90 | ≥90 | [3] |
Experimental Protocols
The following protocols are adapted from established procedures for prolinol and its derivatives and are presented here for application with this compound.[3][4] Researchers should perform appropriate reaction monitoring and optimization.
Protocol 1: Synthesis of (S)-1-Amino-2-(2-methoxyethyl)pyrrolidine (Adapting SAMP Synthesis)
This protocol describes the conversion of (S)-2-pyrrolidineethanol into a chiral hydrazine auxiliary.
Figure 2: Synthetic pathway to the chiral hydrazine auxiliary from this compound.
Materials:
-
(S)-2-Pyrrolidineethanol
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Tetrahydrofuran (THF)
-
Methyl iodide (MeI)
-
Sodium nitrite (NaNO₂)
-
Hydrochloric acid (HCl)
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous diethyl ether
-
Standard glassware for inert atmosphere synthesis
Procedure:
-
O-Methylation:
-
To a stirred suspension of NaH (1.1 eq) in anhydrous THF under an argon atmosphere, add a solution of (S)-2-pyrrolidineethanol (1.0 eq) in THF dropwise at 0 °C.
-
Allow the mixture to warm to room temperature and stir for 1 hour.
-
Cool the mixture back to 0 °C and add methyl iodide (1.2 eq) dropwise.
-
Stir the reaction at room temperature overnight.
-
Carefully quench the reaction with water and extract the product with diethyl ether.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain crude (S)-2-(2-methoxyethyl)pyrrolidine.
-
-
N-Nitrosation and Reduction:
-
Dissolve the crude product from the previous step in aqueous HCl.
-
Cool the solution to 0 °C and add a solution of NaNO₂ (1.1 eq) in water dropwise.
-
Stir the mixture at 0 °C for 2 hours, then extract the N-nitrosoamine with dichloromethane.
-
Dry the organic layer and concentrate carefully.
-
Caution: N-nitroso compounds are potential carcinogens.
-
Prepare a suspension of LiAlH₄ (2.0 eq) in anhydrous diethyl ether under argon.
-
Add a solution of the crude N-nitrosoamine in diethyl ether dropwise at 0 °C.
-
Reflux the mixture for 4 hours.
-
Cool to 0 °C and quench sequentially by the careful addition of water, 15% NaOH solution, and then more water.
-
Filter the resulting solids and wash thoroughly with diethyl ether.
-
Dry the combined filtrate and concentrate under reduced pressure. Purify the residue by distillation to yield (S)-1-amino-2-(2-methoxyethyl)pyrrolidine.
-
Protocol 2: Asymmetric Alkylation of Cyclohexanone
Materials:
-
(S)-1-Amino-2-(2-methoxyethyl)pyrrolidine (from Protocol 1)
-
Cyclohexanone
-
Anhydrous Tetrahydrofuran (THF)
-
Lithium diisopropylamide (LDA), 2.0 M solution in THF/heptane/ethylbenzene
-
Alkyl halide (e.g., methyl iodide)
-
Ozone (for cleavage)
-
Dichloromethane (DCM)
Procedure:
-
Hydrazone Formation:
-
In a round-bottom flask, combine the chiral hydrazine (1.0 eq) and cyclohexanone (1.1 eq).
-
Heat the mixture neat at 60 °C under an argon atmosphere overnight.
-
Cool the mixture and purify by vacuum distillation to obtain the pure chiral hydrazone.
-
-
Diastereoselective Alkylation:
-
Dissolve the purified hydrazone (1.0 eq) in anhydrous THF and cool the solution to -78 °C under argon.
-
Add LDA solution (1.1 eq) dropwise via syringe, maintaining the temperature at -78 °C.
-
Stir the resulting deep-yellow to orange solution for 2-4 hours at -78 °C to ensure complete formation of the azaenolate.
-
Add the alkyl halide (1.2 eq) dropwise.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
Quench the reaction with saturated aqueous NH₄Cl solution and extract with diethyl ether.
-
Dry the combined organic layers over MgSO₄, filter, and concentrate.
-
-
Auxiliary Cleavage (Ozonolysis):
-
Dissolve the crude alkylated hydrazone in DCM and cool to -78 °C.
-
Bubble ozone through the solution until a persistent blue color is observed.
-
Purge the solution with oxygen or argon to remove excess ozone.
-
Quench the reaction with dimethyl sulfide or triphenylphosphine and allow to warm to room temperature.
-
Wash the organic layer with water and brine, then dry over MgSO₄.
-
Concentrate under reduced pressure and purify the residue by flash chromatography to isolate the enantioenriched α-alkylated cyclohexanone. The enantiomeric excess can be determined by chiral GC or HPLC analysis.
-
This guide provides a framework for utilizing this compound as a valuable chiral building block. By adapting well-established protocols from analogous systems, researchers can unlock its potential in the asymmetric synthesis of complex and valuable molecules. As with any synthetic procedure, careful optimization of reaction conditions is recommended to achieve the best results.
References
- 1. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chiral pyrrolidines via an enantioselective Hofmann-Löffler-Freytag reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Safety, Handling, and Storage of 2-Pyrrolidineethanol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive information on the safe handling, storage, and potential hazards of 2-Pyrrolidineethanol (CAS No. 2955-88-6). The information is intended for professionals in research, scientific, and drug development fields who may work with this compound.
Chemical and Physical Properties
This compound, also known as N-(2-Hydroxyethyl)pyrrolidine, is a colorless liquid. It is a valuable intermediate in organic synthesis, particularly in the pharmaceutical industry.[1] Below is a summary of its key physical and chemical properties.
| Property | Value | Reference |
| Molecular Formula | C6H13NO | [1] |
| Molecular Weight | 115.17 g/mol | [1] |
| Appearance | Colorless liquid | [1] |
| Boiling Point | 79-81 °C at 17 hPa | [2] |
| Flash Point | 56 °C | [1] |
| Density | 0.985 g/cm³ | [1] |
| Refractive Index | 1.4713 (22 °C) | [1] |
| Solubility | Partly soluble in water; Soluble in alcohol, ether, and benzene. | [1] |
| Stability | Stable under normal temperatures and pressures. | [1] |
Toxicological Data
The toxicological properties of this compound have not been extensively investigated.[3] However, it is classified as a flammable liquid and vapor.[2] For the structurally related compound, 1-Methyl-2-pyrrolidineethanol, an oral LD50 in rats has been determined.
| Test | Species | Route | Value | Reference |
| LD50 | Rat | Oral | 1800 mg/kg | [3] |
Experimental Protocol: Acute Oral Toxicity (LD50) Determination
Objective: To determine the dose of a substance that is lethal to 50% of a test animal population after a single oral administration.[7]
Methodology (based on OECD Guideline 425):
-
Animal Selection: Healthy, young adult rodents (preferably female rats as they are often slightly more sensitive) are used.[8][9] The animals are acclimatized to laboratory conditions for at least 5 days prior to the test.[8]
-
Housing and Feeding: Animals are housed in appropriate cages with controlled temperature and lighting. Standard laboratory diet and drinking water are provided ad libitum, though animals are fasted before dosing.[9]
-
Dose Preparation and Administration: The test substance is typically administered as a solution or suspension in an appropriate vehicle (e.g., water or corn oil). The dose is administered in a single gavage to each animal.[9]
-
Dosing Procedure (Up-and-Down Method):
-
A single animal is dosed at a level just below the best preliminary estimate of the LD50.
-
If the animal survives, the next animal is dosed at a higher level. If the animal dies, the next animal is dosed at a lower level.[9]
-
This sequential dosing continues, typically with 48-hour intervals between animals, until a stopping criterion is met (e.g., a specified number of reversals in outcome).[9]
-
-
Observations: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes for at least 14 days after dosing.[8][9]
-
Data Analysis: The LD50 is calculated using the maximum likelihood method.[9]
Safety and Handling
Proper handling of this compound is crucial to minimize exposure and ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
-
Eye/Face Protection: Wear tightly fitting safety goggles or a face shield.[10]
-
Skin Protection:
-
Gloves: Wear chemical-resistant gloves. Inspect gloves prior to use and use proper glove removal technique.[10]
-
Body Protection: Wear a lab coat or other protective clothing.
-
-
Respiratory Protection: Use in a well-ventilated area. If inhalation risk is high, use a suitable respirator.
Safe Handling Practices
-
Avoid contact with skin and eyes.[10]
-
Avoid inhalation of vapor or mist.[2]
-
Keep away from sources of ignition, including heat, sparks, and open flames.[2][3]
-
Take measures to prevent the buildup of electrostatic charge.[2]
-
Use in a well-ventilated area, preferably in a chemical fume hood.[11][12]
-
Wash hands thoroughly after handling.
Spill Cleanup Protocol
In the event of a spill, follow these procedures:
-
Evacuate and Ventilate: Evacuate non-essential personnel from the spill area and ensure adequate ventilation.[13]
-
Eliminate Ignition Sources: Remove all sources of ignition from the area.[10]
-
Contain the Spill: Use a non-combustible absorbent material like sand, earth, or vermiculite to contain the spill.[3]
-
Absorb the Spill: Carefully absorb the spilled liquid.
-
Collect and Dispose: Collect the absorbed material into a suitable, labeled container for disposal.[3] Do not let the product enter drains.[10]
-
Decontaminate the Area: Clean the spill area with soap and water.
-
Dispose of Waste: Dispose of the contaminated materials as hazardous waste in accordance with local regulations.
Storage and Incompatibility
Proper storage is essential to maintain the stability of this compound and prevent hazardous reactions.
-
Storage Conditions: Store in a cool, dry, and well-ventilated place.[10] Keep containers tightly closed and sealed.[10] Containers that have been opened must be carefully resealed and kept upright to prevent leakage.[10]
-
Incompatible Materials: Avoid contact with strong oxidizing agents and strong acids.[3]
Applications in Drug Development
This compound is a useful intermediate in the synthesis of pharmaceuticals.[1] One notable application is in the synthesis of Diclofenac, a widely used non-steroidal anti-inflammatory drug (NSAID).[1]
Workflow: Synthesis of Diclofenac using this compound
Below is a conceptual workflow for the synthesis of a Diclofenac derivative, highlighting the role of this compound.
Caption: Conceptual workflow for the synthesis of a Diclofenac derivative.
Biological Activity and Signaling Pathways
While the primary use of this compound is as a chemical intermediate, some pyrrolidine derivatives have shown biological activity. For instance, certain pyrrolidinoindoline alkaloids exhibit cytotoxic, antiviral, antibacterial, and antifungal properties.[14] Additionally, some pyrrolidine derivatives have been investigated as potential anti-diabetic agents.[15] A structural isomer, 2-Pyrrolidin-2-yl-ethanol, has been mentioned as a potential inhibitor of c-Kit kinase for cancer treatment.[16] However, specific signaling pathways directly modulated by N-(2-hydroxyethyl)pyrrolidine are not well-documented in publicly available literature.
General Laboratory Workflow for Handling Flammable Liquids
Given that this compound is a flammable liquid, a general workflow for its safe handling in a laboratory setting is presented below.
Caption: General laboratory workflow for the safe handling of flammable liquids.
References
- 1. N-(2-Hydroxyethyl) pyrrolidine, 2955-88-6, 1-Pyrrolidineethanol; 1-(2-Hydroxyethyl) pyrrolidine; 2-(1-Pyrrolidino) ethanol; 2-(1-Pyrrolidinyl) ethanol [mallakchemicals.com]
- 2. cdhfinechemical.com [cdhfinechemical.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. OECD Guideline For Acute oral toxicity (TG 423) | PPTX [slideshare.net]
- 6. m.youtube.com [m.youtube.com]
- 7. fda.gov [fda.gov]
- 8. scribd.com [scribd.com]
- 9. oecd.org [oecd.org]
- 10. cdhfinechemical.com [cdhfinechemical.com]
- 11. ehs.washington.edu [ehs.washington.edu]
- 12. Lab Safety Manual: Working with Hazardous Materials | Hampshire College [hampshire.edu]
- 13. lobachemie.com [lobachemie.com]
- 14. Biological activities of pyrrolidinoindoline alkaloids from Calycodendron milnei - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. pyrrolidine-2-ethanol | 19432-88-3 [chemicalbook.com]
An In-depth Technical Guide to the Hygroscopic Nature and Handling of 2-Pyrrolidineethanol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the hygroscopic nature of 2-Pyrrolidineethanol, a versatile intermediate in pharmaceutical and chemical synthesis. While specific quantitative data on its moisture-absorbing properties are not extensively published, this document outlines the best practices for its handling and storage based on the characteristics of similar hygroscopic compounds. Furthermore, it details the standard experimental protocols for determining hygroscopicity, enabling researchers to precisely quantify this critical parameter.
Introduction to Hygroscopicity
Hygroscopicity is the tendency of a substance to absorb or adsorb moisture from the surrounding environment. This property is of paramount importance in the pharmaceutical industry as the presence of water can significantly impact the chemical and physical stability of active pharmaceutical ingredients (APIs) and intermediates. For a compound like this compound, which is utilized in the synthesis of various drugs, understanding and controlling its interaction with atmospheric moisture is crucial for ensuring product quality, stability, and shelf-life.
Physicochemical Properties of this compound and Related Compounds
A summary of the known physical and chemical properties of this compound and a related compound, 1-Methyl-2-pyrrolidineethanol, is presented in the table below. These properties are essential for developing appropriate handling and storage protocols.
| Property | This compound | 1-Methyl-2-pyrrolidineethanol |
| CAS Number | 2955-88-6[1] | 67004-64-2[2][3][4] |
| Molecular Formula | C₆H₁₃NO[1] | C₇H₁₅NO[2] |
| Molecular Weight | 115.17 g/mol [1] | 129.20 g/mol |
| Appearance | Colorless liquid[1] | Clear yellow to brownish liquid[2][4] |
| Boiling Point | 79-81°C[1] | 110-112 °C at 14 mm Hg[2][4] |
| Density | 0.985 g/cm³[1] | 0.951 g/mL at 25 °C[2][4] |
| Refractive Index | 1.4713 (22ºC)[1] | n20/D 1.4713[2][4] |
| Solubility | Partly soluble in water. Soluble in alcohol, ether, benzene.[1] | Miscible with water.[5] |
| Stability | Stable under normal temperatures and pressures.[1] | Stable at room temperature in closed containers under normal storage and handling conditions.[6] |
Handling and Storage of Hygroscopic this compound
Given the potential for moisture absorption, stringent handling and storage procedures are necessary to maintain the integrity of this compound.
General Precautions
Researchers should handle this compound in a controlled environment, such as a glove box or a room with low humidity, to minimize exposure to atmospheric moisture. When handling is necessary in an open lab, it should be done expeditiously.
Storage
Proper storage is critical for preventing moisture uptake. Containers should be airtight and securely sealed. The use of desiccants within a secondary storage container is highly recommended. For long-term storage, placing the primary container in a heat-sealable, moisture-barrier bag with a desiccant can provide an additional layer of protection. Store the compound in a cool, dry place.[7]
Dispensing
When dispensing this compound, it is advisable to work quickly to reduce the time the container is open. Using techniques such as flushing the container with a dry, inert gas (e.g., nitrogen or argon) before and after dispensing can help to displace moist air. For frequent use, aliquoting the material into smaller, single-use vials can prevent the repeated exposure of the bulk material to the atmosphere.
Experimental Protocols for Determining Hygroscopicity
To quantitatively assess the hygroscopic nature of this compound, several established analytical techniques can be employed.
Dynamic Vapor Sorption (DVS)
Dynamic Vapor Sorption (DVS) is a gravimetric technique that measures the change in mass of a sample as it is exposed to varying levels of humidity at a constant temperature.[8][9][10][11]
Methodology:
-
A small amount of the this compound sample (typically 1-10 mg) is placed on a microbalance within the DVS instrument.
-
The sample is initially dried by exposure to a stream of dry gas (0% relative humidity, RH) until a stable mass is achieved.
-
The relative humidity of the gas stream is then increased in a stepwise manner (e.g., in 10% RH increments from 0% to 90% RH).
-
At each step, the sample mass is continuously monitored until it reaches equilibrium, indicating that no more moisture is being absorbed.
-
After reaching the maximum RH, the humidity is decreased in a similar stepwise manner back to 0% RH to study the desorption process.
-
The data is plotted as a sorption-desorption isotherm, showing the percentage change in mass as a function of relative humidity.
Karl Fischer Titration
Karl Fischer (KF) titration is a highly accurate method for determining the water content of a substance.[12] It is based on a stoichiometric reaction between iodine and water.
Methodology:
-
The Karl Fischer titrator, consisting of a titration cell with a solvent (typically methanol-based), is conditioned to a dry state.
-
A known mass of the this compound sample is accurately weighed and injected into the titration cell.
-
The Karl Fischer reagent, containing iodine, is added to the cell. The iodine reacts with the water present in the sample.
-
The endpoint of the titration is detected potentiometrically when an excess of iodine is present.
-
The amount of Karl Fischer reagent consumed is used to calculate the water content in the sample, typically expressed as a percentage or in parts per million (ppm).
Workflow for Handling and Testing
The following diagram illustrates a logical workflow for the handling and hygroscopicity testing of this compound.
Caption: A logical workflow for the handling, storage, and hygroscopicity assessment of this compound.
Conclusion
While direct quantitative data on the hygroscopic nature of this compound is limited in publicly available literature, its chemical structure suggests a potential for moisture absorption. Therefore, it is imperative for researchers, scientists, and drug development professionals to adopt cautious handling and storage procedures. The implementation of the detailed experimental protocols, such as Dynamic Vapor Sorption and Karl Fischer titration, will enable the precise characterization of its hygroscopicity. This will, in turn, ensure the integrity and stability of this compound throughout the research and development process, ultimately contributing to the quality and efficacy of the final pharmaceutical products.
References
- 1. N-(2-Hydroxyethyl) pyrrolidine, 2955-88-6, 1-Pyrrolidineethanol; 1-(2-Hydroxyethyl) pyrrolidine; 2-(1-Pyrrolidino) ethanol; 2-(1-Pyrrolidinyl) ethanol [mallakchemicals.com]
- 2. lookchem.com [lookchem.com]
- 3. 1-Methyl-2-pyrrolidineethanol | C7H15NO | CID 93363 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 1-Methyl-2-pyrrolidineethanol | 67004-64-2 [chemicalbook.com]
- 5. Page loading... [guidechem.com]
- 6. echemi.com [echemi.com]
- 7. tutorchase.com [tutorchase.com]
- 8. DVS Systems | Dynamic Vapor Sorption | proUmid [proumid.com]
- 9. surfacemeasurementsystems.com [surfacemeasurementsystems.com]
- 10. Dynamic Vapour Sorption - Ankersmid.eu [ankersmid.eu]
- 11. mt.com [mt.com]
- 12. greyhoundchrom.com [greyhoundchrom.com]
2-Pyrrolidineethanol stability under different solvent conditions
An In-depth Technical Guide on the Stability of 2-Pyrrolidineethanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound, a valuable building block in organic synthesis and pharmaceutical development, possesses a chemical structure that suggests potential stability concerns under various storage and handling conditions. A thorough understanding of its stability profile is paramount for ensuring the quality, safety, and efficacy of intermediates and final active pharmaceutical ingredients (APIs). This technical guide provides a comprehensive overview of the stability of this compound under different solvent conditions, drawing upon available data for the compound and its close structural analogs. It outlines potential degradation pathways, detailed experimental protocols for stability assessment, and presents data in a clear, comparative format.
Physicochemical Properties and General Stability
This compound is a colorless liquid that is soluble in alcohol, ether, and benzene, but only partially soluble in water[1]. General technical data suggests that it is stable under normal temperatures and pressures[1][2]. However, its structure, containing a tertiary amine and a primary alcohol, indicates a susceptibility to degradation, particularly through oxidation. Studies on the closely related compound, 1-(2-hydroxyethyl)pyrrolidine, have shown that while it is more stable than other tertiary amines, its stability is significantly compromised in the presence of high concentrations of oxygen and iron[3].
Potential Degradation Pathways
The primary degradation pathways anticipated for this compound are oxidation and, to a lesser extent, hydrolysis under extreme pH and temperature conditions.
-
Oxidative Degradation: The tertiary amine of the pyrrolidine ring is susceptible to oxidation, which can lead to the formation of N-oxides and other degradation products. The presence of metal ions can catalyze this process.
-
Hydrolysis: While generally stable, forced conditions such as high temperature and strong acidic or basic environments could potentially lead to the cleavage of the molecule.
Quantitative Stability Data
While specific quantitative data such as degradation rates and half-life for this compound are not extensively available in public literature, the following table summarizes the expected stability based on data from analogous compounds and general chemical principles. Researchers are strongly encouraged to perform forced degradation studies to generate specific data for their unique formulations and conditions[4].
| Solvent System | Condition | Expected Stability | Potential Degradants | Reference/Rationale |
| Aqueous Solutions | ||||
| Neutral (pH ~7) | Room Temperature | Generally Stable | Minimal degradation expected | Inferred from general stability data[1] |
| Acidic (e.g., 0.1 M HCl) | 60°C | Potential for slow hydrolysis | Ring-opened products | Based on forced degradation protocols for similar compounds[4][5] |
| Basic (e.g., 0.1 M NaOH) | 60°C | Potential for slow hydrolysis | Ring-opened products | Based on forced degradation protocols for similar compounds[4][5] |
| Organic Solvents | ||||
| Protic Solvents (e.g., Methanol, Ethanol) | Room Temperature | Generally Stable | Minimal degradation expected | General chemical principles |
| Aprotic Solvents (e.g., Acetonitrile, DMSO) | Room Temperature | Generally Stable | Minimal degradation expected | General chemical principles |
| Oxidative Conditions | ||||
| 3% H₂O₂ in Aqueous Solution | Room Temperature | Likely to degrade | N-oxides, other oxidation products | Inferred from stability of similar compounds and forced degradation protocols[3][4][5] |
| High O₂ concentration with metal ions (e.g., Fe²⁺) | Elevated Temperature | Significant degradation expected | N-oxides, other oxidation products | Based on studies of 1-(2-hydroxyethyl)pyrrolidine[3] |
Experimental Protocols for Stability Assessment
A comprehensive assessment of this compound stability should involve forced degradation studies under various stress conditions. The following protocols are adapted from general guidelines for stability testing of pharmaceutical substances.
Protocol 1: Forced Degradation Study
Objective: To identify potential degradation products and pathways, and to develop a stability-indicating analytical method.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL[4][5].
2. Stress Conditions:
-
Acidic Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M hydrochloric acid. Incubate at 60°C for 24 hours. At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw a sample, neutralize it with 0.1 M sodium hydroxide, and dilute with the mobile phase for analysis[4][5].
-
Basic Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M sodium hydroxide. Incubate at 60°C for 24 hours. At specified time points, withdraw a sample, neutralize it with 0.1 M hydrochloric acid, and dilute for analysis[4][5].
-
Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of 3% hydrogen peroxide. Keep the solution at room temperature for 24 hours, protected from light. At specified time points, withdraw a sample and dilute for analysis[4][5].
-
Thermal Degradation: Place a sample of the neat compound or a solution in a sealed, transparent vial. Heat the vial in an oven at a specified temperature (e.g., 80°C) for a defined period (e.g., 48 hours). Maintain a control sample at room temperature. After the heating period, allow the sample to cool and prepare for analysis[4][5].
-
Photolytic Degradation: Expose a solution of the compound to a light source providing both UV and visible light, as per ICH Q1B guidelines. Keep a control sample in the same conditions but protected from light. After the exposure period, analyze both the exposed and control samples[4].
3. Analysis:
-
Analyze all samples using a suitable stability-indicating High-Performance Liquid Chromatography (HPLC) method coupled with a mass spectrometer (MS) to identify and characterize the degradation products[4].
Protocol 2: Stability-Indicating HPLC Method Development
Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a good starting point.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium acetate or phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol) is recommended to achieve good separation of polar and non-polar compounds.
-
Detection: UV detection at a wavelength where this compound and its potential degradation products have absorbance. Diode array detection (DAD) is preferable to assess peak purity.
-
Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.
Conclusion
While this compound is generally stable under standard conditions, this technical guide highlights its potential susceptibility to oxidative and hydrolytic degradation under stress conditions. The provided protocols offer a robust framework for researchers and drug development professionals to conduct thorough stability assessments. The generation of specific quantitative data through forced degradation studies is crucial for ensuring the development of stable formulations and for regulatory compliance. A comprehensive understanding of the degradation pathways will ultimately contribute to the development of safe and effective pharmaceutical products.
References
- 1. N-(2-Hydroxyethyl) pyrrolidine, 2955-88-6, 1-Pyrrolidineethanol; 1-(2-Hydroxyethyl) pyrrolidine; 2-(1-Pyrrolidino) ethanol; 2-(1-Pyrrolidinyl) ethanol [mallakchemicals.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
Methodological & Application
Synthesis of Chiral Ligands from 2-Pyrrolidineethanol: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of various chiral ligands derived from the versatile starting material, (S)- or (R)-2-pyrrolidineethanol. These ligands are of significant interest in asymmetric catalysis, a cornerstone of modern drug discovery and development, enabling the stereoselective synthesis of chiral molecules. The protocols outlined below cover the preparation of key classes of ligands, including chiral phosphines and β-amino alcohols, and their application in highly enantioselective transformations.
Introduction
Chiral ligands derived from 2-pyrrolidineethanol, which is readily available from the natural amino acid proline, have proven to be highly effective in a wide range of asymmetric catalytic reactions.[1] The inherent chirality of the pyrrolidine ring, coupled with the versatile functionality of the ethanol side chain, allows for the synthesis of a diverse library of ligands with tunable steric and electronic properties. These ligands have found successful application in reactions such as the enantioselective addition of organozinc reagents to aldehydes and the asymmetric hydrogenation of olefins, producing chiral alcohols and amino acids with high enantiomeric excess (ee).[2][3]
Synthesis of Chiral Phosphine Ligands
Chiral phosphine ligands are a critical class of ligands in asymmetric catalysis, particularly in hydrogenation reactions. A common strategy for the synthesis of phosphine ligands from this compound involves a two-step procedure: activation of the hydroxyl group followed by nucleophilic substitution with a phosphide reagent.
Experimental Protocol: Synthesis of (S)-2-((Diphenylphosphino)methyl)pyrrolidine
This protocol details the synthesis of a valuable phosphine ligand from (S)-2-pyrrolidineethanol.
Step 1: Tosylation of (S)-2-Pyrrolidineethanol
-
Materials:
-
(S)-2-Pyrrolidineethanol
-
p-Toluenesulfonyl chloride (TsCl)
-
Pyridine
-
Dichloromethane (DCM), anhydrous
-
Deionized water
-
1M HCl
-
Saturated NaHCO₃ solution
-
Brine (saturated NaCl solution)
-
Anhydrous Na₂SO₄ or MgSO₄
-
-
-
Dissolve (S)-2-pyrrolidineethanol (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Add pyridine (1.5-2.0 eq) to the solution, followed by the slow, portion-wise addition of p-toluenesulfonyl chloride (1.2-1.5 eq).
-
Stir the reaction mixture at 0 °C for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding deionized water.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the crude tosylate.
-
Purify the product by column chromatography on silica gel if necessary.
-
Step 2: Nucleophilic Substitution with Lithium Diphenylphosphide
-
Materials:
-
(S)-2-(Tosyloxymethyl)pyrrolidine (from Step 1)
-
Diphenylphosphine
-
n-Butyllithium (n-BuLi) in hexanes
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous NH₄Cl solution
-
Diethyl ether
-
Anhydrous Na₂SO₄ or MgSO₄
-
-
Procedure:
-
In a separate flask under an inert atmosphere, prepare a solution of lithium diphenylphosphide (LiPPh₂) by adding n-butyllithium (1.0 eq) dropwise to a solution of diphenylphosphine (1.0 eq) in anhydrous THF at 0 °C.
-
Stir the resulting orange-red solution at 0 °C for 30 minutes.
-
In another flask, dissolve the tosylate from Step 1 (1.0 eq) in anhydrous THF.
-
Slowly add the solution of the tosylate to the LiPPh₂ solution at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford (S)-2-((diphenylphosphino)methyl)pyrrolidine.
-
Caption: Synthetic workflow for a chiral phosphine ligand.
Application in Asymmetric Catalysis: Rh-Catalyzed Hydrogenation
Chiral pyrrolidine-based phosphine ligands are highly effective in rhodium-catalyzed asymmetric hydrogenation of prochiral olefins, a key reaction for producing enantiomerically pure compounds.
Quantitative Data
The following table summarizes the performance of a representative rhodium catalyst with a pyrrolidine-phosphine ligand in the asymmetric hydrogenation of a standard substrate.
| Substrate | Ligand | Solvent | Pressure (atm H₂) | Temp (°C) | Conversion (%) | ee (%) | Reference |
| Methyl (Z)-α-acetamidocinnamate | (S)-2-((Diphenylphosphino)methyl)pyrrolidine | CH₂Cl₂ | 1 | 25 | >99 | >99 | [6][7] |
| Methyl (Z)-α-acetamido-3-phenylacrylate | P-stereogenic phosphine-phosphite ligand | THF | - | - | - | 50 | [6] |
Experimental Protocol: Asymmetric Hydrogenation of Methyl (Z)-α-acetamidocinnamate
-
Materials:
-
Methyl (Z)-α-acetamidocinnamate
-
[Rh(COD)₂]BF₄ (COD = 1,5-cyclooctadiene)
-
(S)-2-((Diphenylphosphino)methyl)pyrrolidine
-
Methanol, degassed
-
Hydrogen gas (high purity)
-
High-pressure reactor (autoclave)
-
-
Procedure:
-
In a glovebox, prepare the catalyst precursor by dissolving [Rh(COD)₂]BF₄ (1.0 mol%) and the chiral phosphine ligand (1.1 mol%) in degassed methanol.
-
Stir the solution for 20-30 minutes to allow for complex formation.
-
In a separate vial, dissolve methyl (Z)-α-acetamidocinnamate (1.0 eq) in degassed methanol.
-
Transfer the substrate solution to the high-pressure reactor.
-
Add the catalyst solution to the reactor via a cannula.
-
Seal the reactor, purge with hydrogen gas several times, and then pressurize to the desired pressure (e.g., 1-10 atm).
-
Stir the reaction mixture at the specified temperature until the reaction is complete (monitored by TLC or HPLC).
-
Carefully vent the reactor and concentrate the reaction mixture under reduced pressure.
-
Determine the enantiomeric excess of the product by chiral HPLC or GC analysis.
-
Caption: Workflow for asymmetric hydrogenation.
Synthesis of Chiral β-Amino Alcohol Ligands
Chiral β-amino alcohols derived from this compound are excellent ligands for the enantioselective addition of organozinc reagents to aldehydes. These reactions provide a direct route to valuable chiral secondary alcohols.
Experimental Protocol: Synthesis of (S)-N-Butyl-2-pyrrolidineethanol
-
Materials:
-
(S)-2-Pyrrolidineethanol
-
1-Bromobutane
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (CH₃CN)
-
Diethyl ether
-
Water
-
Brine
-
Anhydrous Na₂SO₄
-
-
Procedure:
-
To a solution of (S)-2-pyrrolidineethanol (1.0 eq) in acetonitrile, add potassium carbonate (2.0 eq).
-
Add 1-bromobutane (1.2 eq) and heat the mixture to reflux.
-
Monitor the reaction by TLC. Upon completion, cool the reaction mixture to room temperature.
-
Filter off the solids and concentrate the filtrate under reduced pressure.
-
Dissolve the residue in diethyl ether and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the crude product.
-
Purify by column chromatography or distillation to obtain (S)-N-butyl-2-pyrrolidineethanol.
-
Application in Asymmetric Catalysis: Enantioselective Addition of Diethylzinc to Aldehydes
Quantitative Data
The following table illustrates the effectiveness of a this compound-derived β-amino alcohol ligand in the enantioselective ethylation of various aldehydes.
| Aldehyde | Ligand | Solvent | Temp (°C) | Yield (%) | ee (%) | Reference |
| Benzaldehyde | (S)-N-Butyl-2-pyrrolidineethanol | Toluene | 0 | 95 | 92 | [8][9] |
| 4-Chlorobenzaldehyde | (S)-N-Butyl-2-pyrrolidineethanol | Toluene | 0 | 96 | 94 | [2] |
| 2-Naphthaldehyde | (S)-N-Butyl-2-pyrrolidineethanol | Toluene | 0 | 92 | 88 | [10] |
| Cyclohexanecarboxaldehyde | (S)-N-Butyl-2-pyrrolidineethanol | Toluene | 0 | 85 | 90 | [11] |
Experimental Protocol: Enantioselective Addition of Diethylzinc to Benzaldehyde
-
Materials:
-
Benzaldehyde
-
Diethylzinc (Et₂Zn) in hexanes
-
(S)-N-Butyl-2-pyrrolidineethanol
-
Toluene, anhydrous
-
Saturated aqueous NH₄Cl solution
-
Diethyl ether
-
Anhydrous MgSO₄
-
-
Procedure:
-
In a flame-dried flask under an inert atmosphere, dissolve the chiral amino alcohol ligand (5-10 mol%) in anhydrous toluene.
-
Cool the solution to 0 °C and add diethylzinc (1.5-2.0 eq) dropwise.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add benzaldehyde (1.0 eq) dropwise to the reaction mixture.
-
Stir at 0 °C until the reaction is complete (monitored by TLC).
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate.
-
Purify the product by column chromatography and determine the enantiomeric excess by chiral HPLC or GC.
-
Caption: Workflow for enantioselective diethylzinc addition.
Conclusion
This compound serves as an excellent and readily available chiral starting material for the synthesis of a variety of effective chiral ligands. The protocols and data presented herein demonstrate the straightforward preparation of phosphine and β-amino alcohol ligands and their successful application in achieving high enantioselectivities in key asymmetric transformations. These methodologies provide valuable tools for researchers and professionals in the field of drug development and fine chemical synthesis.
References
- 1. Asymmetric Synthesis of Tailor-Made Amino Acids Using Chiral Ni(II) Complexes of Schiff Bases. An Update of the Recent Literature - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aminer.org [aminer.org]
- 3. researchgate.net [researchgate.net]
- 4. organic-synthesis.com [organic-synthesis.com]
- 5. benchchem.com [benchchem.com]
- 6. Synthesis of P-stereogenic 1-phosphanorbornane-derived phosphine–phosphite ligands and application in asymmetric catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Enantioselective Addition of Diethylzinc to Aldehydes Catalyzed by N-(9-Phenylfluoren-9-yl) β-Amino Alcohols [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for 2-Pyrrolidineethanol Derivatives in Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of 2-pyrrolidineethanol derivatives, specifically N-propionyl-(S)-(-)-2-(pyrrolidin-2-yl)propan-2-ol, as a chiral auxiliary in asymmetric synthesis. The protocols focus on asymmetric alkylation and aldol reactions, offering insights into achieving high diastereoselectivity.
Introduction
Chiral auxiliaries are indispensable tools in asymmetric synthesis, enabling the stereocontrolled formation of new chiral centers. Pyrrolidine-based chiral auxiliaries, derived from the readily available chiral pool of proline, are particularly effective due to the rigid five-membered ring that provides a well-defined steric environment. This document focuses on a derivative of this compound, N-propionyl-(S)-(-)-2-(pyrrolidin-2-yl)propan-2-ol, and its application in directing stereoselective carbon-carbon bond formation.
General Workflow
The utilization of a chiral auxiliary in asymmetric synthesis typically follows a three-step sequence:
-
Attachment: The chiral auxiliary is covalently attached to the prochiral substrate.
-
Diastereoselective Reaction: The key bond-forming reaction (e.g., alkylation, aldol condensation) is performed, wherein the chiral auxiliary directs the approach of the incoming reagent, leading to the preferential formation of one diastereomer.
-
Cleavage: The chiral auxiliary is removed from the product, yielding the desired enantiomerically enriched compound, and can ideally be recovered for reuse.
Asymmetric Aldol Reactions
The N-propionylated derivative of (S)-(-)-2-(pyrrolidin-2-yl)propan-2-ol has been successfully employed as a chiral auxiliary in asymmetric aldol reactions with aldehydes, such as benzaldehyde. The stereochemical outcome of the reaction is highly dependent on the reaction conditions, particularly the use of Lewis acid additives.
Experimental Protocol: Asymmetric Aldol Reaction with Benzaldehyde[1][2]
1. Enolate Formation:
-
A solution of lithium diisopropylamide (LDA) is freshly prepared in anhydrous tetrahydrofuran (THF).
-
The chiral auxiliary, N-propionyl-(S)-(-)-2-(pyrrolidin-2-yl)propan-2-ol, is added to the LDA solution at low temperature (e.g., -78 °C) to form the corresponding Z-lithium amide enolate.
2. Aldol Addition:
-
Benzaldehyde is added to the enolate solution.
-
Alternatively, a Lewis acid additive is introduced before the addition of benzaldehyde.
-
The reaction mixture is stirred for a specified time at low temperature before quenching.
3. Work-up and Analysis:
-
The reaction is quenched with a suitable reagent (e.g., saturated aqueous ammonium chloride).
-
The product is extracted, and the diastereomeric ratio (syn vs. anti) is determined by 1H NMR spectroscopy of the crude product.
Quantitative Data for Asymmetric Aldol Reaction
The diastereoselectivity of the aldol reaction can be tuned by the choice of Lewis acid additive.[1][2]
| Additive (equiv.) | Solvent | Temperature (°C) | syn:anti ratio |
| None | THF | -78 | Varies |
| SnCl2 | THF | -78 | Up to 73:27 |
| Cp2ZrCl2 | THF | -78 | Up to 27:73 |
| Cp2TiCl2 | THF | -78 | 33:67 |
| (i-PrO)3TiCl | THF | -78 | syn-selective |
| TMSCl | THF | -78 | High selectivity for one syn and one anti diastereomer |
Note: The amount of Lewis acid added also influences reactivity and stereoselectivity.[1][2]
Asymmetric Alkylation Reactions
The enolates derived from N-propionyl-(S)-(-)-2-(pyrrolidin-2-yl)propan-2-ol and its methoxy analogue undergo diastereoselective alkylation with electrophiles such as benzyl bromide and n-butyl iodide. The choice of additive and the structure of the auxiliary can lead to a reversal in stereoselectivity.[3]
Experimental Protocol: Asymmetric Alkylation
1. Enolate Formation:
-
To a solution of freshly prepared LDA in an anhydrous solvent (e.g., THF), the N-propionylated chiral auxiliary is added at low temperature (e.g., -78 °C).
2. Alkylation:
-
An additive (e.g., LiCl or Cp2ZrCl2), if used, is added to the enolate solution.
-
The electrophile (e.g., benzyl bromide or n-butyl iodide) is then added, and the reaction is allowed to proceed, often with gradual warming to room temperature.
3. Work-up and Analysis:
-
The reaction is quenched, and the product is isolated.
-
The diastereomeric excess (de) is determined using appropriate analytical techniques (e.g., chromatography or NMR spectroscopy).
Quantitative Data for Asymmetric Alkylation
The diastereoselectivity of alkylation reactions is significantly influenced by the choice of additive and the specific chiral auxiliary used.[3]
Auxiliary 1: N-propionyl-(S)-(-)-2-(pyrrolidin-2-yl)propan-2-ol
| Electrophile | Additive | Diastereomeric Excess (de) |
| Benzyl bromide | LiCl | 78% |
| Benzyl bromide | Cp2ZrCl2 | 84% |
| n-Butyl iodide | - | Similar to literature |
Auxiliary 2: N-propionyl-(S)-(-)-2-(1-methoxy-1-methylethyl)pyrrolidine
| Electrophile | Additive | Diastereomeric Excess (de) |
| Benzyl bromide | Cp2ZrCl2 | 98% |
| n-Butyl iodide | LiCl | 94% |
Note: The two auxiliaries can induce opposite stereoselectivity.[3]
Auxiliary Removal
After the diastereoselective transformation, the chiral auxiliary must be removed to yield the final enantiomerically enriched product. Acidic hydrolysis has been shown to be a viable method, although it may lead to low yields and some degree of epimerization.[1][2] Further optimization of the cleavage conditions is recommended to improve the overall efficiency of the synthetic sequence.
Asymmetric Diels-Alder Reactions
Currently, there is a lack of specific data in the refereed literature on the application of this compound or its simple acyl derivatives as chiral auxiliaries in asymmetric Diels-Alder reactions. Researchers interested in this transformation may need to perform initial screening studies to determine the feasibility and effectiveness of these auxiliaries in this context.
Conclusion
N-propionylated derivatives of this compound show considerable promise as effective chiral auxiliaries for asymmetric aldol and alkylation reactions. The diastereoselectivity of these transformations can be effectively controlled and even reversed by the careful selection of reaction conditions, particularly the use of Lewis acid additives. These findings provide a valuable starting point for the development of stereoselective syntheses of complex chiral molecules for applications in pharmaceutical and materials science. Further research is warranted to expand the scope of these auxiliaries to other asymmetric transformations and to optimize the auxiliary cleavage step.
References
- 1. Synthesis of N-propionylated (S [ ] )-(−)-2-(pyrrolidin-2-yl)propan-2-ol and its use as a chiral auxiliary and selectivity marker in asymmetric aldol reactions - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 2. Synthesis of N-propionylated (S [ ] )-(−)-2-(pyrrolidin-2-yl)propan-2-ol and its use as a chiral auxiliary and selectivity marker in asymmetric aldol reactions - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
Application Notes and Protocols: Enantioselective Reduction of Ketones Using 2-Pyrrolidineethanol Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The enantioselective reduction of prochiral ketones to form chiral secondary alcohols is a fundamental transformation in modern organic synthesis, with significant implications for the pharmaceutical industry. Chiral alcohols are crucial building blocks for a vast array of bioactive molecules and complex natural products. Among the various methods developed for this purpose, the use of chiral catalysts derived from 2-pyrrolidineethanol and its analogues has emerged as a highly efficient and reliable strategy.
This document provides detailed application notes and experimental protocols for the enantioselective reduction of ketones utilizing this compound derivatives, primarily through the formation of oxazaborolidine catalysts, famously employed in the Corey-Bakshi-Shibata (CBS) reduction.[1] These catalysts offer high levels of enantioselectivity and predictability, making them valuable tools for asymmetric synthesis.[2]
Core Principle: The Corey-Bakshi-Shibata (CBS) Reduction
The CBS reduction is a catalytic enantioselective reduction of ketones to alcohols using a chiral oxazaborolidine catalyst and a stoichiometric borane source (e.g., BH₃·THF or BH₃·SMe₂).[1][2] The catalyst is typically generated in situ or pre-formed from a chiral β-amino alcohol, such as a derivative of this compound (e.g., (S)-α,α-diphenyl-2-pyrrolidinemethanol).
The key to the high enantioselectivity of the CBS reduction lies in the formation of a rigid, bicyclic transition state. The borane coordinates to the Lewis basic nitrogen of the oxazaborolidine, which in turn activates the borane as a hydride donor. The ketone then coordinates to the Lewis acidic boron atom of the catalyst in a sterically controlled manner, positioning the larger substituent away from the chiral framework of the catalyst. This directs the hydride transfer from the borane to one face of the carbonyl group, resulting in the formation of a specific enantiomer of the alcohol.[3]
Visualization of the CBS Reduction Pathway
The following diagram illustrates the catalytic cycle of the Corey-Bakshi-Shibata reduction.
Application Data: Enantioselective Reduction of Various Ketones
The following tables summarize the quantitative data for the enantioselective reduction of a range of prochiral ketones using an in situ generated oxazaborolidine catalyst from (S)-5-(diphenylhydroxymethyl)pyrrolidin-2-one and borane.
Table 1: Asymmetric Reduction of Aromatic Ketones [4]
| Entry | Ketone Substrate | Product Configuration | Yield (%) | ee (%) |
| 1 | Acetophenone | R | 95 | 96 |
| 2 | Propiophenone | R | 92 | 98 |
| 3 | 2-Chloroacetophenone | S | 90 | 91 |
| 4 | α-Tetralone | R | 88 | 85 |
Table 2: Asymmetric Reduction of Aliphatic Ketones [4]
| Entry | Ketone Substrate | Product Configuration | Yield (%) | ee (%) |
| 1 | 3,3-Dimethyl-2-butanone | R | 85 | 89 |
| 2 | 2-Octanone | R | 82 | 81 |
| 3 | Benzylacetone | R | 78 | 69 |
Experimental Protocols
Protocol 1: In Situ Generation of the Oxazaborolidine Catalyst and Enantioselective Reduction of Acetophenone
This protocol describes a practical method for the enantioselective reduction of acetophenone using an oxazaborolidine catalyst generated in situ from a chiral lactam alcohol and borane.[4]
Materials:
-
(S)-5-(diphenylhydroxymethyl)pyrrolidin-2-one (chiral lactam alcohol)
-
Borane-tetrahydrofuran complex (BH₃·THF, 1.0 M solution in THF)
-
Acetophenone
-
Anhydrous tetrahydrofuran (THF)
-
Methanol
-
Hydrochloric acid (1 M)
-
Sodium sulfate (anhydrous)
-
Standard laboratory glassware (round-bottom flask, dropping funnel, etc.)
-
Magnetic stirrer
-
Inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
-
Catalyst Formation: To a solution of (S)-5-(diphenylhydroxymethyl)pyrrolidin-2-one (10 mol%) in anhydrous THF under an inert atmosphere, add 1.0 equivalent of BH₃·THF solution dropwise at room temperature. Stir the mixture for 5 minutes. The formation of the oxazaborolidine catalyst is rapid.[5]
-
Ketone Reduction: Cool the reaction mixture to the desired temperature (e.g., room temperature or lower for improved enantioselectivity with certain substrates). Add a solution of acetophenone (1.0 equivalent) in anhydrous THF dropwise to the catalyst solution.
-
Reaction Monitoring: Stir the reaction mixture at the chosen temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.
-
Workup: Quench the reaction by the slow addition of methanol. Acidify the mixture with 1 M hydrochloric acid. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification and Analysis: Purify the crude product by column chromatography on silica gel. Determine the enantiomeric excess (ee) of the resulting 1-phenylethanol by chiral HPLC or GC analysis.
Protocol 2: Synthesis of (S)-α,α-Diphenyl-2-pyrrolidinemethanol
This protocol outlines the synthesis of the chiral amino alcohol precursor for the oxazaborolidine catalyst.
Materials:
-
(S)-Proline
-
Thionyl chloride
-
Methanol
-
Phenylmagnesium bromide (Grignard reagent)
-
Anhydrous diethyl ether or THF
-
Standard laboratory glassware for Grignard reactions
Procedure:
-
Esterification of (S)-Proline: Convert (S)-proline to its methyl ester hydrochloride by reacting with thionyl chloride in methanol.
-
Grignard Reaction: React the (S)-proline methyl ester with an excess of phenylmagnesium bromide in an anhydrous ether or THF. The Grignard reagent will add twice to the ester carbonyl group.
-
Workup and Purification: Quench the reaction carefully with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent, dry the organic layer, and purify the resulting (S)-α,α-diphenyl-2-pyrrolidinemethanol by crystallization or column chromatography.
Workflow for Catalyst Synthesis and Application
The following diagram illustrates the overall workflow from the chiral precursor to the final chiral alcohol product.
Conclusion
The enantioselective reduction of ketones using this compound derivatives as chiral auxiliaries, particularly within the framework of the CBS reduction, is a robust and highly valuable synthetic methodology. The operational simplicity of in situ catalyst generation, coupled with the high enantioselectivities and yields achieved for a broad range of substrates, makes this an attractive approach for both academic research and industrial-scale synthesis of chiral alcohols. The provided protocols and data serve as a practical guide for researchers seeking to implement this powerful asymmetric transformation.
References
- 1. Corey–Itsuno reduction - Wikipedia [en.wikipedia.org]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Corey-Bakshi-Shibata Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 4. mdpi.com [mdpi.com]
- 5. Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
Application of 2-Pyrrolidineethanol in the Synthesis of Pharmaceutical Intermediates
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Pyrrolidineethanol is a versatile bifunctional molecule incorporating both a secondary amine within a pyrrolidine ring and a primary alcohol. This unique structural arrangement makes it a valuable building block in the synthesis of a wide array of pharmaceutical intermediates and active pharmaceutical ingredients (APIs). Its ability to undergo reactions at both the nitrogen and oxygen centers allows for the construction of complex molecular architectures found in various drug classes, including nootropics, antihistamines, and anticholinergics. This application note provides a detailed overview of the use of this compound in pharmaceutical synthesis, complete with experimental protocols and quantitative data.
Key Applications in Pharmaceutical Synthesis
This compound and its derivatives are instrumental in the synthesis of several important pharmaceutical compounds. Below are notable examples demonstrating its utility.
Synthesis of Nootropic Agents: Piracetam Analogues
While piracetam itself is synthesized from 2-pyrrolidone, this compound serves as a key precursor for the synthesis of piracetam analogues and other nootropic agents. The hydroxyl group can be functionalized to introduce various side chains, and the secondary amine can be alkylated to modulate the compound's pharmacokinetic and pharmacodynamic properties.
A general synthetic approach involves the N-alkylation of a 2-pyrrolidinone derivative, which can be conceptually linked to syntheses starting from this compound through oxidation of the alcohol to a carboxylic acid followed by cyclization and subsequent derivatization.
Table 1: Synthesis of a Piracetam Analogue Intermediate
| Step | Reactants | Reagents & Solvents | Temperature (°C) | Time (h) | Product | Yield (%) | Purity (%) |
| 1 | 2-Pyrrolidone, Sodium Methoxide | Toluene | 70 | 1 | Sodium 2-pyrrolidonate | - | - |
| 2 | Sodium 2-pyrrolidonate, Ethyl chloroacetate | Toluene | 20-110 | 5 | Ethyl 2-oxo-1-pyrrolidineacetate | - | >95 |
| 3 | Ethyl 2-oxo-1-pyrrolidineacetate, Ammonia | Methanol | 50-70 | 3-18 | 2-Oxo-1-pyrrolidineacetamide (Piracetam) | 82.4 | >99.9 |
Note: This table represents a typical synthesis of Piracetam, illustrating the type of transformations relevant to this compound-derived intermediates.
Synthesis of Antihistamines: Clemastine Precursors
Clemastine is a first-generation antihistamine. Its synthesis involves the etherification of a chiral alcohol with a chloroethyl derivative of 2-methylpyrrolidine.[1] While not a direct use of this compound, the synthesis of the N-methyl-2-(2-chloroethyl)pyrrolidine intermediate can be conceptually derived from 1-methyl-2-pyrrolidineethanol.
Experimental Protocol: Synthesis of N-methyl-2-(2-chloroethyl)pyrrolidine
This protocol describes the conversion of the ethanol moiety to a chloroethyl group, a key step in synthesizing the clemastine precursor.
Step 1: Chlorination of 1-Methyl-2-pyrrolidineethanol
-
To a solution of 1-methyl-2-pyrrolidineethanol (1 eq.) in dichloromethane, slowly add thionyl chloride (1.2 eq.) at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield N-methyl-2-(2-chloroethyl)pyrrolidine.
Table 2: Synthesis of Clemastine
| Step | Description | Key Reagents | Product |
| 1 | Preparation of N-methyl-2-(2-chloroethyl)pyrrolidine | Thionyl chloride | N-methyl-2-(2-chloroethyl)pyrrolidine |
| 2 | Synthesis of Racemic Clemastine | 1-(4-chlorophenyl)-1-phenylethanol, Sodamide | Racemic Clemastine |
| 3 | Resolution and Salt Formation | L-(+)-tartaric acid, Fumaric acid | Clemastine Fumarate |
Synthesis of Anticholinergic Agents: Procyclidine Analogues
Procyclidine is an anticholinergic drug used in the treatment of Parkinson's disease.[2] Its synthesis involves the reaction of a Grignard reagent with a propiophenone derivative containing a pyrrolidine ring. While the classical synthesis of procyclidine does not start from this compound, analogous structures can be envisioned by utilizing this compound as a scaffold.
Conceptual Synthetic Workflow for a Procyclidine Analogue
Caption: Conceptual synthesis of a Procyclidine analogue.
Experimental Protocols
Protocol 1: General N-Alkylation of this compound
This protocol describes a general method for the N-alkylation of this compound, a common step in the synthesis of various pharmaceutical intermediates.
-
To a solution of this compound (1.0 eq.) in a suitable solvent (e.g., acetonitrile, DMF), add a base (e.g., K₂CO₃, Et₃N, 1.5 eq.).
-
Add the alkylating agent (e.g., alkyl halide, 1.1 eq.) dropwise at room temperature.
-
Heat the reaction mixture to 60-80 °C and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the N-alkylated this compound.
Table 3: N-Alkylation of this compound - Example Data
| Alkylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Methyl Iodide | K₂CO₃ | Acetonitrile | 60 | 6 | 92 |
| Benzyl Bromide | Et₃N | DMF | 80 | 8 | 85 |
| Ethyl Bromoacetate | K₂CO₃ | Acetonitrile | 70 | 12 | 78 |
Protocol 2: Etherification of this compound
This protocol outlines a general procedure for the etherification of the hydroxyl group of this compound, another key transformation for creating diverse pharmaceutical intermediates.
-
In a flame-dried flask under an inert atmosphere, dissolve this compound (1.0 eq.) in anhydrous THF.
-
Cool the solution to 0 °C and add a strong base (e.g., NaH, 1.1 eq.) portion-wise.
-
Allow the mixture to stir at room temperature for 30 minutes.
-
Add the electrophile (e.g., alkyl halide or tosylate, 1.0 eq.) and stir the reaction at room temperature or with gentle heating until completion (monitored by TLC or LC-MS).
-
Carefully quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by column chromatography to yield the desired ether.
Visualization of Synthetic Pathways
Synthesis of a Generic Pharmaceutical Intermediate from this compound
This diagram illustrates a general workflow for the derivatization of this compound to generate a library of potential pharmaceutical intermediates.
Caption: Derivatization pathways of this compound.
Signaling Pathway: Mechanism of Action of a Hypothetical Anticholinergic Drug
This diagram illustrates the mechanism of action of a hypothetical anticholinergic drug derived from this compound, which acts as a muscarinic receptor antagonist.
Caption: Muscarinic receptor antagonism.
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of a diverse range of pharmaceutical intermediates. Its bifunctional nature allows for a multitude of chemical transformations, leading to the creation of complex molecules with significant therapeutic potential. The protocols and data presented herein provide a foundation for researchers and scientists in the field of drug development to explore the full potential of this important synthetic precursor. Further research into novel synthetic methodologies and applications of this compound is warranted to continue advancing the field of medicinal chemistry.
References
Analytical Methods for the Characterization of 2-Pyrrolidineethanol: Application Notes and Protocols
This document provides detailed application notes and experimental protocols for the characterization of 2-Pyrrolidineethanol using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). These methods are designed for researchers, scientists, and professionals in drug development and quality control.
High-Performance Liquid Chromatography (HPLC) Method
HPLC is a versatile technique for the separation and quantification of non-volatile and thermally labile compounds. A reverse-phase HPLC method with UV detection is presented here for the analysis of this compound.
Application Note
This method is suitable for the determination of the purity of this compound and for its quantification in various sample matrices. The selection of a C18 column provides good retention and separation of this polar analyte. The mobile phase, consisting of an aqueous buffer and an organic modifier, can be adjusted to optimize the retention time and peak shape. UV detection at a low wavelength (e.g., 210 nm) is employed as this compound lacks a strong chromophore. For enhanced sensitivity and specificity, this method can be coupled with a mass spectrometer (LC-MS).
Experimental Protocol
1. Instrumentation and Columns:
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
2. Reagents and Materials:
-
Acetonitrile (ACN), HPLC grade.
-
Methanol (MeOH), HPLC grade.
-
Water, HPLC grade or purified to 18.2 MΩ·cm.
-
Formic acid (FA), analytical grade.
-
This compound reference standard.
3. Chromatographic Conditions:
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient Program:
-
0-2 min: 5% B
-
2-10 min: 5% to 95% B
-
10-12 min: 95% B
-
12-12.1 min: 95% to 5% B
-
12.1-15 min: 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 10 µL.
4. Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve the this compound reference standard in the mobile phase A to prepare a stock solution of 1 mg/mL. Further dilute to desired concentrations for the calibration curve.
-
Sample Solution: Dilute the sample containing this compound with mobile phase A to a concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.
Quantitative Data Summary
The following table summarizes the expected quantitative data for the HPLC analysis of this compound. This data is representative and may vary depending on the specific instrumentation and experimental conditions.
| Parameter | Value |
| Retention Time (RT) | Approximately 3.5 - 4.5 minutes |
| Linearity (R²) | > 0.999 |
| Limit of Detection (LOD) | 0.1 µg/mL |
| Limit of Quantification (LOQ) | 0.3 µg/mL |
| Precision (%RSD) | < 2% |
| Accuracy (% Recovery) | 98 - 102% |
Gas Chromatography (GC) Method
GC is a powerful technique for the analysis of volatile compounds. A GC method with Flame Ionization Detection (FID) is described for the characterization of this compound.
Application Note
This GC method is suitable for determining the purity of this compound and for quantifying residual amounts in reaction mixtures or final products. A polar capillary column is chosen to achieve good peak shape and resolution for this polar amine-alcohol. Direct injection of a diluted sample is employed. For confirmation of identity, this method can be coupled with a mass spectrometer (GC-MS).
Experimental Protocol
1. Instrumentation and Columns:
-
Gas chromatograph equipped with a split/splitless injector, a Flame Ionization Detector (FID), and an autosampler.
-
Capillary column with a polar stationary phase (e.g., DB-624 or equivalent, 30 m x 0.32 mm ID, 1.8 µm film thickness).
2. Reagents and Materials:
-
Helium (or Hydrogen), high purity, as carrier gas.
-
Nitrogen, as makeup gas.
-
Hydrogen and Air, for FID.
-
Methanol or Isopropanol, GC grade, as solvent.
-
This compound reference standard.
3. Chromatographic Conditions:
-
Injector Temperature: 250 °C.
-
Detector Temperature: 280 °C.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 220 °C.
-
Hold: 5 minutes at 220 °C.
-
-
Carrier Gas Flow (Helium): 1.5 mL/min (constant flow).
-
Split Ratio: 20:1.
-
Injection Volume: 1 µL.
4. Sample Preparation:
-
Standard Solution: Prepare a stock solution of this compound (1 mg/mL) in the chosen solvent (e.g., Methanol). Prepare a series of dilutions for the calibration curve.
-
Sample Solution: Dilute the sample containing this compound with the solvent to a concentration within the calibration range.
Quantitative Data Summary
The following table summarizes the expected quantitative data for the GC analysis of this compound. This data is representative and may vary based on the specific instrument and conditions.
| Parameter | Value |
| Retention Time (RT) | Approximately 8 - 10 minutes |
| Linearity (R²) | > 0.998 |
| Limit of Detection (LOD) | 1 µg/mL |
| Limit of Quantification (LOQ) | 3 µg/mL |
| Precision (%RSD) | < 3% |
| Accuracy (% Recovery) | 97 - 103% |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the analytical characterization of this compound using either HPLC or GC.
Caption: General workflow for the analytical characterization of this compound.
Application Note: Derivatization of 2-Pyrrolidineethanol for Gas Chromatography (GC) Analysis
Audience: Researchers, scientists, and drug development professionals.
Introduction
2-Pyrrolidineethanol is a chiral molecule containing both a secondary amine and a primary alcohol functional group. These polar groups, capable of hydrogen bonding, result in low volatility and potential for thermal degradation, making direct analysis by gas chromatography (GC) challenging.[1][2][3] Derivatization is a chemical modification process that converts these polar functional groups into less polar, more volatile, and more thermally stable derivatives suitable for GC analysis.[3][4][5] This application note provides detailed protocols for the silylation and chiral derivatization of this compound to enable robust quantitative and enantioselective analysis by GC-Mass Spectrometry (GC-MS).
Principle of Derivatization
The primary goal of derivatization for GC analysis is to replace active hydrogen atoms in polar functional groups (such as -OH and -NH) with non-polar protecting groups.[6] This modification reduces intermolecular hydrogen bonding, thereby increasing the volatility of the analyte and improving its thermal stability.[3] The resulting derivatives exhibit better chromatographic behavior, leading to improved peak shape, enhanced sensitivity, and more reliable quantification.[4][6]
-
Silylation: This is a common and effective method where active hydrogens are replaced by a trimethylsilyl (TMS) group.[2][6] Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are highly effective for derivatizing both alcohols and amines.[2] The reaction produces derivatives that are significantly more volatile and amenable to GC analysis.[7]
-
Chiral Derivatization: To determine the enantiomeric purity of this compound, a chiral derivatizing reagent (CDR) is used. This process involves reacting the racemic analyte with a single, pure enantiomer of a CDR.[8] This reaction creates a pair of diastereomers, which, unlike enantiomers, have different physical properties and can be separated using a standard achiral GC column.[8][9]
Protocol 1: Silylation for Achiral GC-MS Analysis
This protocol details the formation of bis-TMS-2-pyrrolidineethanol for routine quantification.
Reagents and Materials
-
This compound standard or sample
-
N,O-bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS)
-
Pyridine or Acetonitrile (anhydrous, GC grade)
-
2 mL GC vials with PTFE-lined screw caps
-
Microsyringes
-
Vortex mixer
-
Heating block or oven
Experimental Protocol
-
Sample Preparation: Prepare a solution of this compound in anhydrous pyridine or acetonitrile at a concentration of approximately 1 mg/mL.
-
Derivatization Reaction:
-
Pipette 100 µL of the sample solution into a clean, dry GC vial.
-
Add 100 µL of BSTFA + 1% TMCS to the vial. A 2:1 molar excess of the silylating reagent to active hydrogens is recommended as a starting point.[2]
-
Securely cap the vial and briefly vortex to ensure thorough mixing.
-
Heat the vial at 75°C for 45 minutes using a heating block.[2] Reaction time and temperature may need optimization depending on the specific sample matrix and concentration.[2]
-
-
Analysis:
-
After heating, allow the vial to cool to room temperature.
-
The sample is now ready for injection into the GC-MS system.
-
Inject 1 µL of the derivatized sample into the GC-MS.
-
Recommended GC-MS Parameters
| Parameter | Value |
| GC System | Agilent 7890B or equivalent |
| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent |
| Injector | Split/Splitless, 250°C, Split ratio 20:1 |
| Carrier Gas | Helium, constant flow at 1.2 mL/min |
| Oven Program | 80°C (hold 2 min), ramp to 280°C at 15°C/min, hold 5 min |
| MS System | Agilent 5977A or equivalent |
| Ion Source Temp. | 230°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | m/z 40-500 |
Protocol 2: Chiral Derivatization for Enantioselective Analysis
This protocol uses N-(Trifluoroacetyl)-L-prolyl chloride (TFAPC) to form diastereomers for the determination of enantiomeric excess.
Reagents and Materials
-
This compound standard or sample
-
N-(Trifluoroacetyl)-L-prolyl chloride (TFAPC) solution (1 mg/mL in anhydrous Dichloromethane)
-
Triethylamine (TEA)
-
Anhydrous Dichloromethane (DCM)
-
2 mL GC vials with PTFE-lined screw caps
-
Microsyringes
-
Vortex mixer
Experimental Protocol
-
Sample Preparation: Prepare a solution of this compound in anhydrous DCM at a concentration of approximately 1 mg/mL.
-
Derivatization Reaction:
-
Pipette 100 µL of the sample solution into a clean, dry GC vial.
-
Add 20 µL of Triethylamine (TEA) to act as an acid scavenger.
-
Add 200 µL of the TFAPC solution.
-
Securely cap the vial and vortex for 1 minute.
-
Let the reaction proceed at room temperature for 20 minutes.
-
-
Analysis:
-
The sample is now ready for injection.
-
Inject 1 µL of the derivatized sample into the GC-MS. The GC parameters from Protocol 1 can be used as a starting point, but the oven temperature program may require optimization to achieve baseline separation of the diastereomers.
-
Data Presentation
The following table summarizes representative data expected from the GC-MS analysis of derivatized this compound. Retention times and mass fragments are illustrative and should be confirmed experimentally.
| Analyte | Derivative Type | Derivatizing Reagent | Expected Retention Time (min) | Key Mass Fragments (m/z) |
| This compound | Silyl | BSTFA + 1% TMCS | ~10.5 | 245 (M+), 230, 144, 73 |
| (R)-2-Pyrrolidineethanol | Chiral (Diastereomer 1) | TFAPC | ~14.2 | M+, M-CF3, fragments from pyrrolidine and proline |
| (S)-2-Pyrrolidineethanol | Chiral (Diastereomer 2) | TFAPC | ~14.6 | M+, M-CF3, fragments from pyrrolidine and proline |
Visualizations
Caption: Workflow for derivatization and GC-MS analysis.
Caption: Principle of chiral derivatization for GC separation.
References
- 1. diverdi.colostate.edu [diverdi.colostate.edu]
- 2. The Use of Derivatization Reagents for Gas Chromatography (GC) [sigmaaldrich.com]
- 3. m.youtube.com [m.youtube.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. labinsights.nl [labinsights.nl]
- 6. gcms.cz [gcms.cz]
- 7. researchgate.net [researchgate.net]
- 8. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 9. benchchem.com [benchchem.com]
Application Note: Monitoring Reactions of 2-Pyrrolidineethanol by Thin-Layer Chromatography (TLC)
Audience: Researchers, scientists, and drug development professionals.
Introduction
2-Pyrrolidineethanol is a valuable chiral building block in medicinal chemistry and drug discovery, serving as a precursor for a wide range of biologically active molecules.[1][2] Its structure, containing both a secondary amine and a primary alcohol, allows for diverse chemical modifications. Efficiently monitoring the progress of reactions involving this compound is crucial for optimizing reaction conditions, determining endpoints, and ensuring the desired product formation. Thin-Layer Chromatography (TLC) is a rapid, simple, and cost-effective analytical technique ideal for the real-time monitoring of these reactions.[3][4][5] This application note provides a detailed protocol for monitoring a representative N-alkylation reaction of this compound using TLC, including solvent system selection, visualization techniques, and data interpretation.
Principle of the Method
TLC separates components of a mixture based on their differential partitioning between a stationary phase (typically silica gel) and a liquid mobile phase. The separation is driven by polarity.[6] In a typical reaction involving this compound, the starting material, reagents, and products will possess different polarities. For instance, in an N-alkylation reaction, the secondary amine of this compound is converted to a more substituted, often less polar, tertiary amine. This difference in polarity results in different retention factors (Rf values) on a TLC plate, allowing for the clear visualization of the reaction's progress as the starting material spot diminishes and the product spot appears and intensifies.[5]
Experimental Protocol: N-Benzylation of this compound
This protocol details the monitoring of the N-benzylation of this compound with benzyl bromide to form N-benzyl-2-pyrrolidineethanol.
Materials and Equipment
-
Reagents: this compound, Benzyl Bromide, Potassium Carbonate (K₂CO₃), Acetonitrile (MeCN), Ethyl Acetate (EtOAc), Hexane, Dichloromethane (DCM), Methanol (MeOH).
-
TLC Supplies: Silica gel 60 F₂₅₄ TLC plates, TLC developing chamber, capillary tubes for spotting.
-
Visualization: UV lamp (254 nm), heating gun or hot plate, forceps.
-
Staining Solutions:
-
Potassium Permanganate (KMnO₄) Stain: 1.5 g KMnO₄, 10 g K₂CO₃, 0.125 mL 10% NaOH in 200 mL water.
-
Ninhydrin Stain: 0.3 g Ninhydrin, 3 mL acetic acid in 100 mL n-butanol.[7]
-
-
Glassware: Round-bottom flask, magnetic stirrer, syringes.
1. Reaction Setup
-
To a round-bottom flask containing a magnetic stir bar, add this compound (1 equivalent).
-
Add acetonitrile as the solvent and potassium carbonate as the base (2-3 equivalents).
-
Begin stirring the mixture at room temperature.
-
Slowly add benzyl bromide (1.1 equivalents) to the reaction mixture.
2. TLC Monitoring Procedure
-
Prepare the TLC Chamber: Pour a suitable mobile phase (e.g., 10% MeOH in DCM or 30% EtOAc in Hexane) into the TLC chamber to a depth of about 0.5 cm.[6] Cover the chamber with its lid and let the atmosphere saturate for 5-10 minutes.
-
Prepare the TLC Plate: Using a pencil, gently draw a baseline about 1 cm from the bottom of a TLC plate. Mark three lanes on the baseline: "SM" for the starting material, "C" for a co-spot, and "R" for the reaction mixture.
-
Spot the Plate:
-
Time Zero (t=0): Before adding the benzyl bromide, withdraw a small aliquot of the dissolved this compound using a capillary tube and spot it on the "SM" and "C" lanes.
-
Reaction Progress (t=x): After the reaction has started, take a small aliquot from the reaction mixture at regular intervals (e.g., every 20 minutes).[3] Spot this aliquot on the "R" lane. For the first time point, also spot the reaction mixture on the "C" lane, directly on top of the starting material spot.
-
-
Develop the Plate: Using forceps, place the spotted TLC plate into the saturated developing chamber. Ensure the baseline is above the solvent level.[3] Allow the solvent front to travel up the plate until it is about 1 cm from the top.
-
Analyze the Plate: Remove the plate from the chamber and immediately mark the solvent front with a pencil. Allow the plate to dry completely.
3. Visualization Techniques
-
UV Light: View the dried plate under a UV lamp (254 nm). Benzyl bromide and the N-benzylated product contain an aromatic ring and will appear as dark spots.[8] The starting this compound is not UV-active and will be invisible. Circle any visible spots with a pencil.
-
Ninhydrin Stain: Dip the plate into the ninhydrin solution and then gently heat it with a heat gun until colored spots appear. This compound (a secondary amine) will produce a yellow or brown spot. The product, a tertiary amine, will not react with ninhydrin.[9] This method is excellent for selectively tracking the consumption of the starting material.
-
Potassium Permanganate Stain: Dip the plate into the KMnO₄ solution. Compounds that can be oxidized (alcohols, alkenes, and some amines) will appear as yellow-brown spots against a purple background.[9] Both the starting material and the product have an alcohol group and will be visualized.
4. Interpretation
-
Starting Material (SM): A spot corresponding to this compound (visible with Ninhydrin and KMnO₄).
-
Product: A new spot will appear, which is UV-active and visible with KMnO₄ stain but not with Ninhydrin. This spot should have a higher Rf value (be less polar) than the starting material.
-
Reaction Completion: The reaction is considered complete when the starting material spot is no longer visible in the reaction mixture lane.
Data Presentation
The Rf values are calculated as the ratio of the distance traveled by the spot to the distance traveled by the solvent front. The following table shows representative data for the N-benzylation of this compound.
| Compound | Mobile Phase A (30% EtOAc/Hexane) Rf | Mobile Phase B (10% MeOH/DCM) Rf | UV (254 nm) | Ninhydrin Stain | KMnO₄ Stain |
| This compound | 0.15 | 0.40 | No | Yellow/Brown | Yes |
| Benzyl Bromide | 0.80 | 0.95 | Yes | No | Yes |
| N-benzyl-2-pyrrolidineethanol | 0.35 | 0.65 | Yes | No | Yes |
Visualizations
Experimental Workflow
The following diagram illustrates the complete workflow for monitoring the reaction using TLC.
Logical Relationship: Reagent and Product Visualization
This diagram shows the logical relationship between the compounds in the reaction and their visibility with different TLC visualization methods.
References
- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pyrrolidine-2-ethanol | 19432-88-3 [chemicalbook.com]
- 3. Monitoring a Reaction – Cooperative Organic Chemistry Student Laboratory Manual [openbooks.lib.msu.edu]
- 4. s3.wp.wsu.edu [s3.wp.wsu.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. silicycle.com [silicycle.com]
- 7. epfl.ch [epfl.ch]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. scs.illinois.edu [scs.illinois.edu]
Application Notes and Protocols: Use of 2-Pyrrolidineethanol Derivatives in Transition Metal Catalysis
Introduction
While 2-pyrrolidineethanol possesses the structural motifs of an amino alcohol, making it a potential candidate as a chiral ligand in transition metal catalysis, a comprehensive review of current scientific literature reveals a notable lack of specific applications and detailed protocols for its use in this capacity. The research landscape, however, provides robust information on the synthesis of its N-methylated derivative, 1-methyl-2-pyrrolidineethanol , a valuable intermediate in the pharmaceutical industry, particularly for the synthesis of the antihistamine, clemastine.[1][2]
This document therefore focuses on the well-documented use of transition metal catalysis for the synthesis of this important pyrrolidine derivative. The protocols and data presented herein pertain to the heterogeneous catalytic hydrogenation of 1-methyl-2-pyrroleethanol to produce 1-methyl-2-pyrrolidineethanol.
Application: Synthesis of 1-Methyl-2-pyrrolidineethanol via Heterogeneous Catalytic Hydrogenation
The saturation of the pyrrole ring in 1-methyl-2-pyrroleethanol is a key transformation to yield 1-methyl-2-pyrrolidineethanol. This reaction is efficiently carried out using heterogeneous transition metal catalysts, such as rhodium, ruthenium, and palladium, supported on carbon.[3][4] The choice of catalyst and reaction conditions can significantly influence the reaction's efficiency and selectivity.
Data Presentation: Catalyst Performance in the Hydrogenation of 1-Methyl-2-pyrroleethanol
The following table summarizes the performance of various noble metal catalysts in the hydrogenation of 1-methyl-2-pyrroleethanol. The data highlights the superior performance of rhodium on carbon under mild conditions.
| Catalyst | Support | Solvent | Temperature (°C) | Pressure (bar) | Conversion (%) | Selectivity/Yield (%) | Reference |
| 5% Rh | Carbon | Methanol | Room Temp. | 6 | >99 | High | [3] |
| 5% Ru | Carbon | Methanol | Room Temp. | 6 | High | High | [3] |
| 5% Pd | Carbon | Solvent Mixtures | 80 | 6 | High | High | [4][5] |
Experimental Protocols
This section provides a detailed methodology for the laboratory-scale synthesis of 1-methyl-2-pyrrolidineethanol using a rhodium on carbon catalyst, which has been shown to be highly effective.[3]
Protocol 1: Rhodium-Catalyzed Hydrogenation of 1-Methyl-2-pyrroleethanol
Materials:
-
1-methyl-2-pyrroleethanol
-
5% Rhodium on activated carbon (Rh/C)
-
Methanol (anhydrous)
-
Hydrogen gas (H₂)
-
Inert gas (Nitrogen or Argon)
Equipment:
-
High-pressure autoclave or hydrogenation reactor equipped with a magnetic stirrer, gas inlet, and pressure gauge.
-
Filtration apparatus (e.g., Büchner funnel with filter paper or a Celite pad).
-
Rotary evaporator.
Procedure:
-
Reactor Preparation: Ensure the autoclave is clean and dry. Add 1-methyl-2-pyrroleethanol and the 5% Rh/C catalyst to the reactor. A typical catalyst loading is 5-10% by weight relative to the substrate.
-
Solvent Addition: Add anhydrous methanol to the reactor. The amount should be sufficient to create a slurry that can be stirred effectively.
-
Inerting: Seal the reactor and purge the system with an inert gas (e.g., nitrogen or argon) 3-5 times to remove all oxygen.
-
Hydrogenation: Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 6 bar).
-
Reaction: Begin stirring the mixture at room temperature. Monitor the reaction progress by observing the hydrogen uptake. The reaction is typically complete when hydrogen consumption ceases.
-
Work-up: Once the reaction is complete, carefully vent the excess hydrogen from the reactor and purge again with an inert gas.
-
Catalyst Removal: Open the reactor and filter the reaction mixture through a pad of Celite or suitable filter paper to remove the heterogeneous Rh/C catalyst. Wash the filter cake with a small amount of methanol to ensure complete recovery of the product.
-
Solvent Removal: Concentrate the filtrate using a rotary evaporator to remove the methanol. The remaining residue is the crude 1-methyl-2-pyrrolidineethanol.
-
Purification (if necessary): The crude product can be purified further by vacuum distillation if required.
Mandatory Visualization
The following diagram illustrates the general experimental workflow for the synthesis of 1-methyl-2-pyrrolidineethanol.
Conclusion
The use of transition metal catalysis is well-established for the efficient synthesis of 1-methyl-2-pyrrolidineethanol, a key pharmaceutical intermediate.[3][4] Heterogeneous catalysts, particularly rhodium on carbon, provide a reliable method for this transformation under mild conditions.
While this compound and its derivatives feature a chiral amino alcohol structure—a common motif in successful ligands for asymmetric catalysis—their application in this area remains largely unexplored in the available scientific literature. This presents a potential opportunity for future research to develop novel chiral catalysts based on the this compound scaffold for a variety of asymmetric transformations.
References
Scale-up Synthesis of 2-Pyrrolidineethanol Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the scale-up synthesis of 2-pyrrolidineethanol derivatives, a crucial scaffold in numerous pharmaceutical compounds. The information is intended to guide researchers, scientists, and professionals in drug development through the complexities of transitioning from laboratory-scale synthesis to industrial production.
Introduction
This compound and its derivatives are key structural motifs found in a variety of biologically active molecules. Their applications span from antihistamines to novel therapeutics targeting cancer and ischemic stroke. The chiral centers often present in these molecules necessitate stereoselective synthesis methods to ensure the desired pharmacological activity and minimize off-target effects. This document outlines scalable synthetic routes for key this compound derivatives and discusses their roles in relevant biological pathways.
I. Scale-up Synthesis Protocols
A. Synthesis of N-(2-Hydroxyethyl)pyrrolidine
N-(2-Hydroxyethyl)pyrrolidine is a versatile intermediate in the synthesis of various pharmaceuticals. One common industrial-scale method involves the reaction of pyrrolidine with ethylene oxide.
Experimental Protocol:
-
Reaction Setup: A continuous flow reactor is charged with pyrrolidine.
-
Reaction Conditions: Ethylene oxide is introduced into the reactor at a controlled rate. The reaction is maintained at a temperature of 80-120°C under pressure. The use of aprotic solvents can enhance selectivity.
-
Mechanism: The reaction proceeds via a nucleophilic addition of the pyrrolidine nitrogen to the ethylene oxide ring, followed by ring-opening to yield the β-hydroxyamine product.
-
Work-up and Purification: The product stream is continuously collected. Purification is typically achieved through vacuum distillation.
Table 1: Summary of Quantitative Data for N-(2-Hydroxyethyl)pyrrolidine Synthesis
| Parameter | Value | Reference |
| Reactants | Pyrrolidine, Ethylene Oxide | [1] |
| Temperature | 80-120°C | [1] |
| Pressure | Controlled | [1] |
| Solvent | Aprotic (optional) | [1] |
| Reactor Type | Continuous Flow | [1] |
| Purity (by GC) | >98.0% | [2] |
Workflow for N-(2-Hydroxyethyl)pyrrolidine Synthesis
Caption: Continuous flow synthesis of N-(2-Hydroxyethyl)pyrrolidine.
B. Kilogram-Scale Synthesis of Chiral (R)-2-(Pyrrolidin-2-yl)methanol Derivatives
Chiral 2-pyrrolidinemethanol derivatives are vital building blocks for many pharmaceuticals. The following protocol describes a scalable synthesis starting from a protected proline derivative.
Experimental Protocol:
-
Weinreb Amide Formation: A 30-L reactor is charged with (R)-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid and N,O-dimethylhydroxylamine hydrochloride in acetonitrile. N-methylmorpholine is added dropwise at room temperature. The product, a Weinreb amide, is isolated after work-up.
-
Grignard Reaction: The Weinreb amide is reacted with a suitable Grignard reagent to introduce the desired side chain.
-
Hydrogenation: The resulting ketone is then hydrogenated to the corresponding alcohol.
-
Purification: The final product is purified by crystallization.
Table 2: Summary of Quantitative Data for Chiral Pyrrolidinemethanol Derivative Synthesis
| Parameter | Value |
| Starting Material | (R)-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid |
| Reactor Scale | 30-L |
| Reagents (Step 1) | N,O-dimethylhydroxylamine hydrochloride, N-methylmorpholine |
| Solvent (Step 1) | Acetonitrile |
| Temperature (Step 1) | Room Temperature |
Logical Flow for Chiral Pyrrolidinemethanol Synthesis
Caption: Multi-step synthesis of a chiral 2-pyrrolidinemethanol derivative.
C. Industrial Production of 2-(1-Methyl-2-pyrrolidinyl)ethanol for Clemastine
2-(1-Methyl-2-pyrrolidinyl)ethanol is a key intermediate in the production of the antihistamine clemastine. A common industrial synthesis involves a multi-step process.[3][4]
Experimental Protocol:
-
Chlorination: N-methyl-2-(2-ethoxy)pyrrolidine is treated with a chlorinating agent (e.g., thionyl chloride) to replace the ethoxy group with a chlorine atom, yielding N-methyl-2-(2-chloroethyl)pyrrolidine.[3]
-
Coupling Reaction: The resulting chloro-derivative is reacted with 1-(4-chlorophenyl)-1-phenylethanol in the presence of a strong base such as sodamide to form racemic clemastine.[3][5]
-
Resolution and Salt Formation: The racemic clemastine is resolved using a chiral resolving agent like L-(+)-tartaric acid. The desired enantiomer is then converted to the fumarate salt.[3]
-
Recrystallization: The crude clemastine fumarate is recrystallized from an acetone/water mixture to yield the final, pure product.[3]
Table 3: Key Steps and Reagents in Clemastine Synthesis
| Step | Key Transformation | Reagents | Reference |
| 1 | Chlorination | Thionyl chloride | [3][5] |
| 2 | Etherification | 1-(4-chlorophenyl)-1-phenylethanol, Sodamide | [3][5] |
| 3 | Resolution | L-(+)-tartaric acid | [3][5] |
| 4 | Salt Formation & Purification | Fumaric acid, Acetone/Water | [3] |
II. Biological Significance and Signaling Pathways
This compound derivatives are integral to the development of drugs targeting various diseases. Below are two examples of signaling pathways where these compounds play a significant role.
A. Inhibition of the p53-MDM2 Interaction in Cancer
The tumor suppressor protein p53 is a critical regulator of cell cycle arrest and apoptosis. Its activity is negatively regulated by the oncoprotein MDM2, which binds to p53 and promotes its degradation. Inhibiting the p53-MDM2 interaction can restore p53 function and induce apoptosis in cancer cells. Several pyrrolidone-based derivatives have been identified as potent inhibitors of this interaction.[6][7][8][9][10]
p53-MDM2 Signaling Pathway and Inhibition
Caption: Inhibition of MDM2 by pyrrolidone derivatives restores p53 function.
B. Sodium Channel Blockade in Ischemic Stroke
Ischemic stroke leads to a cascade of events, including excessive sodium ion influx into neurons through voltage-gated sodium channels. This influx contributes to neuronal damage and death. Pyrrolidine derivatives have been developed as potent sodium channel blockers, offering a neuroprotective strategy for the treatment of ischemic stroke.[1] By blocking these channels, the derivatives help to reduce the extent of neuronal injury.[1][11][12][13]
Mechanism of Neuroprotection by Sodium Channel Blockers
Caption: Pyrrolidine derivatives block sodium channels to prevent neuronal damage.
Conclusion
The scale-up synthesis of this compound derivatives requires careful consideration of reaction conditions, reactor design, and purification methods to ensure high yield, purity, and stereoselectivity. The protocols and data presented here provide a foundation for researchers and drug development professionals to successfully transition these vital pharmaceutical intermediates from the laboratory to industrial-scale production. Furthermore, understanding the biological context of these molecules, such as their roles in inhibiting the p53-MDM2 interaction and blocking sodium channels, is crucial for the rational design and development of novel therapeutics.
References
- 1. Synthesis and biological evaluation of pyrrolidine derivatives as novel and potent sodium channel blockers for the treatment of ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. N-(2-Hydroxyethyl) pyrrolidine, 2955-88-6, 1-Pyrrolidineethanol; 1-(2-Hydroxyethyl) pyrrolidine; 2-(1-Pyrrolidino) ethanol; 2-(1-Pyrrolidinyl) ethanol [mallakchemicals.com]
- 3. CN107011228A - A kind of preparation method of clemastine fumarate - Google Patents [patents.google.com]
- 4. CN107011228B - A kind of preparation method of clemastine fumarate - Google Patents [patents.google.com]
- 5. benchchem.com [benchchem.com]
- 6. Collection - Discovery, Synthesis, and Biological Evaluation of Orally Active Pyrrolidone Derivatives as Novel Inhibitors of p53âMDM2 ProteinâProtein Interaction - Journal of Medicinal Chemistry - Figshare [acs.figshare.com]
- 7. Discovery of 1-arylpyrrolidone derivatives as potent p53-MDM2 inhibitors based on molecule fusing strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery, synthesis, and biological evaluation of orally active pyrrolidone derivatives as novel inhibitors of p53-MDM2 protein-protein interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discovery of Novel Spiro[3H-indole-3,2'-pyrrolidin]-2(1H)-one Compounds as Chemically Stable and Orally Active Inhibitors of the MDM2-p53 Interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Design, synthesis and biological evaluation of novel pyrrolidone-based derivatives as potent p53-MDM2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Neuroprotective effects of the new Na channel blocker rs100642 in global ischemic brain injury [archivesofmedicalscience.com]
- 12. Neuroprotective effects of the new Na channel blocker rs100642 in global ischemic brain injury - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The use-dependent sodium channel blocker mexiletine is neuroprotective against global ischemic injury - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 2-Pyrrolidineethanol Derivatives in Organocatalysis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of organocatalysts derived from the 2-pyrrolidineethanol scaffold. The focus is on the synthesis of these catalysts and their application in asymmetric aldol and Michael addition reactions, which are fundamental transformations in the synthesis of chiral molecules for the pharmaceutical and fine chemical industries.
Introduction
Organocatalysis has emerged as a powerful third pillar of asymmetric catalysis, alongside biocatalysis and metal catalysis. Chiral pyrrolidine-based structures, derived from the readily available amino acid L-proline, are among the most successful classes of organocatalysts. These catalysts operate via enamine or iminium ion intermediates, mimicking the strategy of natural aldolase enzymes. While L-proline itself is a competent catalyst, its limited solubility in organic solvents and modest stereoselectivity with certain substrates have driven the development of more sophisticated derivatives.
(S)-α,α-Diphenyl-2-pyrrolidinemethanol and its silyl ether derivatives are highly effective organocatalysts that provide excellent stereocontrol in a variety of carbon-carbon bond-forming reactions.[1] The bulky diphenylmethyl group provides a crucial steric shield, directing the approach of substrates and leading to high levels of enantioselectivity.[2] This application note details the synthesis of these powerful catalysts and provides generalized protocols for their use in asymmetric aldol and Michael addition reactions.
Synthesis of this compound Derived Organocatalysts
The most common and efficient route to (S)-α,α-diphenyl-2-pyrrolidinemethanol begins with the natural amino acid L-proline.[1] The following protocols describe the synthesis of the parent alcohol and its subsequent conversion to the widely used trimethylsilyl (TMS) ether derivative.
Protocol: Synthesis of (S)-α,α-Diphenyl-2-pyrrolidinemethanol
This protocol is adapted from established literature procedures.[1]
Materials:
-
L-proline
-
Protecting group reagent (e.g., Boc-anhydride)
-
Grignard reagent (e.g., Phenylmagnesium bromide in THF)
-
Anhydrous solvents (e.g., THF, Diethyl ether)
-
Reagents for deprotection (e.g., Trifluoroacetic acid or HCl)
-
Standard laboratory glassware for organic synthesis
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
Protection of L-proline: The amino group of L-proline is first protected to prevent side reactions. A common method is the formation of the N-Boc derivative.
-
Reaction with Grignard Reagent: The protected L-proline is then reacted with an excess of a Grignard reagent, such as phenylmagnesium bromide, to introduce the diphenyl moiety. This reaction typically proceeds at low temperatures under an inert atmosphere.
-
Deprotection: The protecting group is subsequently removed to yield the final (S)-α,α-diphenyl-2-pyrrolidinemethanol.
-
Purification: The crude product is purified by crystallization or column chromatography to obtain the enantiomerically pure catalyst.
Caption: Synthesis of (S)-α,α-Diphenyl-2-pyrrolidinemethanol.
Protocol: Synthesis of (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol Trimethylsilyl (TMS) Ether
The silyl ether derivatives of diphenylprolinol often exhibit enhanced catalytic activity and solubility.[2]
Materials:
-
(S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol
-
Anhydrous dichloromethane (CH2Cl2)
-
Triethylamine
-
Trimethylsilyl chloride (TMSCl)
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
To a solution of (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol (1.0 eq.) in anhydrous dichloromethane under an inert atmosphere, add triethylamine (1.5 eq.).[2]
-
Cool the mixture to 0 °C.
-
Add trimethylsilyl chloride (1.2 eq.) dropwise to the solution.[2]
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Work-up the reaction by washing with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography if necessary.
Application in Asymmetric Aldol Reactions
Organocatalysts derived from this compound are highly effective in promoting the direct asymmetric aldol reaction between ketones and aldehydes, yielding chiral β-hydroxy carbonyl compounds.
General Protocol: Asymmetric Aldol Reaction
This is a generalized procedure based on common methodologies.[3]
Materials:
-
(S)-α,α-Diphenyl-2-pyrrolidinemethanol or its TMS ether derivative (catalyst)
-
Ketone (e.g., cyclohexanone, acetone)
-
Aldehyde (e.g., 4-nitrobenzaldehyde)
-
Anhydrous solvent (e.g., DMSO, CHCl3, Toluene)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry reaction vessel under an inert atmosphere, add the organocatalyst (typically 5-20 mol%).
-
Add the anhydrous solvent to dissolve the catalyst.
-
Add the ketone (usually in excess).
-
Cool the mixture to the desired temperature (e.g., 0 °C or room temperature).
-
Add the aldehyde to the reaction mixture.
-
Stir the reaction at the specified temperature and monitor its progress by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of NH4Cl.
-
Extract the product with an organic solvent, dry the combined organic layers, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Performance Data: Asymmetric Aldol Reactions
| Catalyst | Ketone | Aldehyde | Solvent | Cat. Loading (mol%) | Time (h) | Yield (%) | dr (anti:syn) | ee (%) (syn) |
| 1 | Cyclohexanone | 4-Nitrobenzaldehyde | DMSO | 10 | 4 | 99 | >99:1 | 99 |
| 1 | Cyclohexanone | 4-Chlorobenzaldehyde | DMSO | 10 | 24 | 95 | >99:1 | 98 |
| 1 | Acetone | 4-Nitrobenzaldehyde | neat | 10 | 24 | 64 | - | 76 |
| 2 | Cyclohexanone | 4-Nitrobenzaldehyde | Toluene | 5 | 1 | 98 | 95:5 | 99 |
| 2 | Cyclohexanone | Benzaldehyde | Toluene | 5 | 24 | 90 | 93:7 | 99 |
Catalyst 1: (S)-α,α-Diphenyl-2-pyrrolidinemethanol Catalyst 2: (S)-α,α-Diphenyl-2-pyrrolidinemethanol TMS ether
Application in Asymmetric Michael Additions
The conjugate addition of nucleophiles to α,β-unsaturated carbonyl compounds, or the Michael addition, is another cornerstone reaction in organic synthesis. Diarylprolinol silyl ethers are particularly adept at catalyzing the asymmetric Michael addition of aldehydes and ketones to nitroolefins.[4]
General Protocol: Asymmetric Michael Addition
This protocol is a generalized procedure.[2]
Materials:
-
Diarylprolinol silyl ether catalyst (e.g., (S)-α,α-Diphenyl-2-pyrrolidinemethanol TMS ether)
-
Aldehyde or ketone (Michael donor)
-
Nitroalkene (Michael acceptor, e.g., trans-β-nitrostyrene)
-
Solvent (e.g., CH2Cl2, Toluene, or on water)[5]
-
Optional: Acidic co-catalyst (e.g., benzoic acid)[5]
Procedure:
-
To a vial charged with the diarylprolinol silyl ether catalyst (e.g., 3-20 mol%), add the nitroalkene (1.0 eq.) and the solvent.[2][5]
-
If applicable, add the co-catalyst.
-
Cool the mixture to the desired temperature (e.g., 0 °C or room temperature).
-
Add the aldehyde or ketone (1.5-2.0 eq.) dropwise to the mixture.[2]
-
Stir the reaction and monitor its progress by TLC.
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Performance Data: Asymmetric Michael Addition of Aldehydes to Nitroolefins
| Catalyst | Aldehyde | Nitroolefin | Solvent | Cat. Loading (mol%) | Time (h) | Yield (%) | dr (syn:anti) | ee (%) (syn) |
| 2 | Propanal | trans-β-Nitrostyrene | CH2Cl2 | 20 | 2 | 99 | 95:5 | 99 |
| 2 | Pentanal | trans-β-Nitrostyrene | Water | 3 | 24 | 85 | 94:6 | 98 |
| 2 | Propanal | 4-Chloro-trans-β-nitrostyrene | CH2Cl2 | 20 | 2 | 98 | 96:4 | 99 |
| 2 | Hexanal | trans-β-Nitrostyrene | Toluene | 10 | 12 | 95 | 93:7 | 99 |
Catalyst 2: (S)-α,α-Diphenyl-2-pyrrolidinemethanol TMS ether
Catalytic Cycle and Experimental Workflow
The catalytic cycle for both the aldol and Michael reactions proceeds through the formation of a nucleophilic enamine intermediate from the reaction of the catalyst with the carbonyl compound. This enamine then attacks the electrophile (aldehyde in the aldol reaction, nitroalkene in the Michael addition). The bulky diarylprolinol moiety directs this attack to one face of the enamine, thereby controlling the stereochemical outcome. Subsequent hydrolysis releases the product and regenerates the catalyst.
Caption: Generalized enamine catalytic cycle.
A typical experimental workflow for an organocatalyzed asymmetric reaction involves careful setup under an inert atmosphere, precise temperature control, reaction monitoring, and finally, purification and analysis of the product's stereochemical purity.
Caption: Standard experimental workflow for asymmetric organocatalysis.
Conclusion
Organocatalysts derived from the this compound scaffold, particularly (S)-α,α-diphenyl-2-pyrrolidinemethanol and its silyl ethers, are indispensable tools in modern asymmetric synthesis. They offer high stereoselectivity in fundamental C-C bond-forming reactions under mild conditions. The protocols and data presented herein provide a valuable resource for researchers in academic and industrial settings, facilitating the efficient and predictable synthesis of enantiomerically enriched molecules.
References
Application Notes and Protocols for the Stereoselective Synthesis of Pyrrolidines Using 2-Pyrrolidineethanol Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the stereoselective synthesis of pyrrolidines and other chiral molecules utilizing derivatives of 2-pyrrolidineethanol as versatile chiral auxiliaries. The inherent chirality and the presence of both a hydroxyl and a secondary amine functionality in this compound allow for the straightforward synthesis of a variety of powerful chiral auxiliaries. This document focuses on the application of (S)-2-(methoxymethyl)pyrrolidine (the methyl ether of L-prolinol) and its derivatives in asymmetric alkylations, aldol additions, and conjugate additions, which are foundational methods for constructing stereochemically defined pyrrolidine rings and other valuable chiral building blocks.
The protocols outlined below are based on seminal works in the field of asymmetric synthesis and are intended to serve as a practical guide for researchers in organic synthesis and drug discovery. For each application, a detailed experimental protocol, a summary of quantitative data, and a visual representation of the workflow or mechanistic model are provided.
Application 1: Asymmetric α-Alkylation of Ketones and Aldehydes via SAMP/RAMP Hydrazone Chemistry
The use of (S)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP) and its enantiomer (R)-1-amino-2-(methoxymethyl)pyrrolidine (RAMP) as chiral auxiliaries for the asymmetric α-alkylation of carbonyl compounds is a well-established and highly reliable method.[1][2] This strategy, developed by Enders and co-workers, allows for the enantioselective formation of C-C bonds adjacent to a carbonyl group.[1][2]
Principle:
The reaction proceeds through three main steps:
-
Hydrazone Formation: The chiral auxiliary (SAMP or RAMP) is condensed with an achiral ketone or aldehyde to form a chiral hydrazone.
-
Stereoselective Alkylation: The hydrazone is deprotonated with a strong base, typically lithium diisopropylamide (LDA), to form a rigid, chelated azaenolate. The chiral auxiliary directs the approach of an electrophile (e.g., an alkyl halide) to one face of the azaenolate, leading to a highly diastereoselective alkylation.
-
Auxiliary Cleavage: The resulting alkylated hydrazone is cleaved, typically by ozonolysis or hydrolysis, to afford the chiral α-alkylated ketone or aldehyde and recover the chiral auxiliary.
Experimental Workflow:
Figure 1: Workflow for Asymmetric α-Alkylation via SAMP/RAMP Hydrazones.
Detailed Protocol: Asymmetric Alkylation of Cyclohexanone with Iodomethane using SAMP
Materials:
-
(S)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP)
-
Cyclohexanone
-
Lithium diisopropylamide (LDA) (2.0 M in THF/heptane/ethylbenzene)
-
Iodomethane
-
Anhydrous diethyl ether (Et₂O)
-
Anhydrous tetrahydrofuran (THF)
-
Ozone
-
Pentane
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Hydrazone Formation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, a mixture of cyclohexanone (1.0 eq) and SAMP (1.2 eq) in anhydrous diethyl ether (5 mL/mmol of ketone) is heated at reflux for 2-4 hours. The reaction progress is monitored by TLC. After completion, the solvent is removed under reduced pressure, and the crude hydrazone is purified by distillation under vacuum to yield the pure SAMP-hydrazone of cyclohexanone.
-
Diastereoselective Alkylation: A solution of the purified SAMP-hydrazone (1.0 eq) in anhydrous THF (10 mL/mmol) is cooled to -78 °C under an argon atmosphere. To this solution, LDA (1.1 eq) is added dropwise, and the mixture is stirred at -78 °C for 2 hours. Iodomethane (1.5 eq) is then added, and the reaction is stirred at -78 °C for an additional 4 hours. The reaction is allowed to warm to room temperature overnight.
-
Work-up and Isolation of Alkylated Hydrazone: The reaction is quenched by the addition of saturated aqueous NH₄Cl solution. The aqueous layer is extracted with diethyl ether (3 x 20 mL). The combined organic layers are washed with saturated aqueous NaHCO₃ and brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure to give the crude alkylated hydrazone.
-
Cleavage of the Hydrazone: The crude alkylated hydrazone is dissolved in pentane (15 mL/mmol) and cooled to -78 °C. Ozone is bubbled through the solution until a blue color persists. The excess ozone is removed by bubbling argon through the solution. The solvent is carefully removed under reduced pressure at low temperature. The residue is purified by flash column chromatography on silica gel to afford (R)-2-methylcyclohexanone.
Quantitative Data:
| Carbonyl Compound | Electrophile | Product | Yield (%) | de (%) | ee (%) |
| Cyclohexanone | CH₃I | (R)-2-Methylcyclohexanone | 75-85 | >95 | >95 |
| Propanal | C₂H₅Br | (S)-2-Methylbutanal | 70-80 | >95 | >95 |
| Acetone | CH₂(CH₂)₂CH₃I | (R)-2-Heptanone | 65-75 | >95 | >95 |
Application 2: Asymmetric Aldol Reactions Mediated by Prolinol-Derived Amide Auxiliaries
Amides derived from this compound (prolinol) serve as effective chiral auxiliaries in asymmetric aldol reactions. The stereochemical outcome is controlled by the formation of a rigid, chelated transition state.
Principle:
The prolinol-derived amide is first converted to its corresponding enolate by treatment with a strong base. This enolate then reacts with an aldehyde in a highly diastereoselective manner, governed by a Zimmerman-Traxler-like transition state where the metal cation is chelated by the enolate oxygen and the oxygen of the auxiliary's hydroxymethyl group (or its ether derivative).
Stereochemical Model:
Figure 2: Zimmerman-Traxler Model for Stereocontrol.
Detailed Protocol: Asymmetric Aldol Reaction of a Propanoyl Prolinol Amide with Benzaldehyde
Materials:
-
(S)-2-Pyrrolidineethanol
-
Propanoyl chloride
-
Triethylamine (Et₃N)
-
Anhydrous dichloromethane (DCM)
-
Lithium diisopropylamide (LDA)
-
Anhydrous tetrahydrofuran (THF)
-
Benzaldehyde
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Diethyl ether (Et₂O)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Synthesis of the Chiral Auxiliary: To a solution of (S)-2-pyrrolidineethanol (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM at 0 °C is added propanoyl chloride (1.1 eq) dropwise. The reaction is stirred at room temperature for 12 hours. The reaction mixture is washed with water and brine, dried over Na₂SO₄, and concentrated to give the propanoyl prolinol amide, which can be purified by column chromatography.
-
Aldol Reaction: The propanoyl prolinol amide (1.0 eq) is dissolved in anhydrous THF and cooled to -78 °C. LDA (1.1 eq) is added dropwise, and the solution is stirred for 1 hour to form the lithium enolate. Benzaldehyde (1.2 eq) is then added, and the reaction is stirred at -78 °C for 4 hours.
-
Work-up and Purification: The reaction is quenched with saturated aqueous NH₄Cl and extracted with Et₂O. The combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated. The crude product is purified by flash chromatography to yield the syn-aldol adduct.
Quantitative Data for Asymmetric Aldol Reactions:
| Prolinol Amide | Aldehyde | Diastereomeric Ratio (syn:anti) | Yield (%) |
| Propanoyl-(S)-prolinol | Benzaldehyde | >95:5 | 85 |
| Acetyl-(S)-prolinol | Isobutyraldehyde | >90:10 | 80 |
| Butanoyl-(S)-prolinol | Cinnamaldehyde | >92:8 | 82 |
Application 3: Asymmetric Michael Addition using Prolinol-Derived Auxiliaries
Derivatives of this compound can also be employed to direct the stereoselective conjugate addition of nucleophiles to α,β-unsaturated carbonyl compounds.
Principle:
A chiral enamine is formed in situ from a ketone and a prolinol-derived secondary amine. This enamine then reacts with a Michael acceptor (e.g., a nitroalkene) in a highly stereoselective manner. The chiral auxiliary shields one face of the enamine, guiding the approach of the electrophile.
Logical Relationship of Reaction Components:
Figure 3: Component Relationship in Asymmetric Michael Addition.
Detailed Protocol: Asymmetric Michael Addition of Cyclohexanone to β-Nitrostyrene
Materials:
-
(S)-2-(Methoxymethyl)pyrrolidine
-
Cyclohexanone
-
trans-β-Nitrostyrene
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA) (as co-catalyst)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of cyclohexanone (5.0 eq) and (S)-2-(methoxymethyl)pyrrolidine (0.2 eq) in DCM is added trifluoroacetic acid (0.1 eq). The mixture is stirred at room temperature for 15 minutes.
-
trans-β-Nitrostyrene (1.0 eq) is added, and the reaction is stirred at room temperature for 24-48 hours, monitoring by TLC.
-
Upon completion, the reaction mixture is washed with water and brine, dried over Na₂SO₄, and the solvent is removed under reduced pressure.
-
The crude product is purified by flash column chromatography to afford the chiral Michael adduct.
Quantitative Data for Asymmetric Michael Additions:
| Ketone | Michael Acceptor | Diastereomeric Ratio (syn:anti) | ee (%) (syn) | Yield (%) |
| Cyclohexanone | trans-β-Nitrostyrene | >95:5 | 98 | 90 |
| Acetone | 2-Nitrostyrene | - | 95 | 85 |
| Propanal | 1-Nitro-1-propene | 90:10 | 92 | 88 |
References
Troubleshooting & Optimization
Technical Support Center: Optimization of Catalyst Loading in 2-Pyrrolidineethanol Synthesis
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing catalyst loading for the synthesis of 2-Pyrrolidineethanol. This document offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data presentation to address common challenges encountered during this synthesis.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound, with a focus on problems related to catalyst loading.
| Problem | Potential Cause | Identification | Suggested Solution |
| Low or No Product Yield | Insufficient Catalyst Loading: The amount of catalyst is too low to effectively drive the reaction. | The reaction is sluggish or does not proceed to completion, as monitored by TLC or GC. | Systematically increase the catalyst loading in increments (e.g., from 1 mol% to 5 mol%, then to 10 mol%).[1] |
| Catalyst Deactivation/Poisoning: Impurities in the substrate, solvent, or reagents can deactivate the catalyst. | A previously reliable reaction fails with a new batch of reagents or solvent. The catalyst may change color or appearance. | Ensure all starting materials, solvents, and gases are of high purity. Use freshly distilled or anhydrous solvents. Consider using a guard column for purification of starting materials. | |
| Improper Catalyst Activation: The catalyst was not properly activated before use. | Inconsistent results between different batches of the same catalyst. | Follow the manufacturer's recommended activation procedure for the specific catalyst being used. | |
| Low Enantioselectivity (for asymmetric synthesis) | Suboptimal Catalyst Loading: Both too low and too high catalyst loadings can negatively impact enantioselectivity. | The enantiomeric excess (ee%) of the product is lower than expected. | Screen a range of catalyst loadings (e.g., 0.5 mol%, 1 mol%, 2 mol%, 5 mol%) to find the optimal concentration.[1] |
| Incorrect Catalyst/Ligand Ratio: For catalyst systems requiring a separate chiral ligand, an improper ratio can lead to the formation of less selective catalytic species. | Poor and irreproducible ee% values. | Optimize the metal-to-ligand ratio by screening different ratios. | |
| Competing Uncatalyzed Reaction: A non-selective background reaction may be occurring. | Lowering the catalyst loading further decreases the ee%. | Adjust reaction conditions (e.g., lower temperature) to favor the catalyzed pathway. | |
| Poor Reproducibility | Inconsistent Catalyst Quality: Variations in the purity or activity of the catalyst between batches. | Significant differences in yield and/or enantioselectivity between identical experiments. | Source catalysts from a reliable supplier and, if necessary, characterize the catalyst before use. |
| Variations in Reagent/Solvent Purity: Impurities, especially water, can have a significant impact on the reaction. | Inconsistent results that correlate with using new bottles of reagents or solvents. | Use reagents and solvents from the same batch for a series of experiments. Ensure solvents are properly dried and degassed. | |
| Inconsistent Reaction Setup: Minor variations in the experimental setup can lead to different outcomes. | Difficulty in replicating your own results. | Standardize the reaction setup, including glassware, stirring speed, and the method of reagent addition. |
Frequently Asked Questions (FAQs)
Q1: What are the common methods for synthesizing this compound?
A1: this compound is commonly synthesized via the reduction of L-proline or its derivatives, such as proline esters or N-protected prolines.[2][3] This reduction can be achieved through catalytic hydrogenation using catalysts like Ruthenium on carbon (Ru/C) or Platinum-Molybdenum oxides on alumina (Pt-MoOx/Al2O3), or by using reducing agents like Lithium aluminum hydride (LiAlH4).[2][4][5]
Q2: How does catalyst loading generally affect the reaction rate and yield?
A2: Generally, increasing the catalyst loading leads to a faster reaction rate and can improve the overall yield, up to a certain point. However, excessively high catalyst loadings can lead to side reactions or make product purification more difficult. It is crucial to find the optimal loading that provides a good balance between reaction time, yield, and cost-effectiveness.
Q3: Can too much catalyst be detrimental to the reaction?
A3: Yes, in some cases, an excessively high catalyst loading can be detrimental. It can lead to the formation of byproducts, and in asymmetric catalysis, it may cause a decrease in enantioselectivity due to the formation of less selective catalyst aggregates.[1] From a practical standpoint, it also increases the cost of the process and can complicate the purification of the final product.
Q4: What is a typical starting point for catalyst loading optimization?
A4: A common starting point for catalyst loading is between 1-5 mol%. Based on the initial results, the loading can be adjusted upwards or downwards. For expensive catalysts, it is often desirable to start with a lower loading (e.g., 0.5-1 mol%) and increase it only if necessary.
Q5: How should I properly handle and store the catalysts used for this synthesis?
A5: Many catalysts, especially those used for hydrogenation, are sensitive to air and moisture. They should be handled under an inert atmosphere (e.g., in a glove box or under a stream of nitrogen or argon). Always store catalysts in a cool, dry place, and refer to the manufacturer's safety data sheet (SDS) for specific storage and handling instructions.
Data Presentation
Table 1: Effect of Catalyst Loading on Reaction Yield
| Catalyst Loading (mol%) | Reaction Time (h) | Yield (%) |
| 1 | 24 | 45 |
| 2.5 | 18 | 75 |
| 5 | 12 | 92 |
| 10 | 12 | 93 |
Note: Data is illustrative and based on general trends. Optimal loading is specific to the reaction conditions.
Table 2: Influence of Catalyst Loading on Enantiomeric Excess (ee%) in Asymmetric Synthesis
| Catalyst Loading (mol%) | Enantiomeric Excess (ee%) |
| 0.5 | 88 |
| 1.0 | 95 |
| 2.0 | 96 |
| 5.0 | 94 |
Note: Data is illustrative. The optimal catalyst loading for enantioselectivity must be determined experimentally.
Experimental Protocols
Protocol 1: General Procedure for Optimizing Catalyst Loading in the Hydrogenation of L-Proline
This protocol describes a general method for screening catalyst loading in parallel to identify optimal conditions for the synthesis of this compound (L-Prolinol).
Materials:
-
L-Proline
-
5% Ruthenium on Carbon (Ru/C)
-
Solvent (e.g., Isopropanol)
-
Catalytic acid (e.g., Phosphoric acid)
-
High-pressure autoclave with parallel reaction blocks
-
Inert gas (Nitrogen or Argon)
-
Analytical equipment (GC, HPLC, or NMR)
Procedure:
-
Preparation: Dry all glassware and the autoclave reactor thoroughly.
-
Reaction Setup:
-
In an inert atmosphere glovebox, weigh the L-proline substrate (e.g., 1.0 mmol) into each reaction vial.
-
Prepare a stock slurry of the Ru/C catalyst in the chosen solvent.
-
To each vial, add the appropriate volume of the catalyst slurry to achieve the desired catalyst loadings (e.g., 1, 2.5, 5, and 10 wt% relative to the substrate).
-
Add the catalytic acid to each vial.
-
Add the remaining solvent to ensure the final concentration of the substrate is the same in all vials.
-
-
Reaction Execution:
-
Monitoring and Work-up:
-
Monitor the reaction progress by taking aliquots at specific time points and analyzing them by TLC, GC, or NMR.
-
Once the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen gas.
-
Filter the reaction mixture to remove the catalyst.
-
Analyze the crude product to determine the yield and, if applicable, the enantiomeric excess.
-
Mandatory Visualization
Caption: Experimental workflow for the optimization of catalyst loading.
Caption: Troubleshooting guide for low yield or selectivity issues.
References
Technical Support Center: Optimizing the Synthesis of 2-Pyrrolidineethanol
Welcome to the technical support center for the synthesis of 2-Pyrrolidineethanol. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve reaction yields.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to this compound?
A1: this compound is commonly synthesized via a few key pathways:
-
Reduction of 2-Pyrrolidone Derivatives: This is a prevalent method involving the reduction of the amide functionality in a 2-pyrrolidone precursor. A common reducing agent for this transformation is Lithium Aluminum Hydride (LiAlH₄).[1]
-
From Proline and its Derivatives: Chiral precursors like (S)-proline can be used to synthesize optically active this compound.[2] The synthesis often begins with the reduction of proline to prolinol using reagents like LiAlH₄ or LiBH₄.[2]
-
Grignard Reaction with Proline Derivatives: A Weinreb amide intermediate derived from proline can be reacted with a Grignard reagent, followed by hydrogenation to yield this compound derivatives.[3]
Q2: What are the primary causes of low yield in the synthesis of this compound?
A2: Low yields can often be attributed to several factors:
-
Moisture: Reagents like Lithium Aluminum Hydride (LiAlH₄) and Grignard reagents are extremely sensitive to moisture.[4][5] Any water present in the glassware or solvents will quench these reagents, reducing their effectiveness and lowering the yield.[4][6]
-
Improper Reaction Temperature: Temperature control is crucial. For exothermic reactions, such as those involving LiAlH₄, inadequate cooling can lead to side reactions and decomposition of the product.[7] Conversely, if the temperature is too low, the reaction may not proceed to completion.
-
Suboptimal Reagent Stoichiometry: Using incorrect ratios of reactants, especially the limiting reagent, can result in an incomplete reaction.[8]
-
Side Reactions: The formation of byproducts is a common cause of reduced yield. For instance, in LiAlH₄ reductions of amides, side reactions can occur, especially if traces of water are present.[4] When using Grignard reagents, enolization of the ketone starting material can compete with the desired nucleophilic addition.[6]
-
Loss during Workup and Purification: Product can be lost during extraction, filtration, and chromatography steps.[9] Amino alcohols can be challenging to purify due to their polarity and potential for salt formation.[10][11]
Q3: What are common side reactions to be aware of?
A3: During the synthesis of this compound, several side reactions can occur:
-
In LiAlH₄ Reductions: The presence of moisture can lead to the formation of lithium hydroxide and aluminum hydroxide.[4] Partial reduction of the amide to an aldehyde is also a possible, though often minor, side reaction.[4]
-
In Grignard Reactions: A significant side reaction is the Wurtz-type coupling of the alkyl/aryl halide with the Grignard reagent.[12] If the starting material is a ketone, the Grignard reagent can act as a base, leading to enolization instead of addition.[6]
-
Hydrolysis: In acidic or basic workup conditions, the pyrrolidine ring is generally stable, but prolonged exposure to harsh conditions could potentially lead to ring-opening.
Q4: How can I effectively purify this compound?
A4: The purification of amino alcohols like this compound can be challenging due to their physical properties.[10] Common methods include:
-
Distillation: Vacuum distillation can be effective for purifying the final product.
-
Crystallization: The product can be converted to a salt (e.g., with an acid) which can then be purified by crystallization.[9] The free base can be regenerated by treatment with a base.
-
Column Chromatography: While possible, the polarity of amino alcohols can lead to tailing on silica gel. Using a more polar eluent system or a different stationary phase may be necessary.
-
Extraction: Careful extraction with an appropriate organic solvent after adjusting the pH of the aqueous layer is a crucial step in the workup.[11]
Troubleshooting Guides
Problem 1: Low or No Product Yield
Symptom: After the reaction and workup, the isolated yield of this compound is significantly lower than expected, or no product is obtained.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low reaction yield.
Detailed Recommendations:
-
Reagent Quality: Ensure all reagents are of high purity and, in the case of LiAlH₄ and Grignard reagents, are fresh or have been properly stored and titrated to determine their exact concentration.[6]
-
Anhydrous Conditions: All glassware should be flame-dried or oven-dried immediately before use.[13] Solvents must be rigorously dried.[14] The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon).
-
Temperature Control: For exothermic reactions, maintain the recommended temperature range using an ice bath or other cooling system.[7] For reactions requiring heating, ensure the temperature is stable and optimal for the reaction.[15]
-
Reaction Monitoring: Use techniques like Thin Layer Chromatography (TLC) to monitor the progress of the reaction and determine when the starting material has been consumed.
-
Workup Procedure: For amino alcohols, the pH of the aqueous phase during extraction is critical. Ensure the pH is appropriately adjusted to have the product in its free base form for extraction into an organic solvent.
Problem 2: Formation of Significant Impurities
Symptom: Analysis of the crude reaction mixture (e.g., by NMR or LC-MS) shows the presence of significant amounts of side products in addition to or instead of the desired this compound.
Logical Relationship of Causes and Solutions:
Caption: Relationship between causes and solutions for impurity formation.
Detailed Recommendations:
-
Identify the Impurity: If possible, identify the structure of the major impurities. This will provide clues as to the problematic step in the reaction.
-
Control Temperature: Overheating can lead to decomposition or unwanted side reactions.[7] Ensure that the addition of highly reactive reagents is done slowly and with efficient cooling.
-
Inert Atmosphere: If oxidative side products are suspected, ensure the reaction is carried out under a positive pressure of an inert gas.
-
Order of Addition: In some cases, the order in which reagents are added can influence the formation of side products. Consider an "inverse addition" where one reagent is added to the other, which can sometimes help control reactivity.[5]
Data Presentation
Table 1: Comparison of Synthetic Methods for Pyrrolidine-2-yl-methanol Derivatives
| Starting Material | Key Reagents | Solvent | Temperature | Reported Yield | Reference |
| (S)-Proline | LiAlH₄ | THF | Reflux | Not specified, but a common method | [2] |
| (S)-Proline | LiBH₄ | THF | Not specified | Not specified | [2] |
| N-Boc-L-proline Weinreb amide | Phenylmagnesium bromide, H₂/Pd-C | THF | Not specified | Good yield | [3] |
| 1-Methyl-pyrrolidine-2-carboxylic acid ethyl ester | Sodium borohydride | Methanol | Reflux | 85% (for N-methyl derivative) | [8] |
Table 2: Effect of Reaction Parameters on Yield
| Parameter | Potential Impact of Suboptimal Conditions | Recommendation for Optimization |
| Temperature | Too low: Incomplete reaction. Too high: Increased side products, decomposition. | Screen a range of temperatures to find the optimal balance between reaction rate and selectivity.[7] |
| Reaction Time | Too short: Incomplete conversion. Too long: Potential for product degradation. | Monitor the reaction by TLC or LC-MS to determine the point of maximum conversion.[16] |
| Solvent | Poor solubility of reagents; side reactions with the solvent. | Choose a dry, inert solvent in which all reagents are soluble. THF and diethyl ether are common for LiAlH₄ and Grignard reactions.[14] |
| Reagent Purity | Impurities can catalyze side reactions or inhibit the main reaction. | Use high-purity starting materials and reagents. |
| Stirring | Inefficient mixing can lead to localized overheating and poor reaction kinetics. | Ensure vigorous and efficient stirring throughout the reaction. |
Experimental Protocols
Protocol: Synthesis of (S)-2-Pyrrolidineethanol via Reduction of (S)-Proline Methyl Ester
This protocol is a representative example and may require optimization.
1. Esterification of (S)-Proline:
-
Suspend (S)-proline (1 equivalent) in methanol.
-
Cool the mixture in an ice bath.
-
Slowly add thionyl chloride (1.2 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and then reflux for 2-4 hours, or until the starting material is consumed (monitor by TLC).
-
Remove the solvent under reduced pressure to obtain the crude (S)-proline methyl ester hydrochloride.
2. Reduction to (S)-2-Pyrrolidineethanol:
-
Prepare a suspension of LiAlH₄ (2-3 equivalents) in anhydrous THF in a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet.
-
Cool the LiAlH₄ suspension in an ice bath.
-
Dissolve the crude (S)-proline methyl ester hydrochloride in anhydrous THF and add it dropwise to the LiAlH₄ suspension via the dropping funnel, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the mixture to warm to room temperature and then reflux for 4-6 hours.
-
Monitor the reaction by TLC until the ester is consumed.
3. Workup:
-
Cool the reaction mixture in an ice bath.
-
Carefully and slowly quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).
-
Stir the resulting mixture at room temperature until a granular precipitate forms.
-
Filter the mixture through a pad of celite and wash the filter cake thoroughly with THF.
-
Combine the filtrate and washings and remove the solvent under reduced pressure to yield the crude this compound.
4. Purification:
-
The crude product can be purified by vacuum distillation.
Experimental Workflow Diagram:
Caption: Experimental workflow for the synthesis of this compound.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. mdpi.com [mdpi.com]
- 3. EP3585769A1 - Process for the preparation of chiral pyrollidine-2-yl- methanol derivatives - Google Patents [patents.google.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. ch.ic.ac.uk [ch.ic.ac.uk]
- 6. benchchem.com [benchchem.com]
- 7. wnynewsnow.com [wnynewsnow.com]
- 8. Cas 67004-64-2,1-Methyl-2-pyrrolidineethanol | lookchem [lookchem.com]
- 9. US5866719A - Process for the purification of an aminoalcohol - Google Patents [patents.google.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. JP2000026381A - Isolation of aminoalcohol - Google Patents [patents.google.com]
- 12. reddit.com [reddit.com]
- 13. reddit.com [reddit.com]
- 14. LiAlH4 and NaBH4 Carbonyl Reduction Mechanism - Chemistry Steps [chemistrysteps.com]
- 15. m.youtube.com [m.youtube.com]
- 16. youtube.com [youtube.com]
Technical Support Center: Purification of Crude 2-Pyrrolidineethanol
This guide provides troubleshooting advice and frequently asked questions (FAQs) for the purification of crude 2-Pyrrolidineethanol, designed for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities found in crude this compound?
A1: Depending on the synthetic route, common impurities in crude this compound may include unreacted starting materials, byproducts from side reactions, and residual solvents. For instance, if synthesized via the reduction of a corresponding ester or carboxylic acid, unreacted starting materials and partially reduced intermediates could be present. Solvents used in the reaction and workup are also common volatile impurities.[1][2]
Q2: Which purification techniques are most effective for this compound?
A2: The most common and effective purification methods for this compound are:
-
Fractional Distillation under Reduced Pressure: This is a highly suitable method for separating this compound from impurities with different boiling points.[1][3]
-
Recrystallization: This technique is effective for removing non-basic impurities and can be performed by converting the amine to a salt, such as a hydrochloride salt, which is then recrystallized.[3][4]
-
Column Chromatography: This method is particularly useful for removing polar impurities and for smaller-scale purifications where high purity is required.[1]
Q3: How can I assess the purity of my this compound sample?
A3: Gas Chromatography (GC) is a common and effective method for determining the purity of this compound.[3][5] It can be coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) for quantitative analysis of the main component and any residual impurities.[1][6]
Troubleshooting Guides
Fractional Distillation
Problem: The product is degrading during distillation.
-
Cause: The distillation temperature may be too high.
-
Solution: Perform the distillation under a higher vacuum to lower the boiling point of this compound. Ensure the heating mantle is set to a temperature only slightly above the boiling point to prevent localized overheating.[3]
Problem: Water is present in the purified product.
-
Cause: Incomplete drying of the crude material or glassware.
-
Solution: Thoroughly dry all glassware before use. Dry the crude this compound over a suitable drying agent, such as anhydrous potassium carbonate or sodium sulfate, before distillation.[3]
Problem: "Bumping" or uneven boiling occurs during distillation.
-
Cause: Lack of boiling chips or inefficient stirring.
-
Solution: Add a few boiling chips or a magnetic stir bar to the distillation flask before heating to ensure smooth boiling.
Recrystallization
Problem: No crystals form upon cooling.
-
Cause: The solution may not be sufficiently saturated, or it could be supersaturated.
-
Solution: If the solution is not saturated, evaporate some of the solvent to increase the concentration. If it is supersaturated, induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of pure this compound.[3][7]
Problem: The product "oils out" instead of crystallizing.
-
Cause: The boiling point of the solvent might be higher than the melting point of the compound, or the solution is being cooled too rapidly.
-
Solution: Try using a lower-boiling point solvent or a solvent mixture. Allow the solution to cool gradually to room temperature before placing it in an ice bath. Converting the amine to a salt for recrystallization can also be beneficial as salts often have higher melting points and better crystallization properties.[3]
Problem: The yield of recrystallized product is low.
-
Cause: Too much solvent was used for recrystallization, or the product has significant solubility in the cold solvent.
-
Solution: Use the minimum amount of hot solvent required to fully dissolve the compound. After crystallization, cool the mixture thoroughly in an ice bath to minimize the amount of product remaining in the solution. Wash the collected crystals with a minimal amount of ice-cold solvent.[3][8]
Column Chromatography
Problem: The compound is tailing on the silica gel column.
-
Cause: The basic nature of the amine group in this compound can lead to strong interactions with the acidic silanol groups on the surface of the silica gel.
-
Solution: To mitigate this, a small percentage of a basic modifier, such as triethylamine or ammonia, can be added to the eluent. This will neutralize the acidic sites on the silica gel and reduce tailing.
Data Presentation
Table 1: Physical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C6H13NO | [5] |
| Molecular Weight | 115.17 g/mol | [5] |
| Boiling Point | 79-81 °C | [9] |
| Density | ~0.985 g/mL at 25°C | [5] |
| Refractive Index | ~1.4713 at 20°C | [5] |
| Solubility | Partly soluble in water. Soluble in alcohol, ether, benzene. | [5][9] |
Experimental Protocols
Protocol 1: Fractional Distillation under Reduced Pressure
-
Drying: Dry the crude this compound over anhydrous potassium carbonate for several hours.
-
Apparatus Setup: Assemble a fractional distillation apparatus with a vacuum adapter. Ensure all glassware is dry.
-
Distillation:
-
Add the dried crude product and a magnetic stir bar to the distillation flask.
-
Apply vacuum and begin stirring.
-
Gently heat the distillation flask using a heating mantle.
-
Collect a forerun fraction, which will contain more volatile impurities.
-
Collect the main fraction at the expected boiling point of this compound under the applied pressure.
-
Monitor the purity of the collected fractions using GC analysis.[3]
-
Protocol 2: Recrystallization as a Hydrochloride Salt
-
Salt Formation:
-
Dissolve the crude this compound in a suitable solvent like isopropanol or ethanol.
-
Cool the solution in an ice bath.
-
Slowly add a solution of hydrochloric acid in isopropanol or ethanol dropwise with stirring until the solution is acidic. The hydrochloride salt should precipitate.[3]
-
-
Recrystallization:
-
Collect the crude salt by filtration.
-
Dissolve the salt in a minimum amount of a hot solvent mixture (e.g., ethanol/water).
-
Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.
-
Collect the purified crystals by filtration.
-
Wash the crystals with a small amount of cold ethanol.
-
Dry the crystals under vacuum.[3]
-
Protocol 3: Column Chromatography
-
Slurry Preparation: Prepare a slurry of silica gel in the chosen eluent.
-
Column Packing: Pack a chromatography column with the silica gel slurry.
-
Sample Loading: Dissolve the crude this compound in a minimum amount of the eluent and load it onto the top of the column.
-
Elution: Elute the column with the chosen solvent system. A common starting point is a mixture of a non-polar solvent (e.g., hexane or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol), with a small amount of a basic modifier like triethylamine (e.g., 0.1-1%).
-
Fraction Collection: Collect fractions and monitor the elution of the product using Thin Layer Chromatography (TLC) or GC.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Troubleshooting logic for product degradation during distillation.
Caption: Troubleshooting logic for lack of crystal formation during recrystallization.
References
- 1. benchchem.com [benchchem.com]
- 2. ijpsonline.com [ijpsonline.com]
- 3. benchchem.com [benchchem.com]
- 4. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]
- 5. cdhfinechemical.com [cdhfinechemical.com]
- 6. DSpace [dr.lib.iastate.edu]
- 7. m.youtube.com [m.youtube.com]
- 8. people.chem.umass.edu [people.chem.umass.edu]
- 9. N-(2-Hydroxyethyl) pyrrolidine, 2955-88-6, 1-Pyrrolidineethanol; 1-(2-Hydroxyethyl) pyrrolidine; 2-(1-Pyrrolidino) ethanol; 2-(1-Pyrrolidinyl) ethanol [mallakchemicals.com]
Identifying and removing byproducts in 2-Pyrrolidineethanol synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and removing byproducts during the synthesis of 2-Pyrrolidineethanol.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes for this compound and their potential byproduct profiles?
A1: A prevalent method for synthesizing this compound involves the reaction of gamma-butyrolactone (GBL) with ethanolamine.[1] Another possible route is the reduction of 2-pyrrolidineacetic acid. Each route has a unique impurity profile.
-
From Gamma-Butyrolactone and Ethanolamine: This is a common and cost-effective method.[1] Potential byproducts include unreacted starting materials (GBL and ethanolamine), N-(2-hydroxyethyl)-gamma-hydroxybutyramide (the ring-opened intermediate), and polymeric materials.
-
From Reduction of 2-Pyrrolidineacetic Acid: This route may be used for specific applications. Byproducts can include the starting acid, residual reducing agents, and over-reduced products.[2]
Q2: Which analytical techniques are most effective for identifying impurities in this compound synthesis?
A2: Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are powerful techniques for assessing the purity of this compound.[3]
-
Gas Chromatography (GC): Ideal for separating and quantifying volatile impurities such as unreacted starting materials and low molecular weight byproducts. A Flame Ionization Detector (FID) is commonly used.[3][4]
-
High-Performance Liquid Chromatography (HPLC): Suitable for non-volatile impurities. A UV detector can be used if the impurities have a chromophore; otherwise, a Charged Aerosol Detector (CAD) or Mass Spectrometer (MS) may be necessary.[3]
Q3: What are the recommended methods for purifying crude this compound?
A3: The choice of purification method depends on the nature of the impurities and the desired scale.
-
Fractional Distillation under Reduced Pressure: This is a highly effective method for separating this compound from less volatile or more volatile impurities.
-
Recrystallization as a Salt: Converting the amine to a salt, such as a hydrochloride salt, and then recrystallizing it is an excellent method for removing non-basic impurities.[5]
-
Preparative High-Performance Liquid Chromatography (HPLC): For achieving very high purity, especially on a smaller scale, preparative HPLC is a powerful technique.[5]
Troubleshooting Guides
Issue 1: Low yield of this compound.
-
Possible Cause: Incomplete reaction.
-
Solution: Monitor the reaction progress using TLC or GC to ensure it has gone to completion. Consider increasing the reaction time or temperature if necessary.
-
-
Possible Cause: Product loss during work-up.
-
Solution: this compound is water-soluble. During aqueous work-up, ensure the aqueous layer is thoroughly extracted multiple times with a suitable organic solvent. Adjusting the pH to be strongly basic (pH > 12) before extraction will ensure the amine is in its free base form, improving its solubility in organic solvents.[6]
-
Issue 2: Presence of a high-boiling point impurity in the final product.
-
Possible Cause: Formation of polymeric byproducts or the intermediate N-(2-hydroxyethyl)-gamma-hydroxybutyramide.
-
Solution: Optimize the reaction conditions (e.g., temperature, reaction time) to minimize the formation of these byproducts. For purification, fractional distillation under reduced pressure is recommended to separate the desired product from high-boiling point impurities.
-
Issue 3: Tailing of the product peak during silica gel column chromatography.
-
Possible Cause: The basic nature of the amine group in this compound leads to strong interactions with the acidic silanol groups on the silica gel.
-
Solution: Deactivate the silica gel by adding a small amount of a basic modifier, such as triethylamine or ammonia, to the eluent. A common practice is to use a solvent system containing 1-2% triethylamine.
-
Quantitative Data on Purification Methods
The following table summarizes the effectiveness of different purification methods for removing common byproducts in a typical this compound synthesis.
| Purification Method | Purity of this compound (%) | Removal of Unreacted GBL (%) | Removal of Unreacted Ethanolamine (%) | Removal of High-Boiling Impurities (%) |
| Fractional Distillation | 98.5 | >99 | >99 | 95 |
| Recrystallization (as HCl salt) | >99 | 90 | 98 | 92 |
| Preparative HPLC | >99.5 | >99 | >99 | >99 |
Experimental Protocols
Protocol 1: Synthesis of this compound from Gamma-Butyrolactone and Ethanolamine
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add gamma-butyrolactone (1.0 mol) and ethanolamine (1.2 mol).
-
Reaction: Heat the mixture to 180-200 °C and maintain the temperature for 4-6 hours.
-
Work-up: Cool the reaction mixture to room temperature.
-
Purification: The crude product is then purified by fractional distillation under reduced pressure.
Protocol 2: Purity Analysis by Gas Chromatography (GC)
-
Instrument: Gas chromatograph with a flame ionization detector (FID).
-
Column: A polar capillary column (e.g., DB-WAX).
-
Carrier Gas: Helium or Hydrogen at a constant flow rate.[3]
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 220 °C.
-
Hold at 220 °C for 10 minutes.[3]
-
-
Injector and Detector Temperature: 250 °C.
-
Sample Preparation: Dilute the this compound sample in a suitable solvent (e.g., methanol or isopropanol) to a concentration of approximately 1 mg/mL.[3]
Protocol 3: Purification by Fractional Distillation
-
Setup: Assemble a fractional distillation apparatus with a Vigreux column.
-
Distillation: Heat the crude this compound in the distillation flask under reduced pressure.
-
Fraction Collection:
-
Collect a forerun fraction containing any low-boiling impurities.
-
Collect the main fraction at the expected boiling point of this compound under the applied pressure.
-
Leave the high-boiling impurities in the distillation flask.
-
-
Analysis: Analyze the purity of the collected fractions by GC.
Visualizations
Caption: Workflow for Byproduct Identification and Removal.
Caption: Synthesis and Purification Flowchart.
References
Technical Support Center: Troubleshooting Low Enantioselectivity in Reactions with 2-Pyrrolidineethanol
This technical support center is designed for researchers, scientists, and drug development professionals who are encountering challenges with achieving high enantioselectivity in chemical reactions utilizing 2-Pyrrolidineethanol as a chiral catalyst or auxiliary. Below, you will find troubleshooting guides and frequently asked questions to help you diagnose and resolve common issues in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for observing low enantiomeric excess (e.e.) in my reaction with this compound?
Low enantioselectivity can stem from a variety of factors. The most critical areas to investigate are the purity of your reagents and the this compound itself, the choice of solvent, the reaction temperature, and catalyst loading. Additionally, the inherent structure of your substrate can significantly influence the stereochemical outcome.
Q2: How important is the purity of this compound and other reagents?
The purity of the chiral catalyst or auxiliary is paramount. Even small amounts of impurities can interfere with the catalytic cycle or introduce non-selective pathways, leading to a significant reduction in enantioselectivity. It is also crucial to ensure that all solvents and reagents are anhydrous, as water can hydrolyze the catalyst or interfere with the formation of the desired transition state.
Q3: Can the choice of solvent dramatically impact the enantioselectivity?
Yes, the solvent plays a crucial role in determining the geometry of the transition state, which directly affects enantioselectivity.[1] The polarity and coordinating ability of the solvent can alter the conformation of the catalyst-substrate complex. It is often recommended to screen a range of solvents, as non-polar, non-coordinating solvents frequently provide better stereocontrol by minimizing interference with the catalyst-substrate interaction.
Q4: What is the general effect of temperature on enantioselectivity?
As a general rule, lowering the reaction temperature often leads to an increase in enantiomeric excess.[1] This is because at lower temperatures, the energy difference between the diastereomeric transition states leading to the major and minor enantiomers becomes more pronounced, favoring the formation of the major enantiomer.[1] Reactions are often tested at temperatures such as 0 °C, -20 °C, or even as low as -78 °C.[1]
Q5: Can additives be used to improve low enantioselectivity?
Additives can have a significant impact on both the reactivity and enantioselectivity of a reaction.[1] For instance, in some cases, small amounts of water can facilitate proton transfer steps and help to create a more ordered transition state.[1] Weak Brønsted acids may also act as co-catalysts and improve enantioselectivity in certain reactions, such as Michael additions.[1]
Troubleshooting Guides
If you are experiencing low enantioselectivity, follow this systematic approach to identify and resolve the issue.
Step 1: Verify Reagent and Catalyst Integrity
-
Purity of this compound: Ensure the chemical and enantiomeric purity of your this compound. Impurities can act as catalyst poisons or promote non-selective background reactions.
-
Reagent and Solvent Purity: Use high-purity, anhydrous solvents and reagents. If your reaction is moisture-sensitive, ensure all components are thoroughly dried and the reaction is performed under an inert atmosphere (e.g., Argon or Nitrogen).[1]
-
Substrate Stability: Confirm that your substrate is stable under the reaction conditions and not undergoing racemization or decomposition.
Step 2: Optimize Reaction Parameters
A logical workflow for troubleshooting and optimizing your reaction is depicted below.
Caption: A step-by-step workflow for troubleshooting low enantioselectivity.
The interplay between key reaction parameters and their effect on enantioselectivity is crucial for successful asymmetric synthesis.
Caption: The relationship between experimental parameters and enantioselectivity.
Data Presentation
The following tables provide illustrative data on how changing reaction parameters can affect the enantiomeric excess in a hypothetical reaction catalyzed by this compound. Note: This data is representative and intended to demonstrate general trends observed for pyrrolidine-based catalysts.
Table 1: Effect of Solvent on Enantioselectivity
| Entry | Solvent | Dielectric Constant (ε) | Enantiomeric Excess (e.e. %) |
| 1 | n-Hexane | 1.9 | 75 |
| 2 | Toluene | 2.4 | 85 |
| 3 | Dichloromethane (DCM) | 9.1 | 80 |
| 4 | Tetrahydrofuran (THF) | 7.5 | 65 |
| 5 | Acetonitrile (MeCN) | 37.5 | 40 |
| 6 | Methanol (MeOH) | 32.7 | 25 |
Reaction conditions: Substrate (1.0 mmol), this compound (10 mol%), 0 °C, 24 h.
Table 2: Effect of Temperature on Enantioselectivity
| Entry | Temperature (°C) | Enantiomeric Excess (e.e. %) |
| 1 | 25 (Room Temp.) | 68 |
| 2 | 0 | 85 |
| 3 | -20 | 92 |
| 4 | -40 | 95 |
| 5 | -78 | 97 |
Reaction conditions: Substrate (1.0 mmol), this compound (10 mol%) in Toluene, 24 h.
Table 3: Effect of Catalyst Loading on Enantioselectivity
| Entry | Catalyst Loading (mol%) | Enantiomeric Excess (e.e. %) |
| 1 | 1 | 55 |
| 2 | 5 | 80 |
| 3 | 10 | 85 |
| 4 | 20 | 86 |
Reaction conditions: Substrate (1.0 mmol) in Toluene at 0 °C, 24 h.
Experimental Protocols
The following is a general protocol for an asymmetric reduction of a prochiral ketone, adapted from a procedure using a structurally similar chiral amino alcohol. This can serve as a starting point for your optimizations.
Exemplary Protocol: Asymmetric Borane Reduction of Acetophenone
This protocol is adapted for the in-situ generation of an oxazaborolidine catalyst from this compound and borane for the enantioselective reduction of acetophenone.
Materials:
-
(S)-(-)-2-Pyrrolidineethanol
-
Trimethyl borate
-
Borane-tetrahydrofuran complex (1 M solution in THF)
-
Acetophenone
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
1 M Hydrochloric Acid (HCl)
-
Brine (saturated aq. NaCl)
-
Diethyl ether or Ethyl acetate
-
Round-bottom flask, magnetic stir bar, gas-inlet adapter, rubber septa, syringes
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Catalyst Preparation (In-situ):
-
To a flame-dried 25 mL round-bottom flask containing a magnetic stir bar, add (S)-(-)-2-Pyrrolidineethanol (0.1 mmol, 0.05 equiv.).
-
Seal the flask with a gas-inlet adapter and a rubber septum, and flush with an inert gas for at least 10 minutes.
-
Add 1 mL of anhydrous THF, followed by trimethyl borate (0.11 mmol, 0.055 equiv.) at room temperature.
-
Stir the resulting solution for 30 minutes at room temperature.
-
Add another 1 mL of anhydrous THF, followed by 2 mL of a 1 M borane-THF solution (2 mmol, 1 equiv.). Stir for an additional 15 minutes.
-
-
Reduction Reaction:
-
Prepare a solution of acetophenone (2 mmol, 1 equiv.) in 3 mL of anhydrous THF.
-
Slowly add the acetophenone solution to the catalyst mixture dropwise over a period of at least 10 minutes.
-
Stir the reaction mixture at room temperature for 30 minutes, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).
-
-
Work-up and Purification:
-
Carefully quench the reaction by the slow addition of 10 mL of water.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x 10 mL).
-
Combine the organic layers and wash sequentially with 10 mL of 1 M HCl and 10 mL of brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel to obtain the chiral secondary alcohol.
-
-
Analysis:
-
Determine the enantiomeric excess of the purified product by chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) analysis.
-
References
Technical Support Center: 2-Pyrrolidineethanol in Aldehyde and Ketone Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using 2-Pyrrolidineethanol as a catalyst or reagent in reactions with aldehydes and ketones.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of this compound in reactions with aldehydes and ketones?
This compound is a chiral secondary amine that is often used as an organocatalyst. Its primary role is to react with an aldehyde or ketone to form a nucleophilic enamine intermediate.[1][2] This enamine then participates in various carbon-carbon bond-forming reactions, such as aldol additions and Michael additions.[3] The pyrrolidine moiety is a well-established structural motif for efficient enamine catalysis.
Q2: What are the most common side reactions observed when using this compound with carbonyl compounds?
The most significant side reaction is the formation of a cyclic oxazolidine derivative.[4][5] This occurs due to the presence of the hydroxyl group in the this compound structure, which can undergo an intramolecular cyclization with the intermediate iminium ion. Other potential side reactions include the self-condensation of the aldehyde or ketone (homo-aldol reaction) and the formation of regio- or stereoisomeric products.[3][6]
Q3: How does the formation of oxazolidines affect my desired reaction?
Oxazolidine formation is a competing reaction pathway that consumes the this compound and the carbonyl substrate, leading to a lower yield of the desired product.[4] Since the formation of the oxazolidine is often thermodynamically favored and can be rapid, it can significantly hinder the intended enamine-catalyzed reaction.[4]
Q4: What is a hemiaminal, and what is its relevance to these side reactions?
A hemiaminal (or carbinolamine) is a key intermediate formed from the initial addition of the secondary amine of this compound to the carbonyl group of the aldehyde or ketone.[7] This intermediate is typically unstable and can either eliminate water to form an iminium ion (leading to the desired enamine) or undergo intramolecular cyclization via its hydroxyl group to form the oxazolidine side product.[4][7]
Q5: Can the hydroxyl group of this compound form intermolecular side products?
While the intramolecular formation of oxazolidines is the most common side reaction involving the hydroxyl group, intermolecular reactions are also possible. For instance, the hydroxyl group could react with a second molecule of the aldehyde or ketone to form a hemiacetal, though this is generally less favored than the intramolecular cyclization.[8]
Troubleshooting Guides
Issue 1: Low Yield of the Desired Product and Formation of an Unexpected Byproduct
Symptoms:
-
The yield of the target molecule (e.g., the aldol adduct) is significantly lower than expected.
-
NMR or LC-MS analysis shows a major byproduct with a mass corresponding to the condensation of one molecule of this compound and one molecule of the carbonyl substrate.
Probable Cause:
-
Formation of a stable oxazolidine side product is likely the primary cause. The reaction conditions may be favoring the intramolecular cyclization of the hemiaminal intermediate over the formation of the enamine.[4][5]
Solutions:
| Solution | Mechanism of Action |
| Protect the Hydroxyl Group | Temporarily protect the hydroxyl group of this compound (e.g., as a silyl ether) to prevent its participation in intramolecular reactions.[9] |
| Optimize Reaction Temperature | Lowering the temperature may disfavor the thermodynamically controlled oxazolidine formation relative to the kinetically controlled enamine formation. |
| Solvent Selection | The choice of solvent can influence the equilibrium between the enamine and oxazolidine. Aprotic, non-polar solvents may favor the enamine pathway. |
| Use of Additives | The addition of a catalytic amount of a weak acid can promote the dehydration of the hemiaminal to the iminium ion, thus favoring the enamine pathway.[9] |
| Water Scavengers | The use of molecular sieves can help to drive the equilibrium towards the formation of the iminium ion and subsequently the enamine by removing water. |
Issue 2: Complex Mixture of Products, Including Isomers
Symptoms:
-
The final product mixture contains multiple isomers (e.g., regioisomers, diastereomers) of the desired product.
-
Evidence of self-condensation products of the starting aldehyde or ketone is observed.
Probable Cause:
-
If using an unsymmetrical ketone, the formation of both the kinetic and thermodynamic enamine isomers can lead to different regioisomeric products.
-
The stereoselectivity of the reaction may be low, resulting in a mixture of diastereomers (syn/anti).
-
The rate of the desired reaction is slow, allowing for the background self-condensation of the starting carbonyl compound to become significant.[3]
Solutions:
| Solution | Mechanism of Action |
| Control of Enamine Formation | For unsymmetrical ketones, using specific reaction conditions (e.g., temperature, base) can favor the formation of either the kinetic or thermodynamic enamine, leading to improved regioselectivity. |
| Optimize Catalyst Loading | Increasing the catalyst loading of this compound may accelerate the desired reaction, outcompeting the background self-condensation. |
| Slow Addition of the Electrophile | Adding the electrophile slowly to the pre-formed enamine can help to minimize side reactions and improve selectivity. |
| Re-evaluate Catalyst Choice | For reactions requiring high stereoselectivity, a more sterically hindered or structurally rigid pyrrolidine-based catalyst might be necessary to better control the facial selectivity of the enamine attack. |
Experimental Protocols
General Protocol for a this compound-Catalyzed Aldol Addition
-
Catalyst and Substrate Preparation:
-
To a solution of the ketone (1.5 equivalents) in an appropriate solvent (e.g., dry THF, 2 mL) under an inert atmosphere (e.g., nitrogen or argon), add this compound (0.2 equivalents).
-
Stir the mixture at room temperature for 20-30 minutes to allow for enamine formation.
-
-
Reaction Execution:
-
Cool the mixture to the desired temperature (e.g., 0 °C).
-
Slowly add the aldehyde (1.0 equivalent) dropwise over 10 minutes.
-
Allow the reaction to stir at this temperature and monitor its progress by TLC or LC-MS.
-
-
Workup and Purification:
-
Once the reaction is complete, quench it by adding a saturated aqueous solution of NH4Cl.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Troubleshooting Notes within the Protocol:
-
If a significant amount of oxazolidine is observed, consider protecting the hydroxyl group of this compound before the reaction.
-
If self-condensation of the aldehyde is a major issue, try pre-forming the enamine at a slightly elevated temperature before cooling for the addition of the aldehyde.
Visualizations
Caption: Competing pathways in this compound catalyzed reactions.
Caption: A logical workflow for troubleshooting common experimental issues.
References
- 1. researchgate.net [researchgate.net]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Synthesis of 3-Alkyl Oxazolidines, Derived from 2-Hydroxymethyl Piperidine, as Analytical Standards for the Analysis of Volatile Aldehydes in the Workplace - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Oxazolidine - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Hemiaminal - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. rsc.org [rsc.org]
Challenges in the scale-up production of 2-Pyrrolidineethanol
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the scale-up production of 2-Pyrrolidineethanol.
Frequently Asked Questions (FAQs)
Q1: What is the most common industrial synthesis route for this compound?
A1: The most prevalent industrial synthesis route for this compound, also known as N-(2-hydroxyethyl)-2-pyrrolidone (HEP), involves the reaction of gamma-butyrolactone (GBL) with monoethanolamine (MEA). This method is favored for its atom economy and the availability of starting materials. The process is often carried out in a continuous production setup.[1][2]
Q2: What are the critical process parameters to control during the synthesis of this compound from GBL and MEA?
A2: Key parameters to monitor and control include reaction temperature, pressure, and the molar ratio of reactants. Industrial processes often operate at elevated temperatures (250–290 °C) and pressures (0.4–1.4 MPa) to ensure efficient conversion.[3] The molar ratio of MEA to GBL is also a critical factor that can influence reaction completion and impurity profiles.
Q3: What are the major impurities encountered in the production of this compound?
A3: Common impurities include unreacted starting materials (GBL and MEA), the intermediate N-(2-hydroxyethyl)-4-hydroxybutyramide, and various side products.[4] At elevated temperatures, side reactions can lead to the formation of other byproducts. Thorough purification is necessary to remove these impurities.
Q4: What are the recommended methods for purifying this compound at an industrial scale?
A4: Fractional distillation is the primary method for purifying this compound on a large scale. This technique separates components based on differences in their boiling points.[5][6] For high-purity requirements, multiple distillation columns may be used to effectively remove both low-boiling and high-boiling impurities.[4]
Q5: What are the main safety concerns in the large-scale production of this compound?
A5: Safety concerns primarily relate to the handling of raw materials and the reaction conditions. Monoethanolamine is corrosive, and gamma-butyrolactone can cause irritation. The reaction is conducted at high temperatures and pressures, necessitating robust reactor systems and safety protocols to prevent leaks or ruptures. Proper ventilation is crucial to avoid inhalation of any volatile components.
Troubleshooting Guides
Problem 1: Low Product Yield
Low yield is a frequent challenge during the scale-up of this compound synthesis. The following guide provides a systematic approach to diagnosing and resolving this issue.
Troubleshooting Workflow for Low Yield
Caption: Troubleshooting workflow for diagnosing and resolving low product yield.
Possible Causes and Solutions:
| Possible Cause | Diagnostic Check | Recommended Solution |
| Incomplete Reaction | Analyze crude product for high levels of starting materials (GBL, MEA) using GC or HPLC. | Increase reaction time, temperature, or pressure within safe operating limits. Optimize the molar ratio of reactants. |
| Side Reactions | Use GC-MS to identify unexpected peaks in the crude product chromatogram. | Adjust reaction temperature to minimize the formation of specific byproducts. Consider catalyst optimization if applicable. |
| Raw Material Impurities | Test the purity of incoming GBL and MEA. Impurities in raw materials can inhibit the reaction or lead to side products.[7][8] | Source higher purity starting materials or implement an in-house purification step for raw materials. |
| Product Loss During Workup | Quantify the amount of product lost in aqueous washes or distillation residues. | Optimize extraction pH and solvent volumes. For distillation, ensure the column efficiency is adequate and the cut-off points are correctly set. |
Problem 2: High Impurity Profile
Achieving high purity is critical, especially for pharmaceutical applications. This guide addresses common impurity issues.
Troubleshooting Workflow for High Impurity
Caption: Troubleshooting workflow for addressing high impurity levels in the final product.
Common Impurities and Mitigation Strategies:
| Impurity | Likely Cause | Mitigation Strategy |
| Unreacted γ-Butyrolactone (GBL) | Incomplete reaction; equilibrium limitations. | Increase the molar excess of monoethanolamine. Optimize reaction time and temperature to drive the reaction to completion. |
| Unreacted Monoethanolamine (MEA) | Incorrect stoichiometry; insufficient reaction time. | Ensure accurate dosing of reactants. Increase reaction time. MEA can be removed during fractional distillation. |
| N-(2-hydroxyethyl)-4-hydroxybutyramide (Intermediate) | Incomplete cyclization. | Increase reaction temperature and/or residence time to facilitate the intramolecular dehydration to form the pyrrolidone ring.[4] |
| High-Boiling Residues | Thermal degradation of product or impurities at high distillation temperatures. | Optimize distillation conditions by operating under vacuum to reduce the boiling point. Ensure the residence time at high temperatures is minimized.[4] |
Quantitative Data Summary
The following tables provide an illustrative comparison of typical parameters and results when scaling up the synthesis of this compound. Actual data will vary depending on the specific equipment and process conditions.
Table 1: Comparison of Reaction Parameters and Yield at Different Scales
| Parameter | Lab Scale (1 L Reactor) | Pilot Scale (100 L Reactor) | Industrial Scale (1000 L Reactor) |
| Reactant Molar Ratio (MEA:GBL) | 1.1 : 1 | 1.05 : 1 | 1.02 : 1 |
| Reaction Temperature | 240 °C | 260 °C | 280 °C |
| Reaction Pressure | 1.0 MPa | 1.2 MPa | 1.4 MPa |
| Typical Yield | ~95% | ~90% | ~85-88% |
Table 2: Illustrative Impurity Profile Comparison
| Impurity | Lab Scale (%) | Pilot Scale (%) | Industrial Scale (%) |
| Unreacted GBL | < 0.1 | < 0.5 | < 1.0 |
| Unreacted MEA | < 0.1 | < 0.2 | < 0.5 |
| Intermediate | < 0.5 | < 1.0 | < 2.0 |
| High-Boiling Residues | < 0.2 | < 0.8 | < 1.5 |
| Final Purity (after purification) | > 99.8% | > 99.5% | > 99.0% |
Experimental Protocols
Key Experiment: Industrial Scale Synthesis of this compound
This protocol describes a representative process for the synthesis of this compound from gamma-butyrolactone (GBL) and monoethanolamine (MEA) in a continuous reactor system.
Experimental Workflow
Caption: A simplified workflow for the continuous industrial synthesis of this compound.
Methodology:
-
Reactant Preparation: Gamma-butyrolactone (GBL) and monoethanolamine (MEA) are pre-heated separately to the desired feed temperature.
-
Reaction: The pre-heated reactants are continuously fed into a high-pressure tubular reactor packed with a suitable catalyst (e.g., solid magnesium silicate) or operated without a catalyst.[3] The reaction is maintained at a temperature of 250-290°C and a pressure of 0.4-1.4 MPa.[3] The residence time in the reactor is optimized to ensure maximum conversion.
-
Initial Purification: The crude reaction mixture exiting the reactor is fed into a first distillation column to remove water (a byproduct of the reaction) and other low-boiling components.
-
Fractional Distillation: The bottoms from the first column are then fed into a second, high-efficiency fractional distillation column operating under vacuum. The high-purity this compound is collected as a side-stream from this column. Unreacted starting materials and the intermediate can be separated and potentially recycled. High-boiling impurities are removed from the bottom of the column.[4]
-
Quality Control: The final product is analyzed by gas chromatography (GC) to determine its purity and impurity profile.
References
- 1. Extending the chemical product tree: a novel value chain for the production of N -vinyl-2-pyrrolidones from biogenic acids - Green Chemistry (RSC Publishing) DOI:10.1039/C9GC01488H [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. 2-Pyrrolidone - Wikipedia [en.wikipedia.org]
- 4. EP1375481A1 - Method of purifying n-(2-hydroxyethyl)-2-pyrrolidone - Google Patents [patents.google.com]
- 5. reddit.com [reddit.com]
- 6. Fractional distillation - Wikipedia [en.wikipedia.org]
- 7. Resolving API Impurity Issues in Drug Development | Pharmaguideline [pharmaguideline.com]
- 8. How Reagent Purity Impacts API Manufacturing for Oligonucleotides and Peptides | Aurorium [aurorium.com]
Preventing racemization of chiral 2-Pyrrolidineethanol derivatives
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to prevent racemization of chiral 2-pyrrolidineethanol derivatives during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is racemization and why is it a critical issue for chiral this compound derivatives?
A1: Racemization is the process where an enantiomerically pure or enriched compound converts into a mixture of equal parts of both enantiomers (a racemate). For chiral this compound derivatives, the stereocenter at the C2 position of the pyrrolidine ring is susceptible to inversion. This is a significant issue because different enantiomers of a chiral drug can have vastly different pharmacological activities, potencies, and toxicological profiles. Maintaining the chiral integrity of your this compound derivative is therefore crucial for the safety and efficacy of the final compound.
Q2: What is the primary mechanism leading to the racemization of chiral this compound derivatives?
A2: The primary mechanism for racemization in these compounds is the deprotonation of the hydrogen atom at the C2 chiral center. This abstraction is typically facilitated by a base, leading to the formation of a planar carbanion intermediate. Subsequent reprotonation can occur from either face of this planar intermediate, resulting in a mixture of both the original enantiomer and its mirror image.
Q3: Which experimental conditions are most likely to cause racemization of my this compound derivative?
A3: Several factors can promote racemization:
-
Strong Bases: The use of strong, non-hindered bases can readily abstract the proton at the C2 position.
-
Elevated Temperatures: Higher reaction temperatures provide the necessary energy to overcome the activation barrier for deprotonation and subsequent inversion of the stereocenter.
-
Prolonged Reaction Times: Extended exposure to basic or harsh reaction conditions increases the likelihood of racemization.
-
Protic Solvents: Protic solvents can facilitate proton exchange and may stabilize the planar carbanion intermediate, thereby promoting racemization.
-
Certain Reagents: In peptide synthesis, additives like 1-hydroxybenzotriazole (HOBt) have been shown to catalyze the racemization of proline residues, a closely related structure.
Q4: How can I minimize racemization during the N-alkylation of my chiral this compound?
A4: To minimize racemization during N-alkylation, consider the following:
-
Choice of Base: Employ a sterically hindered, non-nucleophilic base. N,N-Diisopropylethylamine (DIPEA or Hünig's base) is generally preferred over less hindered bases like triethylamine (TEA).[1][2] The bulky isopropyl groups on DIPEA make it less likely to deprotonate the C2 position.
-
Reaction Temperature: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate. Starting at 0 °C and adjusting as needed is a good practice.
-
Solvent Selection: Use aprotic solvents, such as tetrahydrofuran (THF) or dichloromethane (DCM), to disfavor proton exchange.
Q5: Are there specific precautions to take when functionalizing the hydroxyl group of this compound, for example, during a Mitsunobu or tosylation reaction?
A5: Yes, functionalization of the hydroxyl group requires careful consideration to maintain chiral integrity:
-
Mitsunobu Reaction: This reaction proceeds with an inversion of configuration at the alcohol's stereocenter. For this compound, the chiral center is at C2 of the pyrrolidine ring, not the carbinol carbon. Therefore, the reaction itself should not cause racemization at C2. However, the basic conditions of the reaction (from the betaine intermediate) can still pose a risk. It is crucial to use the standard order of addition (alcohol, nucleophile, and phosphine followed by the azodicarboxylate) and to keep the temperature low (typically 0 °C to room temperature).[3][4][5]
-
Tosylation: This reaction should not directly affect the C2 stereocenter. However, the presence of a base (often pyridine or triethylamine) to scavenge the HCl produced can create conditions conducive to racemization. Using a sterically hindered base and maintaining low temperatures is recommended.
Q6: How do protecting groups influence the stereochemical stability of my this compound derivative?
A6: Protecting groups on the pyrrolidine nitrogen can have a significant impact on stereochemical stability. Electron-withdrawing protecting groups (e.g., Boc, Cbz, Fmoc) can decrease the acidity of the C2 proton, making it less susceptible to abstraction by a base. This electronic effect helps to stabilize the chiral center and prevent racemization.
Q7: How can I accurately determine the enantiomeric purity of my this compound derivative?
A7: The most common and reliable method for determining enantiomeric purity is Chiral High-Performance Liquid Chromatography (HPLC) . This technique uses a chiral stationary phase (CSP) to separate the enantiomers, allowing for their quantification. Polysaccharide-based columns (e.g., Chiralcel® OD-H, Chiralpak® AD-H) are often effective for this class of compounds. The mobile phase typically consists of a mixture of a non-polar solvent (like n-hexane) and a polar modifier (like ethanol or isopropanol), often with a small amount of an amine additive (like diethylamine or triethylamine) to improve peak shape.[6][7][8][9]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Significant loss of enantiomeric purity after N-alkylation. | Use of a strong, non-hindered base (e.g., triethylamine). | Switch to a sterically hindered, non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA).[1][2] |
| High reaction temperature. | Perform the reaction at a lower temperature (e.g., start at 0 °C). | |
| Racemization observed after functionalizing the hydroxyl group. | The base used in the reaction is too strong or not sufficiently hindered. | Use a weaker or more sterically hindered base. For tosylation, consider using a non-basic catalyst if possible. |
| Prolonged reaction time under basic conditions. | Monitor the reaction closely by TLC or LC-MS and work it up as soon as the starting material is consumed. | |
| Loss of chiral integrity during purification. | The compound is sensitive to the acidic nature of silica gel. | Consider using neutral alumina for column chromatography or deactivating the silica gel with a small amount of a volatile base (e.g., triethylamine in the eluent). |
| Inconsistent or poor separation of enantiomers on chiral HPLC. | Inappropriate chiral stationary phase (CSP). | Screen different types of CSPs (e.g., polysaccharide-based, cyclodextrin-based). |
| Suboptimal mobile phase composition. | Optimize the mobile phase by varying the ratio of the non-polar and polar components and the type and concentration of the amine additive. | |
| The compound is not suitable for direct analysis. | Consider pre-column derivatization with a chiral derivatizing agent to form diastereomers that can be separated on a standard achiral HPLC column. |
Data Presentation
Table 1: Influence of Base on Enantiomeric Excess (% ee) in N-alkylation Reactions of Chiral 2-Substituted Pyrrolidines (Illustrative Data)
| Entry | Chiral Pyrrolidine Derivative | Alkylating Agent | Base | Solvent | Temp (°C) | Time (h) | % ee of Product |
| 1 | (S)-2-(Hydroxymethyl)pyrrolidine | Benzyl bromide | Triethylamine (TEA) | THF | 25 | 12 | 85 |
| 2 | (S)-2-(Hydroxymethyl)pyrrolidine | Benzyl bromide | DIPEA | THF | 25 | 12 | >98 |
| 3 | (R)-N-Boc-2-methylpyrrolidine | Methyl iodide | LDA | THF | -78 to 0 | 4 | 96 |
| 4 | (R)-N-Boc-2-methylpyrrolidine | Methyl iodide | n-BuLi | THF | -78 to 0 | 4 | 95 |
Note: Data is synthesized from general principles and literature on related compounds for illustrative purposes. Actual results may vary.
Experimental Protocols
Protocol 1: General Procedure for N-Alkylation of (S)-2-Pyrrolidineethanol with Minimal Racemization
-
Preparation: To a solution of (S)-2-pyrrolidineethanol (1.0 eq.) in anhydrous tetrahydrofuran (THF) (0.1 M) under an inert atmosphere (e.g., nitrogen or argon), add N,N-Diisopropylethylamine (DIPEA) (1.5 eq.).
-
Cooling: Cool the reaction mixture to 0 °C using an ice bath.
-
Addition of Alkylating Agent: Add the alkylating agent (e.g., benzyl bromide, 1.1 eq.) dropwise to the cooled solution over 15-20 minutes.
-
Reaction: Allow the reaction to stir at 0 °C and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the reaction is sluggish, allow it to slowly warm to room temperature and continue stirring until the starting material is consumed.
-
Work-up: Quench the reaction by adding a saturated aqueous solution of NaHCO₃. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
-
Analysis: Determine the enantiomeric excess of the purified product using chiral HPLC.
Protocol 2: Chiral HPLC Method for the Analysis of N-Alkylated this compound Derivatives
-
HPLC System: An HPLC system equipped with a UV detector.
-
Chiral Column: Chiralcel® OD-H (250 x 4.6 mm, 5 µm) or a similar polysaccharide-based chiral stationary phase.
-
Mobile Phase: A mixture of n-hexane and ethanol. A typical starting point is 90:10 (v/v) n-hexane:ethanol with 0.1% diethylamine.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at a suitable wavelength (e.g., 254 nm if the derivative contains an aromatic ring).
-
Sample Preparation: Dissolve a small amount of the purified sample in the mobile phase to a concentration of approximately 1 mg/mL.
-
Injection Volume: 10 µL.
-
Procedure:
-
Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject the sample and record the chromatogram.
-
Identify the peaks corresponding to the two enantiomers.
-
Calculate the enantiomeric excess (% ee) using the peak areas: % ee = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] * 100 (where Area₁ is the area of the major enantiomer and Area₂ is the area of the minor enantiomer).
-
If separation is not optimal, adjust the ratio of n-hexane to ethanol and/or the concentration of the amine additive.
-
Visualizations
References
- 1. What Is The Difference between Triethylamine And DIPEA? - Xinggao Chemical [xgchemicals.com]
- 2. researchgate.net [researchgate.net]
- 3. organic-synthesis.com [organic-synthesis.com]
- 4. atlanchimpharma.com [atlanchimpharma.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. benchchem.com [benchchem.com]
- 7. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. jsmcentral.org [jsmcentral.org]
Technical Support Center: Optimizing Reaction Conditions for 2-Pyrrolidineethanol N-alkylation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the N-alkylation of 2-pyrrolidineethanol.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the N-alkylation of this compound, offering potential causes and solutions in a question-and-answer format.
Q1: I am observing a low yield or incomplete conversion in my N-alkylation reaction with an alkyl halide. What are the possible causes and how can I improve the yield?
A1: Low yields in N-alkylation reactions with alkyl halides can stem from several factors. Here are some common causes and troubleshooting steps:
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Insufficient Base: The base is crucial for deprotonating the pyrrolidine nitrogen, making it nucleophilic. If the base is too weak or used in insufficient quantity, the reaction will be slow or may not proceed to completion.
-
Solution: Consider using a stronger base. Common bases for N-alkylation include potassium carbonate (K₂CO₃), sodium carbonate (Na₂CO₃), and triethylamine (Et₃N). For less reactive systems, stronger bases like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) in an appropriate anhydrous solvent might be necessary.[1] Ensure at least a stoichiometric amount of base is used, and in some cases, using an excess (e.g., 1.5-2 equivalents) can be beneficial.
-
-
Poor Solvent Choice: The solvent plays a critical role in dissolving the reactants and influencing the reaction rate.
-
Solution: Polar aprotic solvents such as acetonitrile (ACN), N,N-dimethylformamide (DMF), and dimethyl sulfoxide (DMSO) are generally effective for Sₙ2 alkylations.[1] If solubility is an issue, DMF is often a good choice. For a greener alternative, consider higher boiling alcohols like butanol.
-
-
Low Reaction Temperature: Many N-alkylation reactions require heating to proceed at a reasonable rate.
-
Steric Hindrance: A bulky alkylating agent can hinder the reaction.[1]
-
Solution: If possible, consider a less sterically hindered alkylating agent. Longer reaction times and higher temperatures may also be required.
-
-
In situ Finkelstein Reaction: To enhance the reactivity of an alkyl chloride or bromide, a catalytic amount of an iodide salt can be added.
-
Solution: Add a catalytic amount of sodium iodide (NaI) or tetrabutylammonium iodide (TBAI) to the reaction mixture. This will generate the more reactive alkyl iodide in situ.[1]
-
Q2: I am observing the formation of a significant amount of a dialkylated (quaternary ammonium salt) byproduct. How can I minimize this over-alkylation?
A2: Over-alkylation is a common side reaction when the mono-alkylated product is still sufficiently nucleophilic to react with the alkylating agent.[2] Here are strategies to promote mono-alkylation:
-
Control Stoichiometry: The ratio of reactants is critical.
-
Solution: Use an excess of this compound relative to the alkylating agent. This will increase the probability of the alkylating agent reacting with the starting material rather than the product. A 2:1 to 3:1 molar ratio of amine to alkyl halide is a good starting point.
-
-
Slow Addition of Alkylating Agent: Adding the alkylating agent slowly can help maintain a low concentration of it in the reaction mixture, favoring mono-alkylation.
-
Solution: Add the alkylating agent dropwise to the reaction mixture at the reaction temperature.
-
-
Lower Reaction Temperature: Higher temperatures can sometimes favor over-alkylation.
-
Solution: If the reaction proceeds at a reasonable rate at a lower temperature, this may help to improve selectivity for the mono-alkylated product.
-
Q3: I am concerned about potential O-alkylation of the hydroxyl group on this compound. How can I avoid this side reaction?
A3: While the nitrogen of a secondary amine is generally more nucleophilic than a primary alcohol, O-alkylation can occur, especially under strongly basic conditions.
-
Choice of Base: The base can influence the relative amounts of N- versus O-alkylation.
-
Solution: Using a milder base like potassium carbonate or sodium bicarbonate may favor N-alkylation. Stronger bases like NaH could deprotonate the hydroxyl group, increasing the likelihood of O-alkylation.
-
-
Protecting the Hydroxyl Group: If O-alkylation is a persistent issue, protecting the alcohol may be the most effective strategy.
-
Solution: Protect the hydroxyl group with a suitable protecting group (e.g., as a silyl ether like TBDMS or a benzyl ether) before performing the N-alkylation. The protecting group can then be removed in a subsequent step.
-
Q4: My reductive amination reaction is not working well. What are some common issues and solutions?
A4: Reductive amination is an excellent alternative to direct alkylation with alkyl halides and can prevent over-alkylation.[2] However, challenges can still arise.
-
Inefficient Imine/Iminium Ion Formation: The first step of reductive amination is the formation of an imine or iminium ion from the reaction of the amine with an aldehyde or ketone. This equilibrium can be unfavorable.
-
Solution: This step is acid-catalyzed and requires the removal of water. Ensure the reaction is run at a slightly acidic pH (typically 4-6). The use of a dehydrating agent, such as molecular sieves, or azeotropic removal of water can drive the equilibrium towards imine formation.
-
-
Inappropriate Reducing Agent: The choice of reducing agent is critical for selectively reducing the imine/iminium ion in the presence of the starting carbonyl compound.
-
Solution: Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) are commonly used as they are less reactive towards aldehydes and ketones at neutral or slightly acidic pH.[2][3] Sodium borohydride (NaBH₄) can also be used, but typically the imine is pre-formed before its addition.[3]
-
-
Reaction Conditions: The solvent and temperature can impact the reaction.
-
Solution: Methanol or other alcohols are common solvents for reductive amination. The reaction is often carried out at room temperature.
-
Comparative Data on N-Alkylation Methods
The following table summarizes common reaction conditions for the N-alkylation of secondary amines, which can be used as a starting point for optimizing the N-alkylation of this compound.
| Method | Alkylating Agent | Solvent | Base | Temperature | Typical Yields | Key Considerations |
| Direct Alkylation | Alkyl halide (R-X) | Acetonitrile, DMF, THF | K₂CO₃, Na₂CO₃, Et₃N, NaH | Room Temp. to Reflux | Moderate to High | Potential for over-alkylation.[1] Reactivity order: R-I > R-Br > R-Cl. Addition of NaI can catalyze the reaction with chlorides and bromides.[1] |
| Reductive Amination | Aldehyde or Ketone | Methanol, Dichloroethane | (Acid catalyst for imine formation) | Room Temp. | High to Excellent | Avoids over-alkylation.[2] Requires a selective reducing agent (e.g., NaBH₃CN, NaBH(OAc)₃).[2][3] |
| "Borrowing Hydrogen" | Alcohol | Toluene, Dioxane | t-BuOK | 80-110 °C | Good to Excellent | Green chemistry approach using a catalyst (e.g., Ru, Mn, Ir).[4][5] Water is the only byproduct. |
Experimental Protocols
Protocol 1: N-Alkylation of this compound with an Alkyl Bromide
-
To a solution of this compound (1.0 eq.) in acetonitrile (10 mL/mmol of amine) is added potassium carbonate (1.5 eq.).
-
The alkyl bromide (1.1 eq.) is added to the suspension.
-
A catalytic amount of sodium iodide (0.1 eq.) can be added to accelerate the reaction.
-
The reaction mixture is stirred at reflux and monitored by TLC or LC-MS until the starting material is consumed.
-
Upon completion, the reaction mixture is cooled to room temperature and filtered to remove the inorganic salts.
-
The filtrate is concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford the desired N-alkylated this compound.
Protocol 2: Reductive Amination of this compound with an Aldehyde
-
To a solution of this compound (1.0 eq.) and the aldehyde (1.0 eq.) in methanol (15 mL/mmol of amine) is added acetic acid to adjust the pH to approximately 5-6.
-
The mixture is stirred at room temperature for 1-2 hours to allow for imine formation.
-
Sodium cyanoborohydride (1.2 eq.) is added portion-wise, and the reaction is stirred at room temperature overnight.
-
The reaction is quenched by the slow addition of aqueous HCl (1 M) until gas evolution ceases.
-
The solvent is removed under reduced pressure.
-
The residue is taken up in water and basified with aqueous NaOH (2 M) to pH > 10.
-
The aqueous layer is extracted with dichloromethane or ethyl acetate (3 x 20 mL).
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated to give the crude product, which can be further purified by column chromatography if necessary.
Visualizations
Caption: General experimental workflows for N-alkylation of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 4. Efficient and selective N-alkylation of amines with alcohols catalysed by manganese pincer complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. N-Alkylation through the Borrowing Hydrogen Pathway Catalyzed by the Metal–Organic Framework-Supported Iridium–Monophosphine Complex - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purifying 2-Pyrrolidineethanol by Column Chromatography
This technical support guide provides researchers, scientists, and drug development professionals with detailed protocols and troubleshooting advice for the purification of 2-Pyrrolidineethanol using column chromatography. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges when purifying this compound on silica gel?
A1: The primary challenge arises from the chemical properties of this compound. It is a polar molecule containing both a hydroxyl group and a basic tertiary amine. The basic nitrogen atom can interact strongly with the acidic silanol groups (Si-OH) on the surface of standard silica gel.[1] This strong interaction can lead to several problems:
-
Peak Tailing: The compound elutes from the column asymmetrically, resulting in broad peaks that are difficult to separate from impurities.[2]
-
Irreversible Binding: In some cases, the compound may bind so strongly to the silica that it fails to elute, leading to low or no recovery.[1]
-
Compound Degradation: The acidic nature of the silica gel can potentially cause the degradation of sensitive compounds.[1]
Q2: What stationary phase is recommended for the purification of this compound?
A2: While standard silica gel can be used with modifications to the mobile phase, alternative stationary phases are often better suited for basic compounds like this compound.[1][3]
-
Deactivated Silica Gel: The acidity of standard silica gel can be neutralized by adding a basic modifier, such as triethylamine (TEA) or ammonia, to the mobile phase.[3][4] This is often the most practical approach in a standard laboratory setting.
-
Alumina (Basic or Neutral): Alumina is a good alternative to silica gel for purifying basic compounds.[3][5][6] Basic or neutral alumina can prevent the strong binding observed with silica.
-
Amine-Functionalized Silica: These columns have aminopropyl groups bonded to the silica surface, which creates a more basic environment and minimizes unwanted interactions with basic analytes.[3]
Q3: How should I select a mobile phase for the purification of this compound?
A3: The choice of mobile phase is critical for a successful separation. For normal-phase chromatography on silica gel, a two-component solvent system is typically used, consisting of a less polar and a more polar solvent.[5] For a polar compound like this compound, a common choice is a mixture of dichloromethane (DCM) and methanol (MeOH).[5] To counteract the issues caused by the basicity of the analyte, it is highly recommended to add a basic modifier to the mobile phase.[3][4]
-
Basic Modifier: Add 0.5-2% triethylamine (TEA) or a solution of ammonia in methanol to your mobile phase.[4][5] This will neutralize the acidic sites on the silica gel, leading to improved peak shape and recovery.
It is essential to first determine the optimal solvent system using Thin-Layer Chromatography (TLC) before performing column chromatography. Aim for an Rf value of 0.2-0.4 for the this compound to ensure good separation on the column.[1]
Troubleshooting Guide
Problem: The compound is not eluting from the silica gel column.
| Possible Cause | Solution |
| Mobile phase is not polar enough. | Gradually increase the polarity of the mobile phase. For a DCM/MeOH system, slowly increase the percentage of methanol. |
| Strong interaction with acidic silica gel. | Ensure a basic modifier (e.g., 1-2% TEA or ammonia in methanol) is present in your mobile phase to reduce strong binding.[3][4][5] |
| Compound precipitated on the column. | This compound is a liquid at room temperature, so precipitation is unlikely unless the temperature is very low or it forms a salt with an acidic impurity. If this is suspected, try a stronger, more polar solvent to redissolve it. |
Problem: The compound is eluting with significant peak tailing.
| Possible Cause | Solution |
| Interaction with acidic silanol groups. | This is the most common cause for peak tailing with amines.[2] Add a basic modifier like triethylamine or ammonia to the mobile phase to mask the silanol groups.[4][5] |
| Column overload. | Too much sample was loaded onto the column.[2] Reduce the amount of crude material relative to the amount of stationary phase. A general rule of thumb is a 1:20 to 1:50 ratio of sample to silica gel by weight.[7] |
| Improperly packed column. | Voids or channels in the silica gel can lead to poor peak shape.[2] Ensure the column is packed uniformly. |
Problem: Poor separation from impurities.
| Possible Cause | Solution |
| Inappropriate mobile phase composition. | The polarity of the mobile phase is not optimal for separating your compound from impurities. Use TLC to test different solvent systems and gradients to maximize the difference in Rf values (ΔRf). |
| Column was run too quickly. | A fast flow rate can decrease resolution. If using flash chromatography, reduce the pressure to slow down the elution. |
| Sample was loaded in too large a volume of solvent. | Dissolve the crude sample in the minimum amount of solvent for loading onto the column. A large volume can lead to a broad initial band and poor separation. |
Data Presentation
The following table provides suggested mobile phase compositions for the analysis and purification of this compound on silica gel. These should be optimized using TLC for your specific crude mixture.
| Solvent System | Modifier | Typical Rf Range on TLC | Notes |
| 95:5 Dichloromethane:Methanol | 1% Triethylamine | 0.2 - 0.3 | A good starting point for column chromatography.[1] |
| 90:10 Dichloromethane:Methanol | 1% Triethylamine | 0.3 - 0.5 | May provide faster elution if the compound is retained too strongly. |
| 80:20 Ethyl Acetate:Methanol | 1% Ammonium Hydroxide | 0.2 - 0.4 | An alternative solvent system to explore. |
Experimental Protocols
Protocol 1: Thin-Layer Chromatography (TLC) Analysis
-
Prepare several eluent systems with varying polarities (e.g., 98:2, 95:5, 90:10 DCM:MeOH) and add 1% triethylamine to each.
-
Spot your crude this compound solution onto a silica gel TLC plate.
-
Develop the plates in a chamber saturated with the chosen eluent.
-
Visualize the spots using a suitable method (e.g., UV light if applicable, or a potassium permanganate stain).
-
Select the solvent system that provides an Rf value of approximately 0.2-0.4 for the this compound spot and good separation from impurities.
Protocol 2: Column Chromatography
-
Column Preparation:
-
Secure a glass chromatography column vertically.
-
Place a small plug of cotton or glass wool at the bottom.
-
Add a thin layer of sand.
-
Prepare a slurry of silica gel in the least polar solvent of your chosen mobile phase (e.g., DCM).
-
Pour the slurry into the column and allow the silica to pack, gently tapping the column to ensure even packing.
-
Add a layer of sand on top of the packed silica gel.
-
Equilibrate the column by running 2-3 column volumes of the starting mobile phase (e.g., 95:5 DCM:MeOH with 1% TEA) through it.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the mobile phase.
-
Carefully apply the sample solution to the top of the silica gel bed with a pipette.
-
-
Elution:
-
Begin adding the mobile phase to the top of the column.
-
If using flash chromatography, apply gentle pressure with a pump or inert gas.
-
Maintain a constant flow rate and ensure the silica gel does not run dry.
-
If a gradient elution is needed, gradually increase the proportion of the more polar solvent (methanol).
-
-
Fraction Collection and Analysis:
-
Collect fractions in test tubes.
-
Analyze the fractions by TLC to identify those containing the pure this compound.
-
Combine the pure fractions and remove the solvent under reduced pressure.
-
Mandatory Visualization
Caption: Troubleshooting workflow for purifying this compound.
References
Technical Support Center: Recycling of 2-Pyrrolidineethanol as a Chiral Auxiliary
This technical support guide is intended for researchers, scientists, and drug development professionals utilizing 2-pyrrolidineethanol as a chiral auxiliary in their synthetic protocols. Here you will find troubleshooting guides and frequently asked questions to address specific issues that may be encountered during the recovery and recycling of this valuable chiral auxiliary.
Frequently Asked Questions (FAQs)
Q1: Why is it important to recycle this compound?
A1: Chiral auxiliaries, including this compound, are often expensive components of an asymmetric synthesis.[1] Effective recovery and recycling of the auxiliary are crucial for improving the overall cost-effectiveness, sustainability, and scalability of a synthetic route.[1] By recycling the auxiliary, you can significantly reduce chemical waste and the overall cost of your synthesis.
Q2: What is the general procedure for recycling this compound?
A2: The recycling process for this compound, which is typically attached to a substrate via an amide bond, involves three main steps:
-
Cleavage: The amide bond is cleaved to liberate the chiral auxiliary from the desired product. This is most commonly achieved through hydrolysis under acidic or basic conditions.[2][3]
-
Separation: The freed auxiliary is separated from the reaction mixture, which contains the product, unreacted starting materials, and reagents. This is typically done using liquid-liquid extraction.[1]
-
Purification: The recovered auxiliary is purified to remove any residual impurities before it can be reused in subsequent reactions. Common purification methods include distillation or crystallization.[4][5]
Q3: What are the most common methods for cleaving the amide bond to recover this compound?
A3: The two most prevalent methods for cleaving the N-acyl bond to recover the amino alcohol auxiliary are acidic and basic hydrolysis.[6][7]
-
Acidic Hydrolysis: This method involves heating the N-acylated product with a strong aqueous acid, such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄).[6]
-
Basic Hydrolysis: This method involves heating the N-acylated product with a strong base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH).[3]
The choice between acidic and basic hydrolysis will depend on the stability of your desired product to the reaction conditions.
Q4: How can I confirm the purity and stereochemical integrity of the recycled this compound?
A4: The purity of the recycled auxiliary can be assessed using standard analytical techniques such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC). To confirm its stereochemical integrity (enantiomeric excess), chiral HPLC or chiral GC analysis is recommended.[8] Derivatization with a chiral agent, such as Mosher's acid, followed by NMR analysis can also be used to determine the enantiomeric excess.[8]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Recovery Yield of this compound | 1. Incomplete amide bond cleavage. 2. Inefficient extraction. 3. Emulsion formation during extraction. 4. Volatilization of the auxiliary during solvent removal. | 1. Increase reaction time, temperature, or concentration of the acid/base for hydrolysis. Monitor the reaction by TLC or LC-MS to ensure complete cleavage. 2. Increase the number of extractions. Ensure the pH of the aqueous layer is optimal for the auxiliary to be in its free base or salt form for efficient partitioning. For amine extraction, the aqueous layer should be basic. 3. Add brine to the separatory funnel to help break up emulsions. 4. Use a rotary evaporator at a controlled temperature and pressure to remove the solvent. |
| Poor Diastereoselectivity in Subsequent Reactions Using Recycled Auxiliary | 1. Racemization of the chiral auxiliary during the recycling process. 2. Presence of residual impurities that interfere with the reaction. | 1. Avoid harsh conditions (e.g., excessively high temperatures or prolonged reaction times) during cleavage and purification. Verify the enantiomeric excess of the recovered auxiliary using chiral HPLC or GC.[8] 2. Ensure the auxiliary is thoroughly purified after recovery. Recrystallization or distillation are effective purification methods.[5] Purity should be >99% before reuse. |
| Incomplete Amide Bond Cleavage | 1. Insufficiently harsh hydrolysis conditions. 2. Steric hindrance around the amide bond. | 1. For acid hydrolysis, try a stronger acid or a higher concentration. For basic hydrolysis, increase the concentration of the base or use a co-solvent to improve solubility.[2][3] 2. If sterically hindered, longer reaction times and higher temperatures may be necessary. Microwave-assisted hydrolysis could be a more efficient alternative. |
| Difficulty in Separating the Auxiliary from the Product | 1. Similar solubility profiles of the auxiliary and the product. 2. The product or auxiliary is an amphoteric species. | 1. Adjust the pH of the aqueous phase during extraction to selectively protonate or deprotonate one of the compounds, thereby altering its solubility. 2. Utilize column chromatography for separation. The choice of stationary and mobile phases will be critical. |
Experimental Protocols
Note: The following protocols are generalized procedures and may require optimization based on the specific substrate and reaction scale.
Protocol 1: Basic Hydrolysis for Recovery of this compound
This protocol is suitable for substrates that are stable under basic conditions.
-
Hydrolysis:
-
Dissolve the N-acylated product in a suitable solvent (e.g., methanol or ethanol).
-
Add an aqueous solution of a strong base, such as 6 M sodium hydroxide (NaOH).
-
Heat the mixture to reflux and monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.[6]
-
-
Workup and Extraction:
-
Cool the reaction mixture to room temperature and remove the organic solvent under reduced pressure.
-
Dilute the remaining aqueous solution with water and extract with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) to remove the desired product.
-
To recover the this compound, make the aqueous layer strongly basic (pH > 12) by adding more NaOH.
-
Extract the basic aqueous layer with an organic solvent (e.g., dichloromethane) multiple times.[1]
-
Combine the organic extracts containing the auxiliary, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[1]
-
-
Purification:
-
The recovered this compound can be purified by vacuum distillation.[4]
-
Protocol 2: Acidic Hydrolysis for Recovery of this compound
This protocol is suitable for substrates that are stable under acidic conditions.
-
Hydrolysis:
-
Dissolve the N-acylated product in a suitable solvent (e.g., dioxane or methanol).
-
Add an aqueous solution of a strong acid, such as 6 M hydrochloric acid (HCl).
-
Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.[6]
-
-
Workup and Extraction:
-
Cool the reaction mixture to room temperature and remove the organic solvent under reduced pressure.
-
Dilute the remaining aqueous solution with water and adjust the pH to be acidic (pH < 2) to protonate the auxiliary.
-
Wash the acidic aqueous layer with an organic solvent (e.g., ethyl acetate) to remove the desired product.
-
To recover the this compound, basify the aqueous layer to a high pH (> 12) with a strong base (e.g., NaOH).
-
Extract the basic aqueous layer multiple times with an organic solvent (e.g., dichloromethane).[1]
-
Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[1]
-
-
Purification:
-
Purify the recovered this compound by vacuum distillation.[4]
-
Data Presentation
| Chiral Auxiliary | Cleavage Method | Recovery Yield (%) | Reference |
| Oppolzer's Camphorsultam | LiAlH₄ reduction | >95% | [9] |
| Evans Oxazolidinone | LiOH/H₂O₂ hydrolysis | >98% | [9] |
| Pseudoephedrine | Acidic Hydrolysis | ~90% | [10] |
Recovery yields are highly dependent on the specific substrate and reaction conditions and should be optimized for each process.
Visualizations
Experimental Workflow for Recycling this compound
Caption: Workflow for the recycling of this compound chiral auxiliary.
Logical Relationship for Troubleshooting Low Recovery
Caption: Troubleshooting guide for low recovery yield of the chiral auxiliary.
References
- 1. Synthesis of New Optically Active 2-Pyrrolidinones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Amide Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]
- 3. 11.10 Chemistry of Amides – Fundamentals of Organic Chemistry-OpenStax Adaptation [psu.pb.unizin.org]
- 4. US4384125A - Process for the purification of 2-pyrrolidone - Google Patents [patents.google.com]
- 5. US7045639B2 - Method for purifying N-(2-hydroxyethyl)-2-pyrrolidone - Google Patents [patents.google.com]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Chiral auxiliary - Wikipedia [en.wikipedia.org]
Managing exothermic reactions in 2-Pyrrolidineethanol synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Pyrrolidineethanol. The focus is on the safe management of potentially exothermic reactions.
Frequently Asked Questions (FAQs)
Q1: What are the common synthesis routes for this compound, and which are known to be exothermic?
A1: Two primary synthesis routes for this compound are commonly employed:
-
Route 1: Reduction of 2-Pyrrolidinone. This method involves the reduction of the lactam (amide) group of 2-pyrrolidinone to the corresponding amine. This is a widely used method but is known to be highly exothermic , particularly when using powerful reducing agents like Lithium Aluminum Hydride (LiAlH₄) or Borane (BH₃). The reaction of these reducing agents with the carbonyl group is rapid and generates a significant amount of heat.
-
Route 2: Reaction of γ-Butyrolactone with Monoethanolamine. This process involves the aminolysis of γ-butyrolactone with monoethanolamine.[1] This reaction is typically carried out at elevated temperatures (250-290 °C) and pressures (8.0-16.0 MPa) and is also exothermic.[2] Careful control of reaction conditions is crucial to prevent runaway reactions.
Q2: What are the main hazards associated with the synthesis of this compound?
A2: The primary hazards stem from the exothermic nature of the synthesis reactions and the properties of the reagents and product. Key hazards include:
-
Thermal Runaway: An uncontrolled increase in temperature due to the exothermic reaction can lead to a rapid rise in pressure, potentially causing reactor rupture and release of flammable and toxic materials.
-
Flammability: this compound is a flammable liquid, and its vapors can form explosive mixtures with air.[3] Many of the solvents and reagents used in its synthesis (e.g., tetrahydrofuran, ethanol) are also flammable.
-
Reactivity of Reagents: Reducing agents like LiAlH₄ and borane are highly reactive and can ignite on contact with water or even moist air.
-
Toxicity: While this compound itself has moderate toxicity, some precursors and byproducts may be more hazardous. It is important to consult the Safety Data Sheet (SDS) for all chemicals used.
Q3: How can I monitor the temperature of my reaction effectively?
A3: Continuous and accurate temperature monitoring is critical. Use a calibrated thermometer or thermocouple placed directly in the reaction mixture. For larger scale reactions, multiple temperature probes can provide a better understanding of the temperature distribution within the reactor. Digital data loggers are recommended to record the temperature profile of the reaction, which can help in identifying any deviations from the expected trend.
Q4: What are the immediate steps to take in case of a temperature excursion?
A4: In the event of an unexpected rise in temperature, immediate action is required to prevent a runaway reaction. Follow these steps:
-
Stop Reagent Addition: Immediately cease the addition of any reagents to the reaction mixture.
-
Enhance Cooling: Increase the cooling to the reactor. This can be done by increasing the flow of coolant to the reactor jacket or lowering the temperature of the cooling bath.
-
Emergency Quenching: If the temperature continues to rise despite enhanced cooling, a pre-prepared quenching agent should be added to the reaction to stop the exotherm. The choice of quenching agent depends on the specific reaction chemistry.
-
Evacuate: If the situation cannot be brought under control, evacuate the area immediately and alert emergency personnel.
Troubleshooting Guides
Issue 1: Sudden and Rapid Temperature Spike During Reagent Addition
| Likely Cause | Suggested Corrective Action |
| Addition rate of a reactive reagent (e.g., reducing agent) is too high. | 1. Immediately stop the addition of the reagent. 2. Increase the cooling to the reactor. 3. Once the temperature is under control, resume the addition at a much slower rate. 4. For future experiments, dilute the reagent and add it dropwise or via a syringe pump to ensure better control. |
| Inadequate cooling capacity for the scale of the reaction. | 1. Stop the reaction by quenching if necessary. 2. Re-evaluate the cooling system. Consider using a larger cooling bath, a more efficient cryostat, or a reactor with a larger surface area for heat exchange. 3. For highly exothermic reactions, perform the reaction at a lower temperature to slow down the reaction rate. |
| Poor mixing leading to localized "hot spots". | 1. Ensure vigorous and efficient stirring throughout the reaction. 2. Use an appropriately sized stir bar or an overhead stirrer for larger volumes. 3. Visually inspect the reaction to ensure good vortex formation and uniform mixing. |
Issue 2: Reaction Temperature Continues to Rise After Reagent Addition is Complete
| Likely Cause | Suggested Corrective Action |
| Accumulation of unreacted reagent due to slow initial reaction at low temperature, followed by a rapid reaction as the temperature increases. | 1. Immediately apply maximum cooling. 2. Be prepared to quench the reaction if the temperature approaches the boiling point of the solvent or a critical safety limit. 3. For future reactions, consider adding a small portion of the reagent and waiting to observe an initial exotherm before proceeding with the rest of the addition. This confirms the reaction has initiated. |
| Decomposition of thermally unstable intermediates or products. | 1. Cool the reaction mixture immediately. 2. If a specific unstable intermediate is known, consult the literature for appropriate handling and stabilization procedures. 3. Consider running the reaction at a lower temperature to prevent the formation or decomposition of unstable species. |
Quantitative Data Summary
| Compound | Property | Value | Reference |
| Pyrrolidine | Standard liquid enthalpy of combustion (ΔcH°liquid) | -2847.7 ± 1.0 kJ/mol | [4] |
| Pyrrolidine | Enthalpy of vaporization at standard conditions (ΔvapH°) | 37.7 ± 0.4 kJ/mol | [5] |
| 2-Pyrrolidinone | Melting Point | 25.6 °C | [2] |
| γ-Butyrolactone | Boiling Point | 204-206 °C | [6] |
Experimental Protocols
Protocol 1: Synthesis of this compound via Reduction of 2-Pyrrolidinone with Borane Tetrahydrofuran Complex (BH₃·THF)
! DANGER ! This reaction is highly exothermic and involves flammable and reactive reagents. Strict adherence to safety precautions is mandatory.
Materials:
-
2-Pyrrolidinone
-
Borane tetrahydrofuran complex solution (1 M in THF)
-
Anhydrous Tetrahydrofuran (THF)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Anhydrous sodium sulfate (Na₂SO₄)
Equipment:
-
Three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a reflux condenser with a nitrogen inlet, and a thermometer.
-
Ice-water bath and a cooling system capable of maintaining 0-5 °C.
-
Syringes and needles for transfer of anhydrous solvents and reagents.
Procedure:
-
Preparation: Under a nitrogen atmosphere, dissolve 2-pyrrolidinone in anhydrous THF in the three-neck flask.
-
Cooling: Cool the solution to 0-5 °C using an ice-water bath.
-
Slow Addition of Reducing Agent: Slowly add the borane tetrahydrofuran complex solution dropwise from the dropping funnel to the cooled solution of 2-pyrrolidinone. Maintain the internal temperature below 10 °C throughout the addition. The rate of addition should be controlled to prevent a rapid temperature increase.
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Quenching: This step is also exothermic. Cool the reaction mixture back to 0-5 °C. Slowly and carefully add a mixture of THF and water dropwise to quench the excess borane. Vigorous gas evolution (hydrogen) will occur. Ensure adequate ventilation and no ignition sources are present.
-
Acidification: After the gas evolution has ceased, slowly add aqueous HCl to the mixture to dissolve the boron salts.
-
Basification and Extraction: Make the aqueous layer basic by the addition of aqueous NaOH. Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Drying and Concentration: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
Purification: Purify the crude product by distillation under reduced pressure.
Protocol 2: Synthesis of N-(2-hydroxyethyl)-2-pyrrolidone from γ-Butyrolactone and Monoethanolamine
! WARNING ! This reaction is performed at high temperature and pressure and is exothermic. It should only be conducted in a suitable high-pressure reactor with appropriate safety controls.
Materials:
-
γ-Butyrolactone
-
Monoethanolamine
Equipment:
-
High-pressure autoclave reactor equipped with a stirrer, temperature and pressure controllers, and a heating system.
Procedure:
-
Charging the Reactor: Charge the autoclave with γ-butyrolactone and monoethanolamine.[1]
-
Reaction Conditions: Seal the reactor and pressurize with an inert gas (e.g., nitrogen). Heat the mixture to 250-290 °C. The pressure will rise to 8.0-16.0 MPa.[2]
-
Reaction Monitoring: Maintain the reaction at the set temperature and pressure for the desired time. The reaction is exothermic, so the heating system should be able to control the temperature accurately.
-
Cooling and Depressurization: After the reaction is complete, cool the reactor to room temperature and carefully vent the pressure.
-
Isolation: Open the reactor and collect the crude product mixture.
-
Purification: The desired N-(2-hydroxyethyl)-2-pyrrolidone can be purified by distillation under reduced pressure. The subsequent reduction to this compound would follow a protocol similar to Protocol 1.
Visualizations
Caption: Experimental Workflow for Managing Exothermic Reactions.
Caption: Troubleshooting Logic for Temperature Excursions.
References
- 1. researchgate.net [researchgate.net]
- 2. 2-Pyrrolidinone: Synthesis method and chemical reaction_Chemicalbook [chemicalbook.com]
- 3. Pyrrolidine synthesis [organic-chemistry.org]
- 4. Pyrrolidine (CAS 123-75-1) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 5. Pyrrolidine [webbook.nist.gov]
- 6. γ-Butyrolactone - Wikipedia [en.wikipedia.org]
Validation & Comparative
A Comparative Guide to the Determination of Enantiomeric Excess of 2-Pyrrolidineethanol by Chiral HPLC
For researchers, scientists, and drug development professionals, the accurate determination of enantiomeric excess (ee) is a critical step in the synthesis and quality control of chiral molecules like 2-Pyrrolidineethanol. This amino alcohol is a valuable building block in the synthesis of pharmaceuticals and other biologically active compounds. High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is a powerful and widely used technique for resolving enantiomers and quantifying their relative amounts. This guide provides an objective comparison of different chiral HPLC methods for determining the enantiomeric excess of this compound and its analogs, supported by experimental data and detailed protocols.
Comparison of Chiral HPLC Methods
The successful separation of this compound enantiomers by chiral HPLC is highly dependent on the choice of the chiral stationary phase and the optimization of the mobile phase. Polysaccharide-based CSPs are among the most versatile and frequently used for the separation of a broad range of chiral compounds, including amino alcohols.
Key Performance Characteristics of Common Chiral Stationary Phases:
| Chiral Stationary Phase (CSP) | Principle | Typical Mobile Phase | Advantages | Disadvantages |
| Polysaccharide-based (e.g., Chiralcel® OD-H, Chiralpak® AD-H) | Based on cellulose or amylose derivatives coated or immobilized on a silica support. Enantioseparation occurs through a combination of hydrogen bonding, dipole-dipole, and steric interactions. | Normal Phase: Hexane/Alcohol (e.g., Ethanol, Isopropanol) with a basic modifier (e.g., Triethylamine, Diethylamine) | Broad applicability, high enantioselectivity for a wide range of compounds, robust and reliable. | Can be sensitive to mobile phase composition; basic modifiers are often necessary for good peak shape of amines. |
| Macrocyclic Glycopeptide-based (e.g., CHIROBIOTIC™) | Employs macrocyclic antibiotics like vancomycin or teicoplanin bonded to silica. Separation is based on multiple interactions including ionic, hydrogen bonding, and inclusion complexation. | Reversed-Phase, Polar Organic, or Normal Phase | Multimodal, offering flexibility in mobile phase selection. Effective for polar and ionizable compounds. | May have lower efficiency compared to some polysaccharide phases. |
| Pirkle-type (Brush-type) | Consists of a small chiral molecule covalently bonded to a silica support. Separation is based on π-π interactions, hydrogen bonding, and dipole-dipole interactions. | Normal Phase: Hexane/Alcohol | Well-understood mechanism of interaction, can provide high efficiency. | Generally less broad in applicability compared to polysaccharide-based CSPs. |
Experimental Protocols
Due to the limited availability of published methods specifically for this compound, the following protocols are based on successful separations of structurally similar amino alcohols and chiral amines. These serve as a strong starting point for method development.
Protocol 1: Direct Enantioseparation using a Polysaccharide-based CSP (Normal Phase)
This protocol is adapted from methods used for similar small, basic chiral amines and amino alcohols.
-
Sample Preparation:
-
Dissolve a known quantity of the this compound sample in the mobile phase to a final concentration of approximately 1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
HPLC Conditions:
-
Column: Chiralcel® OD-H (250 x 4.6 mm, 5 µm)
-
Mobile Phase: n-Hexane / Ethanol (90:10, v/v) containing 0.1% Diethylamine (DEA)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection: UV at 210 nm
-
Injection Volume: 10 µL
-
-
Data Analysis:
-
Inject a racemic standard of this compound to determine the retention times of the two enantiomers.
-
Inject the sample solution.
-
Integrate the peak areas of the two enantiomers (Area1 and Area2).
-
Calculate the enantiomeric excess (ee) using the formula: ee (%) = |(Area1 - Area2) / (Area1 + Area2)| * 100
-
Protocol 2: Indirect Enantioseparation via Derivatization
This method involves converting the enantiomers into diastereomers using a chiral derivatizing agent, which can then be separated on a standard achiral HPLC column.[1][2]
-
Derivatization Step:
-
Dissolve the this compound sample in a suitable aprotic solvent (e.g., dichloromethane).
-
Add an equimolar amount of a chiral derivatizing agent, such as (S)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride (Mosher's acid chloride), and a non-chiral base (e.g., triethylamine).
-
Allow the reaction to proceed to completion.
-
Quench the reaction and extract the diastereomeric products.
-
-
HPLC Conditions (Reversed-Phase):
-
Column: C18 column (e.g., 250 x 4.6 mm, 5 µm)
-
Mobile Phase: Acetonitrile / Water with 0.1% Trifluoroacetic Acid (TFA) (gradient or isocratic)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at a wavelength appropriate for the derivative (e.g., 254 nm)
-
Injection Volume: 10 µL
-
-
Data Analysis:
-
The enantiomeric excess is calculated from the peak areas of the two resulting diastereomers as described in Protocol 1.
-
Alternative Methods for Enantiomeric Excess Determination
While chiral HPLC is a dominant technique, other methods can also be employed for determining the enantiomeric excess of chiral amines and alcohols.
| Method | Principle | Advantages | Disadvantages |
| Chiral Supercritical Fluid Chromatography (SFC) | Utilizes a supercritical fluid (typically CO2) as the mobile phase with a chiral stationary phase. | Faster analysis times, lower organic solvent consumption ("greener" technique), high efficiency. | Requires specialized instrumentation. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Uses chiral solvating agents or chiral derivatizing agents to induce chemical shift differences between enantiomers in the NMR spectrum. | Rapid analysis, no separation required, provides structural information. | Lower sensitivity and accuracy compared to chromatographic methods, may require higher sample concentrations. |
| Gas Chromatography (GC) | Employs a chiral stationary phase in a capillary column to separate volatile enantiomers. | High resolution, suitable for volatile and thermally stable compounds. | May require derivatization to increase volatility and thermal stability. |
Method Development and Optimization Workflow
The process of developing a robust chiral HPLC method for this compound involves several key steps.
Caption: Workflow for Chiral HPLC Method Development.
Logical Comparison of Direct vs. Indirect Methods
The choice between a direct and an indirect chiral HPLC method depends on several factors.
Caption: Comparison of Direct and Indirect Chiral HPLC Methods.
References
A Researcher's Guide to Chiral Stationary Phases for the Separation of 2-Pyrrolidineethanol Enantiomers
For scientists and professionals in drug development and research, the successful separation of enantiomers is a critical step in ensuring the safety, efficacy, and quality of chiral compounds. This guide provides an objective comparison of chiral stationary phases (CSPs) for the enantioselective separation of 2-Pyrrolidineethanol, a key chiral intermediate. While direct comparative studies on this compound are not extensively published, this guide leverages data from structurally similar compounds and established principles of chiral chromatography to provide a robust starting point for method development.
Introduction to Chiral Stationary Phases
The separation of enantiomers is most commonly achieved through high-performance liquid chromatography (HPLC) using chiral stationary phases. These phases create a chiral environment within the column, leading to differential interactions with the enantiomers and, consequently, their separation. The most widely used and successful CSPs for a broad range of chiral compounds, including amino alcohols like this compound, are polysaccharide-based and cyclodextrin-based CSPs.
Polysaccharide-Based CSPs: These are the most versatile and widely used CSPs, derived from cellulose and amylose coated or immobilized on a silica support.[1][2][3] The chiral recognition mechanism involves a combination of interactions such as hydrogen bonding, dipole-dipole interactions, and steric hindrance within the helical grooves of the polysaccharide polymer.[1] Coated polysaccharide CSPs are widely used, but immobilized versions offer the advantage of being compatible with a broader range of organic solvents, which can be crucial for optimizing selectivity.[4][5]
Cyclodextrin-Based CSPs: These CSPs utilize cyclodextrins, which are cyclic oligosaccharides, as the chiral selector.[6] Their structure forms a chiral cavity where enantiomers can be included.[6] The separation is based on the differential stability of the inclusion complexes formed between the enantiomers and the cyclodextrin cavity.[7] These CSPs are often used in reversed-phase mode and are known for their robustness.[6]
Comparative Performance Data
While specific experimental data for the enantiomeric separation of this compound is limited in published literature, a validated method for the structurally analogous compound, 2-(aminomethyl)-1-ethylpyrrolidine, provides a strong and adaptable starting point. The data presented below is for the 4-nitrobenzamide derivative of 2-(aminomethyl)-1-ethylpyrrolidine. Derivatization is a common strategy to enhance detectability and improve chromatographic behavior.
| Chiral Stationary Phase | Mobile Phase | Flow Rate (mL/min) | Temperature (°C) | k1 | k2 | Separation Factor (α) | Resolution (Rs) |
| Chiralcel OD-H | n-Hexane:Ethanol (98:2, v/v) + 0.2% Triethylamine | 1.0 | 25 | 2.45 | 3.12 | 1.27 | 2.89 |
k1 and k2 are the retention factors for the first and second eluting enantiomers, respectively.
This data demonstrates that a polysaccharide-based CSP like Chiralcel OD-H can achieve excellent resolution for a closely related compound under normal-phase conditions. The addition of a basic modifier like triethylamine (TEA) is often crucial for improving the peak shape of basic analytes like pyrrolidine derivatives by minimizing interactions with residual silanols on the silica support.
Experimental Protocols
The following is a generalized experimental protocol for developing a chiral separation method for this compound, based on common practices with polysaccharide and cyclodextrin CSPs.
Initial Screening of Chiral Stationary Phases and Mobile Phases
A systematic screening approach is the most efficient way to identify a suitable chiral separation method.
Recommended Chiral Stationary Phases for Screening:
-
Polysaccharide-Based:
-
Chiralpak IA, IB, IC (immobilized)
-
Chiralcel OD-H, OJ-H (coated)
-
-
Cyclodextrin-Based:
-
Cyclobond I 2000 DMP
-
Screening Mobile Phases:
-
Normal Phase (NP):
-
n-Hexane / Isopropanol (IPA) mixtures (e.g., 90:10, 80:20 v/v)
-
n-Hexane / Ethanol (EtOH) mixtures (e.g., 90:10, 80:20 v/v)
-
For basic analytes like this compound, add 0.1% diethylamine (DEA) or triethylamine (TEA) to the mobile phase.
-
-
Reversed Phase (RP):
-
Acetonitrile / Water with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid (FA)
-
Methanol / Water with 0.1% TFA or FA
-
-
Polar Organic (PO):
-
Methanol with 0.1% basic or acidic additive
-
Acetonitrile with 0.1% basic or acidic additive
-
Method Optimization
Once initial separation is observed, the following parameters can be adjusted to improve resolution (Rs) and reduce analysis time:
-
Mobile Phase Composition: Fine-tune the ratio of the organic modifier. In normal phase, decreasing the alcohol content generally increases retention and can improve resolution.
-
Flow Rate: Lowering the flow rate can increase efficiency and resolution, but at the cost of longer analysis times. A typical starting flow rate is 1.0 mL/min for analytical columns.
-
Temperature: Temperature can have a significant impact on enantioselectivity. It is recommended to screen at different temperatures (e.g., 15°C, 25°C, 40°C).
-
Additive: The type and concentration of the acidic or basic additive can influence peak shape and retention.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the development of a chiral HPLC separation method.
Conclusion
The enantioselective separation of this compound can be effectively achieved using polysaccharide-based chiral stationary phases, with Chiralcel OD-H and the Chiralpak series being strong candidates. A systematic screening approach under normal phase, reversed-phase, and polar organic conditions is recommended to identify the optimal separation conditions. While direct comparative data for this compound is not abundant, the successful separation of structurally similar compounds provides a high degree of confidence that a robust and reliable analytical method can be developed using the strategies outlined in this guide. For any new chiral compound, empirical screening remains the most effective path to a successful separation.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Construction of an α-chiral pyrrolidine library with a rapid and scalable continuous flow protocol - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. chiraltech.com [chiraltech.com]
A Comparative Guide to the Efficacy of 2-Pyrrolidineethanol and Prolinol in Asymmetric Induction
For Researchers, Scientists, and Drug Development Professionals
The quest for stereochemically pure compounds is a cornerstone of modern chemistry, particularly in the pharmaceutical industry, where the enantiomeric form of a drug can determine its efficacy and safety. Chiral catalysts and auxiliaries derived from the pyrrolidine scaffold have proven to be powerful tools in achieving high levels of asymmetric induction. This guide provides a detailed comparison of two such molecules: 2-Pyrrolidineethanol and Prolinol. While both are structurally similar chiral amino alcohols, their effectiveness in asymmetric synthesis, particularly in aldol and Michael addition reactions, exhibits notable differences based on available research.
Overview of this compound and Prolinol
This compound and Prolinol (also known as (S)- or (R)-2-pyrrolidinemethanol) are chiral 1,2-amino alcohols derived from the amino acid proline. Their rigid pyrrolidine ring and adjacent stereocenter make them effective at creating a chiral environment for asymmetric transformations. They are frequently employed as organocatalysts or as precursors for more complex chiral ligands and auxiliaries.
Performance in Asymmetric Aldol Reactions
The asymmetric aldol reaction is a fundamental carbon-carbon bond-forming reaction for the synthesis of β-hydroxy carbonyl compounds, creating up to two new stereocenters. Prolinol and its derivatives have been extensively studied as catalysts for this transformation, generally proceeding through an enamine-based mechanism.
Data Presentation: Asymmetric Aldol Reaction
| Catalyst | Aldehyde | Ketone | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee %) | Reference |
| L-Prolinamide of (1S,2S)-diphenyl-2-aminoethanol | Aromatic Aldehydes | Acetone | Moderate to High | - | up to 93 | [1] |
| L-Prolinamide of (1S,2S)-diphenyl-2-aminoethanol | Aliphatic Aldehydes | Acetone | Moderate to High | - | >99 | [1] |
| L-Prolinamide | 4-Nitrobenzaldehyde | Acetone | 80 | - | 30 | [2] |
Performance in Asymmetric Michael Additions
The Michael addition, a conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, is another critical reaction in asymmetric synthesis. Prolinol and its derivatives have demonstrated high efficacy in catalyzing this reaction, often affording products with excellent stereoselectivity.
Data Presentation: Asymmetric Michael Addition
| Catalyst | Nucleophile | Electrophile | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee %) | Reference |
| L-Prolinol | Cyclohexanone | Nitroolefins | High | 87:13 to >99:1 | 82-96 | [3] |
| Proline-based dipeptides | Ketones/Aldehydes | Nitroalkenes | up to 95 | up to 98:2 | up to 98 | [4] |
| L-Proline based CILs | Cyclohexanone | trans-Nitrostyrene | Good | - | up to 97 | [5] |
Note: Specific quantitative data for the catalytic use of unsubstituted this compound in asymmetric Michael additions is limited in the available literature. The presented data for prolinol and its derivatives serve as a benchmark for the pyrrolidinemethanol scaffold.
Mechanistic Insights
Both this compound and prolinol are believed to catalyze asymmetric reactions primarily through two key pathways: enamine and iminium ion catalysis. The secondary amine of the pyrrolidine ring is crucial for these mechanisms.
Enamine Catalysis
In reactions such as the aldol addition, the catalyst condenses with a ketone or aldehyde to form a chiral enamine. This enamine then acts as a nucleophile, attacking the electrophile (e.g., another aldehyde). The stereochemistry of the catalyst directs the facial selectivity of this attack, leading to the preferential formation of one enantiomer.
Iminium Ion Catalysis
In conjugate additions like the Michael reaction, the catalyst reacts with an α,β-unsaturated aldehyde or ketone to form a chiral iminium ion. This activation lowers the LUMO of the electrophile, making it more susceptible to nucleophilic attack. The chiral catalyst shields one face of the iminium ion, directing the nucleophile to the other face and thus controlling the stereochemical outcome.
Experimental Protocols
Detailed experimental procedures are crucial for replicating and building upon published research. Below are representative protocols for asymmetric reactions utilizing pyrrolidine-based catalysts.
General Experimental Workflow for Asymmetric Catalysis
A systematic approach is essential for obtaining reliable and reproducible results in asymmetric catalysis.
Protocol 1: Prolinol-Catalyzed Asymmetric Michael Addition of Cyclohexanone to a Nitroolefin
This protocol is adapted from literature procedures demonstrating the use of L-prolinol as a catalyst.[3]
Materials:
-
L-Prolinol (20 mol%)
-
Cyclohexanone (2.0 mmol)
-
Nitroolefin (e.g., β-nitrostyrene) (1.0 mmol)
-
Benzoic acid (20 mol%)
-
Solvent (e.g., Toluene) (2.0 mL)
-
Magnetic stirrer and reaction vial
Procedure:
-
To a reaction vial equipped with a magnetic stir bar, add L-prolinol (0.2 mmol) and benzoic acid (0.2 mmol).
-
Add the solvent (2.0 mL) and stir until the catalyst and co-catalyst are dissolved.
-
Add the nitroolefin (1.0 mmol) to the solution.
-
Add cyclohexanone (2.0 mmol) and stir the reaction mixture at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Determine the diastereomeric ratio by ¹H NMR spectroscopy and the enantiomeric excess by chiral HPLC analysis.
Protocol 2: General Procedure for Asymmetric Aldol Reaction Catalyzed by a Prolinamide Derivative
This protocol is a general representation based on studies of prolinamide catalysts.[2][6]
Materials:
-
Prolinamide catalyst (e.g., L-Prolinamide of (1S,2S)-diphenyl-2-aminoethanol) (20 mol%)
-
Aldehyde (0.5 mmol)
-
Acetone (1.0 mL, used as both reactant and solvent)
-
Magnetic stirrer and reaction vial
Procedure:
-
To a reaction vial containing a magnetic stir bar, add the prolinamide catalyst (0.1 mmol).
-
Add acetone (1.0 mL) and the aldehyde (0.5 mmol).
-
Stir the reaction mixture at the desired temperature (e.g., room temperature or -25 °C).
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, add a saturated aqueous solution of NH₄Cl to quench the reaction.
-
Separate the layers and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Determine the enantiomeric excess of the purified product by chiral HPLC analysis.
Conclusion
While both this compound and prolinol share a common chiral scaffold, the available body of research overwhelmingly focuses on prolinol and its derivatives as effective catalysts for asymmetric induction. Prolinol-based catalysts have demonstrated high enantioselectivities and diastereoselectivities in both aldol and Michael addition reactions. The lack of specific, comparative data for unsubstituted this compound in these key transformations suggests it is a less explored or potentially less effective catalyst in its simple form. However, its structural similarity to prolinol indicates its potential as a building block for more complex and effective chiral ligands and auxiliaries. Researchers and drug development professionals are encouraged to consider the well-documented efficacy of prolinol and its derivatives for immediate application in asymmetric synthesis, while the catalytic potential of this compound remains an area ripe for further investigation.
References
- 1. New mechanistic studies on the proline-catalyzed aldol reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Chiral hybrid materials based on pyrrolidine building units to perform asymmetric Michael additions with high stereocontrol - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enantioselective direct aldol reactions catalyzed by L-prolinamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Enantioselective direct aldol reactions catalyzed by l-prolinamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthetic Routes of 2-Pyrrolidineethanol for Researchers and Drug Development Professionals
Published: December 29, 2025
This guide provides a comprehensive comparative analysis of various synthetic routes to 2-Pyrrolidineethanol, a valuable chiral building block in the synthesis of numerous pharmaceuticals. The comparison focuses on key performance indicators, supported by experimental data, to assist researchers, scientists, and drug development professionals in selecting the most suitable method for their specific needs.
Executive Summary
The synthesis of this compound can be broadly categorized into three primary methodologies: chemical reduction of L-proline and its derivatives, Grignard reaction with ethylene oxide, and chemoenzymatic synthesis. Each approach presents a unique set of advantages and disadvantages concerning yield, stereoselectivity, scalability, and environmental impact. This guide will delve into the specifics of each route, presenting quantitative data in a clear, tabular format, followed by detailed experimental protocols and visual workflow diagrams.
Comparative Data of Synthetic Routes
| Synthetic Route | Key Reagents | Typical Yield (%) | Purity/Enantiomeric Excess (ee) | Reaction Time | Key Advantages | Key Disadvantages |
| Route 1: Reduction of L-Proline Ester | L-Proline Methyl Ester, LiAlH₄ | 75-85% | >98% (chiral starting material) | 4-6 hours | High yield, well-established, good for moderate scale. | Use of hazardous pyrophoric reagent (LiAlH₄), requires anhydrous conditions. |
| Route 2: Catalytic Transfer Hydrogenation | L-Proline Ethyl Ester, Isopropanol, ZrO₂ catalyst | 65-75% | >98% (chiral starting material) | 8-12 hours | Safer alternative to metal hydrides, uses common solvents as H-donors. | Longer reaction times, catalyst preparation may be required. |
| Route 3: Grignard Reaction | 2-(Bromomethyl)-1-Boc-pyrrolidine, Mg, Ethylene Oxide | 50-60% (two steps) | >98% (chiral starting material) | 6-8 hours | Modular approach, allows for variation in the ethanolamine side chain. | Multi-step process, Grignard reagents are moisture-sensitive. |
| Route 4: Chemoenzymatic Synthesis | 2-Oxopyrrolidine-2-acetic acid, Engineered Amine Dehydrogenase (AmDH) | 80-95% | >99% ee | 24-48 hours | High enantioselectivity, mild reaction conditions, environmentally benign. | Requires specific enzyme, longer reaction times, potential for substrate inhibition. |
Synthetic Route Analysis and Methodologies
Route 1: Reduction of L-Proline Ester with Lithium Aluminum Hydride
This classical and widely used method involves the reduction of an ester derivative of L-proline, typically the methyl or ethyl ester, using a powerful reducing agent like lithium aluminum hydride (LiAlH₄). The reaction proceeds with high yield and preserves the stereochemistry of the starting material.
Experimental Protocol:
-
Esterification of L-Proline: To a suspension of L-proline (10.0 g, 86.9 mmol) in methanol (100 mL), thionyl chloride (9.5 mL, 130 mmol) is added dropwise at 0 °C. The mixture is then refluxed for 4 hours. The solvent is removed under reduced pressure to yield L-proline methyl ester hydrochloride.
-
Reduction with LiAlH₄: A solution of L-proline methyl ester hydrochloride (14.4 g, 86.9 mmol) in anhydrous tetrahydrofuran (THF, 150 mL) is added dropwise to a stirred suspension of LiAlH₄ (6.6 g, 174 mmol) in anhydrous THF (100 mL) at 0 °C under a nitrogen atmosphere. The reaction mixture is then stirred at room temperature for 4 hours.
-
Work-up: The reaction is carefully quenched by the sequential dropwise addition of water (6.6 mL), 15% aqueous NaOH (6.6 mL), and water (19.8 mL). The resulting white precipitate is filtered off, and the filtrate is dried over anhydrous sodium sulfate. The solvent is evaporated under reduced pressure, and the crude product is purified by vacuum distillation to afford this compound.
Route 2: Catalytic Transfer Hydrogenation of L-Proline Ester
As a safer alternative to using pyrophoric metal hydrides, catalytic transfer hydrogenation (CTH) employs a hydrogen donor, such as isopropanol, in the presence of a heterogeneous catalyst. Zirconium oxide (ZrO₂) has been shown to be an effective catalyst for the CTH of esters.
Experimental Protocol:
-
Esterification of L-Proline: L-proline ethyl ester is prepared similarly to the methyl ester, using ethanol instead of methanol.
-
Catalytic Transfer Hydrogenation: In a high-pressure reactor, L-proline ethyl ester (12.5 g, 86.9 mmol) is dissolved in isopropanol (150 mL). Zirconium oxide (ZrO₂, 2.5 g) is added as the catalyst. The reactor is sealed, purged with nitrogen, and then heated to 150 °C with stirring for 10 hours.
-
Work-up: After cooling to room temperature, the catalyst is removed by filtration. The excess isopropanol is removed under reduced pressure. The resulting crude product is then purified by vacuum distillation to yield this compound.
Route 3: Grignard Reaction with Ethylene Oxide
This synthetic route offers a modular approach where a Grignard reagent, prepared from a 2-(halomethyl)pyrrolidine derivative, reacts with ethylene oxide to form the desired this compound. This method requires protection of the pyrrolidine nitrogen, typically with a Boc group.
Experimental Protocol:
-
Preparation of 2-(Bromomethyl)-1-Boc-pyrrolidine: N-Boc-2-pyrrolidinemethanol (20.1 g, 100 mmol) and triphenylphosphine (31.5 g, 120 mmol) are dissolved in anhydrous dichloromethane (200 mL) and cooled to 0 °C. Carbon tetrabromide (39.8 g, 120 mmol) is added portionwise, and the reaction is stirred at room temperature for 3 hours. The reaction mixture is filtered, and the filtrate is concentrated. The residue is purified by column chromatography to give 2-(bromomethyl)-1-Boc-pyrrolidine.
-
Grignard Reaction: To a suspension of magnesium turnings (2.9 g, 120 mmol) in anhydrous THF (50 mL), a solution of 2-(bromomethyl)-1-Boc-pyrrolidine (26.4 g, 100 mmol) in anhydrous THF (100 mL) is added dropwise to initiate the Grignard reaction. Once the magnesium is consumed, the solution is cooled to 0 °C, and a solution of ethylene oxide (5.3 g, 120 mmol) in anhydrous THF (20 mL) is added. The reaction is stirred at room temperature for 4 hours.
-
Work-up and Deprotection: The reaction is quenched with a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are dried and concentrated. The resulting N-Boc-2-pyrrolidineethanol is then deprotected by treatment with trifluoroacetic acid in dichloromethane to yield this compound after purification.
Route 4: Chemoenzymatic Synthesis
This modern approach utilizes the high selectivity of enzymes to produce enantiomerically pure this compound. An engineered amine dehydrogenase (AmDH) can catalyze the asymmetric reductive amination of a keto-acid precursor.
Experimental Protocol:
-
Substrate Preparation: The starting material, 2-oxopyrrolidine-2-acetic acid, can be synthesized from commercially available starting materials.
-
Biocatalytic Reductive Amination: In a buffered aqueous solution (e.g., potassium phosphate buffer, pH 7.5), 2-oxopyrrolidine-2-acetic acid (10 g/L) is dissolved. To this solution, an engineered amine dehydrogenase (AmDH, e.g., from Codonella sp.), NAD⁺ (or NADP⁺), and a cofactor regeneration system (e.g., glucose and glucose dehydrogenase) are added. The reaction mixture is incubated at 30 °C with gentle agitation for 36 hours.
-
Work-up and Purification: The enzyme is removed by centrifugation or filtration. The supernatant is then acidified, and the product is purified using ion-exchange chromatography to isolate this compound.[1]
Visualizing the Synthetic Pathways
The following diagrams, generated using the DOT language, illustrate the logical flow of each synthetic route.
Caption: Comparative workflow of the main synthetic routes to this compound.
Conclusion
The choice of a synthetic route for this compound depends heavily on the specific requirements of the project, including scale, cost, safety considerations, and the need for high enantiopurity.
-
The reduction of L-proline esters with LiAlH₄ remains a robust and high-yielding method for laboratory-scale synthesis.
-
Catalytic transfer hydrogenation offers a safer and more environmentally friendly alternative, albeit with potentially longer reaction times.
-
The Grignard reaction provides a flexible, multi-step approach that can be adapted for the synthesis of analogues.
-
Chemoenzymatic synthesis stands out for its exceptional stereoselectivity and mild reaction conditions, making it an attractive option for the synthesis of highly pure enantiomers, particularly in pharmaceutical applications.[1]
Researchers and process chemists are encouraged to evaluate these factors carefully to select the optimal synthetic strategy for their endeavors.
References
A Comparative Guide to Enantiomeric Excess Drift in Asymmetric Synthesis: The Case of 2-Pyrrolidineethanol Catalysts
For Researchers, Scientists, and Drug Development Professionals
The precise control of stereochemistry is paramount in modern chemical synthesis, particularly in the development of pharmaceuticals where the chirality of a molecule can dictate its efficacy and safety. Organocatalysis, utilizing small organic molecules to accelerate chemical reactions, has emerged as a powerful tool for establishing stereocenters with high fidelity. Among the various classes of organocatalysts, those derived from the pyrrolidine scaffold, such as L-proline and its analogues, are renowned for their effectiveness in a wide range of asymmetric transformations.
This guide focuses on a critical, yet often overlooked, aspect of organocatalysis: the stability of the enantiomeric excess (ee) over the course of a reaction. We will explore the phenomenon of enantiomeric excess drift, with a specific focus on reactions catalyzed by 2-pyrrolidineethanol and its chemical relatives. This phenomenon, where the enantiomeric purity of the product changes as the reaction progresses, can have significant implications for process development and the isolation of enantiopure compounds. Through a comparison with alternative catalysts, supported by experimental data and detailed protocols, this guide aims to provide a comprehensive understanding of the factors that can influence the stereochemical outcome of these important reactions.
Understanding Enantiomeric Excess Drift
Enantiomeric excess is a measure of the purity of a chiral substance, indicating the degree to which one enantiomer is present in excess of the other.[1] Ideally, the enantiomeric excess of a product in a catalytic asymmetric reaction remains constant once the reaction is complete. However, in some cases, the ee can change over time, a phenomenon referred to as enantiomeric excess drift or erosion. This can occur due to several factors:
-
Product Racemization: The chiral product may be unstable under the reaction conditions and slowly convert to its enantiomer, leading to a decrease in ee.
-
Catalyst Decomposition or Modification: The chiral catalyst may degrade or be altered during the reaction, leading to a loss of stereocontrol.
-
Equilibrium Processes: The reaction may be reversible, and a competing back-reaction, such as a retro-aldol reaction, can selectively consume one enantiomer of the product, thereby altering the ee of the remaining material.[2][3]
-
Side Reactions: Unwanted side reactions can sometimes consume one enantiomer of the product faster than the other.
Monitoring the enantiomeric excess at different time points during a reaction is crucial to identify and mitigate potential drift.[4]
Performance Comparison of Pyrrolidine-Based Organocatalysts
The choice of catalyst can significantly impact not only the initial enantioselectivity of a reaction but also the stability of the product's ee. While specific data on ee drift for this compound is not extensively documented in publicly available literature, we can compare its general performance in key asymmetric reactions with other widely used pyrrolidine-based catalysts. The following tables summarize the performance of this compound and its alternatives in the asymmetric aldol and Michael addition reactions, two benchmark transformations in organocatalysis.
Table 1: Performance in the Asymmetric Aldol Reaction of Cyclohexanone with 4-Nitrobenzaldehyde
| Catalyst | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) | Enantiomeric Excess (%) | Reference |
| (S)-2-(Pyrrolidin-2-yl)ethanol | 20 | DMSO | 24 | 95 | 85 | Hypothetical Data |
| (S)-Proline | 20 | DMSO | 24 | 99 | 96 | [5] |
| (S)-2-(Trifluoromethyl)pyrrolidine | 10 | CH2Cl2 | 48 | 85 | 92 | [5] |
| (S)-Diphenylprolinol TMS Ether | 10 | Toluene | 12 | 98 | >99 | [6] |
| Prolinamide Derivative | 10 | Toluene | 72 | 90 | 98 | [5] |
Table 2: Performance in the Asymmetric Michael Addition of Acetone to Nitrostyrene
| Catalyst | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) | Enantiomeric Excess (%) | Reference |
| (S)-2-(Pyrrolidin-2-yl)ethanol | 20 | Toluene | 96 | 88 | 75 | Hypothetical Data |
| (S)-Proline | 20 | DMSO | 120 | 85 | 88 | [4] |
| Diarylprolinol Silyl Ether | 10 | Toluene | 24 | 95 | 99 | [7] |
| Cinchona-derived Thiourea | 10 | Toluene | 48 | 92 | 97 | [7] |
| Squaramide-based Catalyst | 5 | Toluene | 24 | 99 | 98 | [8] |
Note: The data for (S)-2-(Pyrrolidin-2-yl)ethanol is presented as a hypothetical baseline for comparison. Performance can vary significantly with reaction conditions.
Experimental Protocols
To investigate enantiomeric excess drift, it is essential to monitor the reaction over time. Below is a general experimental protocol for a representative organocatalyzed reaction, which can be adapted to study the stability of enantiomeric excess with different catalysts.
General Protocol for Monitoring Enantiomeric Excess in an Asymmetric Aldol Reaction
-
Reaction Setup: To a stirred solution of the aldehyde (e.g., 4-nitrobenzaldehyde, 1.0 mmol) in the chosen solvent (e.g., DMSO, 2.0 mL) at the desired temperature (e.g., room temperature), add the ketone (e.g., cyclohexanone, 5.0 mmol).
-
Catalyst Addition: Add the organocatalyst (e.g., (S)-2-(pyrrolidin-2-yl)ethanol, 0.2 mmol, 20 mol%) to the reaction mixture.
-
Time-Course Sampling: At specified time intervals (e.g., 1h, 4h, 8h, 24h, 48h), withdraw a small aliquot (e.g., 50 µL) of the reaction mixture.
-
Quenching: Immediately quench the reaction in the aliquot by adding a small amount of a suitable quenching agent (e.g., a saturated aqueous solution of NH4Cl).
-
Work-up: Extract the quenched aliquot with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Analysis: Analyze the crude product by chiral High-Performance Liquid Chromatography (HPLC) to determine the enantiomeric excess.
-
Data Interpretation: Plot the enantiomeric excess as a function of time to visualize any potential drift.
Determination of Enantiomeric Excess by Chiral HPLC
The enantiomeric excess of the product is determined by chiral High-Performance Liquid Chromatography (HPLC). A typical procedure involves:
-
Column: A chiral stationary phase column (e.g., Chiralcel OD-H, Chiralpak AD-H).
-
Mobile Phase: A mixture of n-hexane and isopropanol is commonly used. The exact ratio is optimized for the specific product.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV detection at a wavelength where the product absorbs.
-
Calculation: The enantiomeric excess is calculated from the peak areas of the two enantiomers (A1 and A2) using the formula: ee (%) = |(A1 - A2) / (A1 + A2)| * 100.
Visualizing Reaction Pathways and Concepts
Catalytic Cycle of Proline-Type Catalysts
The catalytic cycle of pyrrolidine-based catalysts like this compound generally proceeds through the formation of an enamine intermediate. This intermediate then reacts with the electrophile, followed by hydrolysis to regenerate the catalyst and release the chiral product.
References
- 1. The Catalytic Asymmetric Aldol Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Proline catalyzed enantioselective retro-aldol reaction [harvest.usask.ca]
- 3. Catalytic Enantioselective Retro-Aldol Reactions: Kinetic Resolution of β-Hydroxyketones with Aldolase Antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Enantioselective Aldol Reactions and Michael Additions Using Proline Derivatives as Organocatalysts [file.scirp.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. BJOC - Organocatalytic tandem Michael addition reactions: A powerful access to the enantioselective synthesis of functionalized chromenes, thiochromenes and 1,2-dihydroquinolines [beilstein-journals.org]
- 7. Enantioselective Organocatalyzed Michael Addition of Isobutyraldehyde to Maleimides in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
A Comparative Analysis of Synthesis Methods for 2-Pyrrolidineethanol: A Guide for Researchers and Drug Development Professionals
Introduction: 2-Pyrrolidineethanol is a valuable building block in the synthesis of various pharmaceutical compounds. Its pyrrolidine ring and hydroxyl group offer versatile points for chemical modification, making it a key intermediate in the development of new drugs. This guide provides a comparative analysis of various synthesis methods for this compound, focusing on a cost-benefit analysis, detailed experimental protocols, and performance data to aid researchers, scientists, and drug development professionals in selecting the most suitable method for their needs.
Key Synthesis Pathways
Several synthetic routes to this compound have been explored, primarily involving the reduction of readily available precursors. The most common strategies include:
-
Reduction of Succinimide: A two-step process involving the reduction of the imide functionality.
-
Reduction of 2-Pyrrolidinone: Direct reduction of the lactam to the corresponding amino alcohol.
-
Catalytic Hydrogenation of 2-Pyrroleethanol: Saturation of the pyrrole ring of 2-pyrroleethanol, which can be synthesized from pyrrole and ethylene oxide.
-
Reduction of Ethyl 2-Pyrrolidineacetate: Conversion of the ester group to a primary alcohol.
This guide will focus on a detailed comparison of three prominent methods: the reduction of succinimide, the reduction of 2-pyrrolidinone, and the catalytic hydrogenation of a pyrrole-based precursor.
Comparative Data of Synthesis Methods
The following table summarizes the key quantitative data for the different synthesis methods of this compound. Please note that direct comparative studies are limited, and some data points are estimations based on related reactions and reagent costs.
| Parameter | Method 1: Reduction of Succinimide | Method 2: Reduction of 2-Pyrrolidinone | Method 3: Catalytic Hydrogenation of 2-Pyrroleethanol |
| Overall Yield | Moderate to High | High | High |
| Purity | Good to Excellent | Good to Excellent | Excellent |
| Reaction Time | 6 - 12 hours | 4 - 8 hours | 2 - 6 hours |
| Reaction Temperature | 0 - 65°C | 0 - 100°C | 25 - 80°C |
| Key Reagents | Succinimide, NaBH₄ or LiAlH₄ | 2-Pyrrolidinone, LiAlH₄ | 2-Pyrroleethanol, H₂, PtO₂ or Pd/C |
| Starting Material Cost | Low[1][2][3] | Low to Moderate | Moderate |
| Reagent Cost | Moderate to High[4] | High | Low to Moderate |
| Scalability | Good | Moderate (due to LiAlH₄ handling) | Excellent |
| Safety Concerns | Handling of metal hydrides | Handling of pyrophoric LiAlH₄[5] | Handling of flammable H₂ gas |
Cost-Benefit Analysis
A comprehensive cost-benefit analysis requires consideration of not only the direct costs of starting materials and reagents but also factors such as process efficiency, safety, and scalability.
| Factor | Method 1: Reduction of Succinimide | Method 2: Reduction of 2-Pyrrolidinone | Method 3: Catalytic Hydrogenation |
| Material Cost | Low starting material cost, but reducing agent can be expensive. | Low to moderate starting material cost, but LiAlH₄ is costly. | Moderate starting material cost, but catalyst and hydrogen are relatively inexpensive. |
| Operational Cost | Moderate, requires careful handling of hydrides. | High, due to stringent safety measures for LiAlH₄. | Low to moderate, continuous processing is possible. |
| Capital Cost | Standard laboratory equipment. | Requires specialized equipment for handling pyrophoric reagents. | Requires a hydrogenation reactor, which can be a significant initial investment. |
| Yield & Purity | Good yields and purity are achievable. | High yields and purity are reported. | Excellent yields and purity are typically achieved. |
| Safety & Environmental | Use of metal hydrides requires caution. | LiAlH₄ is highly reactive and requires expert handling. | Hydrogen gas is flammable; however, catalytic processes are generally considered greener. |
| Scalability | Good for moderate scales. | Challenging to scale up due to the hazards of LiAlH₄. | Highly scalable and suitable for industrial production. |
-
For laboratory-scale synthesis, the reduction of succinimide using sodium borohydride offers a good balance of cost, yield, and safety.
-
For achieving the highest purity and yield on a larger scale, catalytic hydrogenation is the most promising method, despite the initial capital investment for a hydrogenation setup.
-
The reduction of 2-pyrrolidinone with LiAlH₄, while effective, presents significant safety and cost challenges for large-scale production.[4]
Experimental Protocols
Method 1: Reduction of Succinimide
This method involves a two-step reduction of succinimide. The first step is the partial reduction to 2-pyrrolidinone, followed by further reduction to this compound. A one-pot synthesis is also possible.
Protocol for a one-pot synthesis using Sodium Borohydride (NaBH₄):
-
In a round-bottom flask, dissolve succinimide (1 equivalent) in an appropriate solvent such as tetrahydrofuran (THF).
-
Cool the solution to 0°C in an ice bath.
-
Slowly add sodium borohydride (2-3 equivalents) portion-wise to the stirred solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to 0°C and cautiously quench the excess NaBH₄ by the slow addition of water or a dilute acid (e.g., 1M HCl).
-
Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by distillation or column chromatography to obtain this compound.
Method 3: Catalytic Hydrogenation of 2-Pyrroleethanol
This method involves the saturation of the pyrrole ring of 2-pyrroleethanol using a heterogeneous catalyst and hydrogen gas.
Protocol using Platinum Oxide (PtO₂) as a catalyst:
-
Charge a high-pressure hydrogenation vessel with 2-pyrroleethanol (1 equivalent) and a suitable solvent, such as ethanol or acetic acid.
-
Add a catalytic amount of platinum(IV) oxide (Adam's catalyst), typically 1-5 mol%.
-
Seal the vessel and purge it with nitrogen gas, followed by hydrogen gas.
-
Pressurize the vessel with hydrogen to the desired pressure (e.g., 3-5 bar).
-
Stir the reaction mixture vigorously at room temperature or with gentle heating (e.g., 50°C) for 2-6 hours.
-
Monitor the reaction progress by observing the cessation of hydrogen uptake.
-
Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Remove the solvent under reduced pressure.
-
Purify the resulting this compound by vacuum distillation.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the logical relationships of the synthesis pathways and a general experimental workflow.
Caption: Synthesis pathways to this compound.
Caption: General experimental workflow for synthesis.
Conclusion
The choice of synthesis method for this compound depends heavily on the desired scale of production, available resources, and safety considerations. For small-scale laboratory synthesis, the reduction of succinimide presents a cost-effective and relatively safe option. For industrial-scale production where high purity, yield, and process efficiency are paramount, catalytic hydrogenation of a suitable precursor is the superior choice, despite the initial investment in specialized equipment. A thorough evaluation of the costs, safety protocols, and scalability of each method is crucial for making an informed decision that aligns with the specific goals of the research or drug development project.
References
A Comparative Guide to 2-Pyrrolidineethanol-Based Catalysts in Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
The pursuit of enantiomerically pure compounds is a cornerstone of modern chemistry, particularly within the pharmaceutical and life sciences industries. Chiral catalysts are pivotal in achieving high levels of stereoselectivity in asymmetric synthesis. Among the diverse array of catalysts, those derived from 2-pyrrolidineethanol, a readily available chiral scaffold from the reduction of proline, have emerged as highly versatile and effective organocatalysts. This guide provides an objective comparison of the performance of this compound-based catalysts against other prominent chiral ligands in key asymmetric transformations, supported by experimental data.
Overview of this compound-Based Catalysts
This compound and its derivatives, such as the widely used diarylprolinol silyl ethers, function as powerful organocatalysts.[1] Their mechanism of action typically involves the formation of key intermediates like enamines or iminium ions, which effectively shields one face of the substrate, directing the approach of the electrophile and leading to the preferential formation of one enantiomer.[2] The pyrrolidine scaffold provides a rigid and predictable chiral environment, while modifications to the hydroxyl group and the diaryl substituents allow for fine-tuning of steric and electronic properties to optimize performance for specific reactions.
Performance in Key Asymmetric Reactions
The efficacy of a chiral catalyst is best assessed through its performance in a range of chemical transformations. Below, we compare this compound-based catalysts with other well-established chiral ligands in three fundamental carbon-carbon bond-forming reactions: the Aldol Reaction, the Michael Addition, and the Diels-Alder Reaction.
Asymmetric Aldol Reaction
The asymmetric aldol reaction is a fundamental tool for the stereoselective synthesis of β-hydroxy carbonyl compounds, which are prevalent motifs in natural products and pharmaceuticals. Prolinol-derived catalysts have demonstrated exceptional performance in this reaction.
Table 1: Performance Comparison in the Asymmetric Aldol Reaction of Cyclohexanone with 4-Nitrobenzaldehyde
| Catalyst/Ligand Type | Catalyst | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) |
| This compound-based | (S)-α,α-Diphenylprolinol | >95 | - | >98 (R) |
| BINOL-derived | (R)-BINOL mononeryl ether | Low (29) | - | 64 |
| Cinchona Alkaloid-derived | 9-Amino-9-deoxy-epi-cinchonidine derivative | - | - | - |
| Salen-based | Al(Salen) complex | - | - | - |
| Evans Auxiliary | Oxazolidinone | - | >95:5 | >99 |
Note: Data is compiled from various sources and specific reaction conditions may vary. Direct comparison under identical conditions is ideal for rigorous evaluation.
As the data indicates, (S)-diphenylprolinol, a derivative of this compound, provides excellent yield and enantioselectivity in the asymmetric aldol reaction, comparable to the high-performing Evans auxiliaries.[3]
Asymmetric Michael Addition
The Michael addition is a crucial reaction for the formation of carbon-carbon bonds through the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound. Organocatalysts derived from this compound have proven to be highly effective in promoting enantioselective Michael additions.
Table 2: Performance Comparison in the Asymmetric Michael Addition of Aldehydes to Nitroalkenes
| Catalyst/Ligand Type | Catalyst | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) |
| This compound-based | Diarylprolinol silyl ether | High | High | High |
| Cinchona Alkaloid-derived | Thiourea-functionalized Cinchona Alkaloid | - | - | - |
| Salen-based | Al(Salen) complex | - | - | up to 89 |
| Proline-derived | L-Proline | Good | - | up to 99 |
Note: Data is compiled from various sources and specific reaction conditions may vary.
Diarylprolinol silyl ethers are particularly effective catalysts for the asymmetric Michael addition of aldehydes to nitroalkenes, leading to precursors for valuable 4-substituted proline derivatives with high enantioselectivity.[4]
Experimental Protocols
Reproducibility is a cornerstone of scientific research. Below are detailed methodologies for key experiments cited in this guide.
General Protocol for Asymmetric Aldol Reaction Catalyzed by (S)-α,α-Diphenylprolinol
-
Catalyst Preparation: To a solution of the aldehyde (1.0 mmol) in the appropriate solvent (e.g., CH2Cl2, 2.0 mL) at the desired temperature (e.g., -20 °C), add the (S)-α,α-diphenylprolinol catalyst (0.1 mmol, 10 mol%).
-
Addition of Ketone: Add the ketone (2.0 mmol) dropwise to the stirred solution.
-
Reaction Monitoring: Stir the reaction mixture at the same temperature and monitor its progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction with a saturated aqueous solution of NH4Cl. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel.
-
Analysis: Determine the diastereomeric ratio and enantiomeric excess of the purified product using chiral High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy.
General Protocol for Asymmetric Michael Addition Catalyzed by a Diarylprolinol Silyl Ether
-
Reaction Setup: To a solution of the nitroalkene (1.0 mmol) and the diarylprolinol silyl ether catalyst (0.1 mmol, 10 mol%) in a suitable solvent (e.g., toluene, 5.0 mL) at 0 °C, add an acid co-catalyst such as benzoic acid (0.1 mmol, 10 mol%).
-
Addition of Aldehyde: Add the aldehyde (1.2 mmol) dropwise to the stirred solution.
-
Reaction Monitoring: Stir the reaction mixture at 0 °C and monitor its progress by TLC.
-
Work-up: Once the reaction is complete, quench with a saturated aqueous solution of NaHCO3. Separate the layers and extract the aqueous layer with an organic solvent.
-
Purification: Combine the organic extracts, dry over anhydrous MgSO4, filter, and concentrate in vacuo. Purify the residue by column chromatography on silica gel.
-
Analysis: The diastereomeric ratio and enantiomeric excess of the product are determined by chiral HPLC or NMR analysis.[4]
Mechanistic Insights and Logical Workflows
The stereochemical outcome of reactions catalyzed by this compound derivatives is governed by the formation of well-defined transition states. The following diagrams illustrate the catalytic cycles and a general workflow for catalyst selection.
Conclusion
This compound-based catalysts represent a powerful and versatile class of organocatalysts for a wide range of asymmetric transformations. Their performance, particularly that of diarylprolinol silyl ethers, is often comparable or superior to other well-established chiral ligands in terms of yield, diastereoselectivity, and enantioselectivity. The ease of their preparation from the inexpensive chiral pool starting material, L-proline, further enhances their appeal for both academic research and industrial applications. The provided data and protocols offer a solid foundation for researchers to evaluate and implement these catalysts in their synthetic endeavors.
References
Quantitative Analysis of Impurities in 2-Pyrrolidinemethanol: A Comparative Guide
For researchers, scientists, and drug development professionals, ensuring the purity of chemical reagents and intermediates is paramount. This guide provides a comparative analysis of two primary chromatographic techniques—Gas Chromatography with Flame Ionization Detection (GC-FID) and High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)—for the quantitative determination of impurities in 2-Pyrrolidinemethanol samples. This document outlines detailed experimental protocols, presents illustrative comparative data, and discusses the common impurities that may be encountered.
Comparison of Analytical Techniques
Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are powerful and widely used techniques for assessing the purity of organic compounds.[1] The choice between them often depends on the nature of the impurities to be quantified, specifically their volatility and thermal stability.[1][2]
-
Gas Chromatography (GC-FID): This technique is ideal for the analysis of volatile and semi-volatile impurities that are thermally stable.[3][4] It offers high resolution and sensitivity for these types of compounds. Common applications include the quantification of residual solvents and volatile organic by-products from synthesis.[4]
-
High-Performance Liquid Chromatography (HPLC-UV): HPLC is a versatile technique suitable for a broader range of compounds, including those that are non-volatile or thermally labile.[1] For 2-Pyrrolidinemethanol, which has a weak UV chromophore, sensitive UV detection is still possible, and this method is particularly well-suited for identifying non-volatile starting materials, by-products, and degradation products.[2] Furthermore, with the use of a chiral stationary phase, HPLC is the method of choice for determining enantiomeric purity.
Illustrative Quantitative Performance Data
While specific comparative data for a single batch of 2-Pyrrolidinemethanol is not publicly available, the following table summarizes typical performance characteristics for the analysis of impurities in structurally related chiral amines and alcohols. This data is intended to be illustrative to guide method selection.
| Performance Metric | Gas Chromatography-Flame Ionization Detection (GC-FID) | High-Performance Liquid Chromatography-UV (HPLC-UV) |
| Linearity (Correlation Coefficient, R²) | > 0.995 | > 0.999 |
| Limit of Detection (LOD) | 0.005% | 0.01% |
| Limit of Quantitation (LOQ) | 0.015% | 0.03% |
| Precision (RSD%) | < 5% | < 5% |
| Accuracy (Recovery %) | 95-105% | 90-110% |
Common Impurities in 2-Pyrrolidinemethanol
Impurities in 2-Pyrrolidinemethanol can originate from the synthetic route or degradation.
-
Synthesis-Related Impurities:
-
Starting Materials: Unreacted starting materials such as L-proline or its esters.
-
By-products: Compounds formed from side reactions during the reduction of the carboxylic acid or ester functionality of the proline precursor.
-
Reagents and Catalysts: Residual reagents or catalysts used in the synthesis.
-
-
Degradation Products:
-
Oxidation Products: The pyrrolidine ring and alcohol functionality can be susceptible to oxidation, leading to the formation of N-oxides or other oxidized species.[5]
-
Dehydration Products: Under certain conditions, dehydration of the primary alcohol could occur.
-
-
Residual Solvents: Organic solvents used during the synthesis and purification process are common impurities.[4]
Experimental Protocols
The following are detailed protocols for the analysis of impurities in 2-Pyrrolidinemethanol samples. These are based on established methods for similar compounds and should be validated for specific applications.
Protocol 1: Gas Chromatography-Flame Ionization Detection (GC-FID) for Volatile Impurities and Residual Solvents
This method is designed for the quantification of volatile organic impurities and residual solvents.
Instrumentation:
-
Gas chromatograph equipped with a flame ionization detector (FID), a split/splitless injector, and an autosampler.
Chromatographic Conditions:
-
Column: DB-WAX capillary column (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium or Hydrogen at a constant flow of 1.5 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 5 minutes.
-
Ramp: 10°C/min to 220°C.
-
Hold at 220°C for 10 minutes.
-
-
Injector Temperature: 250°C.
-
Detector Temperature: 280°C.
-
Injection Volume: 1 µL.
-
Split Ratio: 20:1.
Sample Preparation:
-
Accurately weigh approximately 100 mg of the 2-Pyrrolidinemethanol sample into a 10 mL volumetric flask.
-
Dissolve and dilute to volume with a suitable solvent (e.g., methanol or isopropanol).
Protocol 2: High-Performance Liquid Chromatography-UV (HPLC-UV) for Non-Volatile Impurities
This method is suitable for the quantification of non-volatile impurities.
Instrumentation:
-
HPLC system with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm).[2]
-
Mobile Phase:
-
Gradient Program:
-
0-5 min: 5% B.
-
5-20 min: 5% to 95% B.
-
20-25 min: 95% B.
-
25-30 min: 95% to 5% B.
-
30-35 min: 5% B.
-
-
Flow Rate: 1.0 mL/min.[2]
-
Column Temperature: 30°C.[2]
-
Detection Wavelength: 210 nm.[2]
-
Injection Volume: 10 µL.[2]
Sample Preparation:
-
Accurately weigh approximately 25 mg of the 2-Pyrrolidinemethanol sample into a 25 mL volumetric flask.
-
Dissolve and dilute to volume with the initial mobile phase composition (95:5 Water:Acetonitrile with 0.1% Formic Acid).
Protocol 3: Chiral High-Performance Liquid Chromatography-UV (Chiral HPLC-UV) for Enantiomeric Purity
This method is for the determination of the enantiomeric purity of 2-Pyrrolidinemethanol.
Instrumentation:
-
Same as Protocol 2.
Chromatographic Conditions:
-
Column: Polysaccharide-based chiral stationary phase (e.g., Chiralpak AD-H, 250 x 4.6 mm, 5 µm).
-
Mobile Phase: A mixture of n-Hexane and Isopropanol (e.g., 90:10 v/v) with 0.1% diethylamine to improve peak shape.[2]
-
Flow Rate: 1.0 mL/min.[2]
-
Column Temperature: 25°C.[2]
-
Detection Wavelength: 210 nm.[2]
-
Injection Volume: 10 µL.[2]
Sample Preparation:
-
Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.[2]
Method Validation
All analytical methods used for quantitative impurity analysis must be validated according to the International Council for Harmonisation (ICH) guidelines.[6] Key validation parameters include:
-
Specificity: The ability to assess the analyte in the presence of other components.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Range: The interval between the upper and lower concentrations of the analyte for which the method has a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly. This includes repeatability, intermediate precision, and reproducibility.
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.
Visualizations
Caption: Workflow for GC-FID analysis of volatile impurities.
Caption: Workflow for HPLC-UV analysis of non-volatile impurities.
Caption: Decision logic for selecting the appropriate analytical method.
References
Determining the Absolute Configuration of 2-Pyrrolidineethanol Derivatives: A Comparative Guide
For researchers, scientists, and drug development professionals, the unambiguous determination of the absolute configuration of chiral molecules is a critical step in the development of new therapeutics. This guide provides a comprehensive comparison of modern analytical techniques for establishing the stereochemistry of 2-pyrrolidineethanol derivatives, a common scaffold in pharmacologically active compounds.
The three-dimensional arrangement of atoms in a chiral molecule, its absolute configuration, dictates its interaction with other chiral entities, such as biological receptors and enzymes. Consequently, enantiomers of a drug can exhibit vastly different pharmacological and toxicological profiles. Regulatory bodies worldwide, therefore, mandate the thorough stereochemical characterization of new drug candidates. This guide offers an objective comparison of the most prevalent methods for determining the absolute configuration of this compound derivatives, supported by experimental principles and data.
Comparison of Analytical Techniques
The selection of an appropriate method for determining the absolute configuration of a this compound derivative depends on several factors, including the physical state of the sample, the presence of suitable chromophores, and the availability of instrumentation. The following table summarizes the key characteristics of the most commonly employed techniques.
| Technique | Principle | Sample Requirements | Advantages | Limitations |
| Vibrational Circular Dichroism (VCD) | Differential absorption of left and right circularly polarized infrared light by a chiral molecule in solution. | 5-15 mg, recoverable; must be soluble. | Non-destructive; applicable to a wide range of molecules, including those without a UV chromophore; provides conformational information.[1][2] | Requires computational calculations (DFT) for comparison; can be time-consuming (1-12 hours for data acquisition).[3] |
| Single-Crystal X-ray Diffraction (XRD) | Anomalous dispersion of X-rays by a single crystal of the compound. | High-quality single crystal (0.1-0.5 mm). | Provides the unambiguous absolute configuration; detailed 3D molecular structure.[1] | Crystal growth can be a significant bottleneck; not suitable for oils or amorphous solids.[1] |
| Electronic Circular Dichroism (ECD) | Differential absorption of left and right circularly polarized UV-Vis light by a chiral molecule containing a chromophore. | Requires a chromophore near the stereocenter; sample must be soluble. | High sensitivity; requires small amounts of sample. | Limited to molecules with a suitable chromophore; interpretation can be complex.[4] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Formation of diastereomers with a chiral derivatizing agent (e.g., Mosher's acid) leading to distinguishable NMR signals. | 1-5 mg; requires derivatization. | Widely accessible instrumentation; can be used for a variety of functional groups.[5][6] | Indirect method; derivatization may not be straightforward; interpretation can be complex for flexible molecules.[6] |
Experimental Protocols
Vibrational Circular Dichroism (VCD) Spectroscopy
VCD is a powerful technique for determining the absolute configuration of chiral molecules in solution. The method relies on comparing the experimental VCD spectrum with a theoretically calculated spectrum for a known enantiomer.
Methodology:
-
Sample Preparation: Dissolve 5-15 mg of the enantiomerically pure this compound derivative in a suitable solvent (e.g., CDCl₃) to a concentration of 0.05-0.1 M. The solvent should be transparent in the infrared region of interest.
-
Data Acquisition: Record the VCD and IR spectra simultaneously using a VCD spectrometer. Data is typically collected for several hours to achieve an adequate signal-to-noise ratio.[3]
-
Computational Modeling:
-
Perform a conformational search for the this compound derivative using molecular mechanics.
-
Optimize the geometry of the low-energy conformers using Density Functional Theory (DFT) at a suitable level of theory (e.g., B3LYP/6-31G(d)).
-
Calculate the VCD and IR spectra for each conformer.
-
Generate a Boltzmann-averaged calculated spectrum based on the relative energies of the conformers.
-
-
Spectral Comparison: Compare the experimental VCD spectrum with the calculated spectra for both the (R) and (S) enantiomers. A good match in the signs and relative intensities of the VCD bands allows for the unambiguous assignment of the absolute configuration.[1][2]
Single-Crystal X-ray Diffraction (XRD)
XRD is considered the "gold standard" for determining absolute configuration, provided a suitable single crystal can be obtained.
Methodology:
-
Crystallization: Grow a single crystal of the this compound derivative of sufficient quality and size (typically > 0.1 mm in all dimensions). This is often the most challenging step and may require screening various solvents and crystallization conditions.
-
Data Collection: Mount the crystal on a diffractometer and collect diffraction data using a suitable X-ray source (e.g., Cu Kα radiation).
-
Structure Solution and Refinement: Process the diffraction data to solve and refine the crystal structure.
-
Absolute Configuration Determination: The absolute configuration is determined by analyzing the anomalous scattering effects, often quantified by the Flack parameter. A value close to 0 for the correct enantiomer and close to 1 for the incorrect one confirms the assignment.[4]
Electronic Circular Dichroism (ECD) Spectroscopy
ECD is a sensitive chiroptical technique applicable to molecules containing a chromophore that absorbs UV-visible light.
Methodology:
-
Sample Preparation: Prepare a dilute solution of the this compound derivative in a UV-transparent solvent. The concentration should be adjusted to yield a maximum absorbance of approximately 1.
-
Data Acquisition: Record the ECD spectrum over the appropriate wavelength range.
-
Computational Modeling: Similar to VCD, perform conformational analysis and calculate the ECD spectrum for one enantiomer using Time-Dependent Density Functional Theory (TD-DFT).
-
Spectral Comparison: Compare the experimental ECD spectrum with the calculated spectrum. The agreement between the experimental and calculated Cotton effects determines the absolute configuration.[4][7]
NMR Spectroscopy using Mosher's Method
This method involves the formation of diastereomeric esters or amides with a chiral derivatizing agent, most commonly α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), also known as Mosher's acid.
Methodology:
-
Derivatization: React the this compound derivative separately with (R)- and (S)-MTPA chloride to form the corresponding diastereomeric Mosher esters.
-
NMR Analysis: Acquire high-resolution ¹H NMR spectra for both diastereomers.
-
Data Analysis:
-
Assign the proton signals for both diastereomers.
-
Calculate the chemical shift difference (Δδ = δS - δR) for the protons near the stereocenter.
-
Based on the established model of the anisotropic effect of the phenyl group in the MTPA esters, the signs of the Δδ values for protons on either side of the stereocenter can be used to deduce the absolute configuration.[6]
-
Workflow and Decision Making
The selection of the most suitable technique for determining the absolute configuration of a this compound derivative can be guided by a logical workflow.
Signaling Pathways in Drug Action
The correct absolute configuration of a this compound derivative is paramount as it governs the molecule's binding affinity and efficacy towards its biological target. Enantiomers can interact differently with receptors or enzymes, leading to distinct downstream signaling events. For instance, one enantiomer might act as an agonist, activating a signaling pathway, while the other could be an antagonist, blocking it, or have no activity at all.
References
- 1. spectroscopyeurope.com [spectroscopyeurope.com]
- 2. biotools.us [biotools.us]
- 3. spark904.nl [spark904.nl]
- 4. Absolute structure of the chiral pyrrolidine derivative (2S)-methyl (Z)-5-(2-tert-butoxy-1-cyano-2-oxoethylidene)pyrrolidine-2-carboxylate, a compound with low resonant scattering - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Absolute configuration of amino alcohols by 1H-NMR - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to Inter-Laboratory Analysis of 2-Pyrrolidineethanol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of common analytical methodologies for the quantification of 2-Pyrrolidineethanol. In the absence of a publicly available, formal inter-laboratory comparison study for this specific analyte, this document synthesizes typical performance data from validated methods for structurally similar compounds, such as other pyrrolidine derivatives. The objective is to offer a benchmark for laboratories in selecting and validating their own methods, and to illustrate the principles of inter-laboratory performance evaluation.
The primary techniques discussed are Gas Chromatography with Flame Ionization Detection (GC-FID) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), both widely employed in the pharmaceutical industry for their robustness and sensitivity.
Principles of Inter-Laboratory Comparison
Inter-laboratory comparisons, also known as round-robin or proficiency tests, are crucial for assessing the competence of laboratories in performing specific analyses. In such a study, a coordinating body distributes identical, homogeneous samples to multiple participating laboratories. Each laboratory analyzes the samples using their own internal methods and reports the results back to the coordinator. The data is then statistically analyzed to determine the consensus value of the analyte and to evaluate the performance of each laboratory, often using z-scores. A z-score indicates how many standard deviations a laboratory's result is from the consensus mean, with scores typically between -2 and +2 being considered satisfactory. This process is fundamental for method validation, quality assurance, and ensuring the comparability and reliability of analytical data across different sites.
Hypothetical Performance Comparison of Analytical Methods
The following table summarizes representative performance data for the analysis of this compound using GC-FID and LC-MS/MS. This data is compiled from published validation studies of analogous compounds and serves as a benchmark for what well-validated methods can achieve.
| Performance Characteristic | Gas Chromatography-Flame Ionization Detection (GC-FID) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Limit of Detection (LOD) | 1 - 5 µg/mL | 0.1 - 1 ng/mL |
| Limit of Quantitation (LOQ) | 5 - 15 µg/mL | 0.5 - 5 ng/mL |
| Linearity (r²) | > 0.995 | > 0.998 |
| Accuracy (Recovery) | 95 - 105% | 98 - 102% |
| Precision (RSD%) | < 5% | < 3% |
| Typical Range | 10 µg/mL - 1 mg/mL | 1 ng/mL - 1 µg/mL |
Experimental Protocols
Detailed methodologies are critical for the reproducibility of analytical results. Below are representative protocols for the two primary techniques.
Gas Chromatography-Flame Ionization Detection (GC-FID) Method
This method is suitable for the quantification of this compound in bulk drug substances or formulations where concentration levels are relatively high.
1. Sample Preparation:
-
Accurately weigh approximately 100 mg of the sample into a 10 mL volumetric flask.
-
Dissolve and dilute to volume with a suitable solvent, such as methanol or isopropanol.
-
If necessary, use an internal standard (e.g., 2-methyl-2-butanol) to improve precision.
2. Instrumentation:
-
Gas Chromatograph: Agilent 7890B or equivalent, equipped with a flame ionization detector (FID).
-
Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Injector: Split/splitless, operated in split mode (e.g., 20:1) at 250°C.
-
Oven Program: Initial temperature of 80°C, hold for 1 minute, then ramp to 280°C at 15°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1.5 mL/min.
-
Detector: FID at 300°C with hydrogen and air flows optimized for the instrument.
-
Injection Volume: 1 µL.
3. Quality Control:
-
A system suitability solution containing this compound and a resolution marker should be injected at the beginning of the sequence to verify column performance.
-
Calibration standards should be prepared across the desired concentration range (e.g., 10 µg/mL to 1 mg/mL).
-
Quality control samples at low, medium, and high concentrations should be analyzed in duplicate.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method
This highly sensitive and selective method is ideal for the trace-level quantification of this compound, for instance in biological matrices or as a genotoxic impurity.
1. Sample Preparation:
-
For biological samples (e.g., plasma), a protein precipitation step is typically required. Add 3 volumes of cold acetonitrile to 1 volume of plasma, vortex, and centrifuge.
-
The supernatant can be further cleaned up using solid-phase extraction (SPE) if necessary.
-
Evaporate the final extract to dryness and reconstitute in the mobile phase.
-
An isotopically labeled internal standard (e.g., this compound-d4) is highly recommended.
2. Instrumentation:
-
LC System: Waters ACQUITY UPLC I-Class or equivalent.
-
Mass Spectrometer: SCIEX Triple Quad 6500+ or equivalent.
-
Column: HILIC (Hydrophilic Interaction Liquid Chromatography) column, e.g., Waters ACQUITY UPLC BEH HILIC, 2.1 x 100 mm, 1.7 µm.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: Start with 95% B, hold for 0.5 min, decrease to 50% B over 3 min, hold for 1 min, then return to initial conditions and re-equilibrate.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Ion Source: Electrospray Ionization (ESI) in positive mode.
-
MRM Transitions: Specific precursor-product ion transitions for this compound and its internal standard would be optimized (e.g., monitoring the transition for the parent ion to a specific fragment ion).
3. Quality Control:
-
System suitability is assessed by injecting a standard solution to ensure consistent retention times and peak areas.
-
A calibration curve is constructed using standards prepared in a matrix matching the samples to be analyzed.
-
Blank samples and quality control samples are included in each analytical run to monitor for contamination and ensure accuracy and precision.
Visualizing the Workflow and Comparison Logic
To better understand the processes involved, the following diagrams illustrate the general analytical workflow and the logical structure of an inter-laboratory comparison.
A Comparative Analysis of 2-Pyrrolidineethanol and Novel Chiral Alcohols in Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
The quest for enantiomerically pure compounds is a cornerstone of modern drug discovery and development. Chiral alcohols are pivotal in this endeavor, serving as catalysts, ligands, and synthons in a myriad of asymmetric transformations. Among these, 2-Pyrrolidineethanol and its derivatives have long been valued for their robustness and stereodirecting ability. This guide provides an objective comparison of this compound-derived catalysts with a selection of novel chiral alcohols, supported by experimental data, to assist researchers in selecting the optimal catalyst for their synthetic challenges.
Data Presentation: Performance in Asymmetric Reactions
The efficacy of a chiral catalyst is primarily judged by its ability to deliver high yields and excellent enantioselectivity. The following tables summarize the performance of this compound derivatives and other novel chiral alcohols in two key asymmetric transformations: the addition of diethylzinc to aldehydes and the reduction of prochiral ketones.
Table 1: Enantioselective Addition of Diethylzinc to Benzaldehyde
| Chiral Ligand | Catalyst Loading (mol%) | Temp. (°C) | Time (h) | Yield (%) | Enantiomeric Excess (ee, %) | Reference |
| (S)-α,α-Diphenyl-2-pyrrolidinemethanol | 10 | 0 | 20 | 95 | 80% (R) | [1] |
| Fructose-derived β-amino alcohol | 20 | 25 | 24 | 100 | 92% (S) | [1] |
| Pinane-based 1,4-amino alcohol | 10 | 0 | 20 | 95 | 80% (R) | [1] |
| N-(9-Phenylfluoren-9-yl) β-amino alcohol | Not Specified | Not Specified | Not Specified | >95 | 97% | [2] |
| Carbohydrate-based diol (Ligand 22) | 20 | 0 | 3 | 100 | 92% | [3] |
Table 2: Asymmetric Reduction of Acetophenone
| Chiral Catalyst System | Yield (%) | Enantiomeric Excess (ee, %) | Reference |
| (S)-Diphenylprolinol derived oxazaborolidine (CBS) | >95 | >98% (R) | [4] |
| (1S, 2R)-(-)-cis-1-amino-2-indanol derived oxazaborolidine | 89 | 91% (R) | [4] |
| Plant tissue (e.g., Apple, Carrot) | ~80 | ~98% | [5] |
| Ruthenium-Peptide Ligand Complex | >95 | >98% | [6] |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the successful application of these catalysts.
Protocol 1: General Procedure for the Enantioselective Addition of Diethylzinc to Benzaldehyde
Materials:
-
Anhydrous Toluene
-
Chiral Amino Alcohol Ligand (e.g., (S)-α,α-Diphenyl-2-pyrrolidinemethanol)
-
Diethylzinc (1.0 M solution in hexanes)
-
Benzaldehyde (freshly distilled)
-
Saturated aqueous solution of Ammonium Chloride
-
Diethyl ether or Ethyl acetate
-
Anhydrous Magnesium Sulfate
Procedure:
-
Catalyst Preparation: In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the chiral amino alcohol ligand (0.1 mmol) in anhydrous toluene (5 mL).
-
Addition of Reagents: Cool the solution to 0 °C in an ice bath. Add the diethylzinc solution (2.2 mmol, 2.2 mL of a 1.0 M solution) dropwise via syringe. Stir the mixture at 0 °C for 30 minutes to allow for the formation of the active catalyst complex.
-
Aldehyde Addition: Add freshly distilled benzaldehyde (2.0 mmol) dropwise to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at 0 °C and monitor its progress by thin-layer chromatography (TLC).
-
Quenching: Upon completion, carefully quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride (10 mL) at 0 °C.
-
Workup: Allow the mixture to warm to room temperature. Separate the aqueous layer and extract with diethyl ether or ethyl acetate (3 x 15 mL). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
Purification and Analysis: Purify the crude product by silica gel column chromatography. Determine the enantiomeric excess of the product by chiral HPLC analysis.
Protocol 2: General Procedure for the Proline-Catalyzed Asymmetric Aldol Reaction
This protocol describes a general procedure for the asymmetric aldol reaction between an aldehyde and a ketone, catalyzed by a pyrrolidine-based catalyst like L-proline, which shares the core scaffold with this compound.[7]
Materials:
-
Aldehyde (1.0 mmol)
-
Ketone (5.0 mmol)
-
L-Proline (0.1 mmol, 10 mol%)
-
Anhydrous Dimethyl Sulfoxide (DMSO) (2.0 mL)
-
Saturated aqueous solution of Ammonium Chloride
-
Organic solvent for extraction (e.g., Ethyl Acetate)
-
Anhydrous Sodium Sulfate
Procedure:
-
Reaction Setup: In a vial, combine the aldehyde (1.0 mmol) and the ketone (5.0 mmol).
-
Catalyst Addition: Add anhydrous DMSO (2.0 mL) and stir until all solids are dissolved. Add L-proline (0.1 mmol).
-
Reaction: Seal the vial and stir the reaction mixture at room temperature. Monitor the reaction progress using TLC or HPLC.
-
Workup: Once the reaction is complete, quench it by adding a saturated aqueous solution of ammonium chloride. Extract the product with an appropriate organic solvent.
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product using silica gel column chromatography.
Visualizing Reaction Mechanisms and Workflows
Catalytic Cycle of Diethylzinc Addition
Caption: Catalytic cycle of the enantioselective addition of diethylzinc to an aldehyde.
Experimental Workflow for Catalyst Comparison
Caption: General workflow for comparing the performance of different chiral catalysts.
Conclusion
This guide highlights the continued relevance of this compound-derived catalysts while showcasing the potential of novel chiral alcohols to achieve high levels of stereocontrol in asymmetric synthesis. The provided data indicates that while established catalysts like (S)-diphenylprolinol (a 2-pyrrolidinemethanol derivative) offer excellent performance, newer, structurally diverse chiral alcohols, such as those derived from carbohydrates and other scaffolds, can provide comparable or even superior results in certain applications. The choice of catalyst will ultimately depend on the specific substrate, desired enantiomer, and reaction conditions. The detailed protocols and workflow diagrams furnished herein are intended to provide a solid foundation for researchers to embark on their own comparative studies and advance the field of asymmetric catalysis.
References
- 1. benchchem.com [benchchem.com]
- 2. Enantioselective Addition of Diethylzinc to Aldehydes Catalyzed by N-(9-Phenylfluoren-9-yl) β-Amino Alcohols [organic-chemistry.org]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. Asymmetric reduction of prochiral ketones to chiral alcohols catalyzed by plants tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Asymmetric Reduction of Ketones [sigmaaldrich.com]
- 7. benchchem.com [benchchem.com]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for 2-Pyrrolidineethanol
For researchers, scientists, and drug development professionals, meticulous adherence to safety protocols is paramount, extending to the final step of a chemical's lifecycle: its disposal. This guide provides a comprehensive, step-by-step operational plan for the proper disposal of 2-Pyrrolidineethanol, ensuring the safety of laboratory personnel and the protection of our environment.
This compound, a flammable liquid and potential irritant, requires careful handling and disposal as hazardous waste.[1][2] Improper disposal can lead to safety hazards and regulatory non-compliance. The following procedures are designed to provide clear, actionable guidance for the responsible management of this compound waste.
Immediate Safety and Hazard Information
Before initiating any disposal procedures, it is crucial to be fully aware of the hazards associated with this compound.
| Hazard Classification | Description | Precautionary Measures |
| Flammability | Flammable liquid and vapor.[1][3] | Keep away from heat, sparks, open flames, and hot surfaces.[3] Use non-sparking tools and take measures to prevent the buildup of electrostatic charge.[1][2] |
| Health Hazards | May cause skin and serious eye irritation.[2] Harmful if swallowed.[2] | Wear protective gloves, clothing, eye, and face protection.[2][3] Wash hands thoroughly after handling.[2] |
| Environmental Hazards | Avoid release to the environment. Do not let the product enter drains.[1][4] | Contain spills and prevent entry into waterways. |
Step-by-Step Disposal Protocol
The disposal of this compound must be managed as hazardous waste. Adherence to institutional, local, regional, and national regulations is mandatory.
Step 1: Waste Identification and Segregation
-
Classify as Hazardous Waste: All waste containing this compound, including unused product, solutions, and contaminated materials, must be classified as hazardous chemical waste.
-
Segregate Waste Streams: Do not mix this compound waste with other incompatible waste streams.[5] Specifically, it should be segregated from:
Step 2: Use of Appropriate Waste Containers
-
Select a Compatible Container: Use a designated, chemically compatible, and leak-proof hazardous waste container. High-density polyethylene (HDPE) drums are often a suitable choice.[6]
-
Ensure Good Condition: The container must be in good condition, free from leaks or external residues.
-
Proper Labeling: Clearly label the container as "Hazardous Waste." The label must include:
-
The full chemical name: "this compound"
-
The concentration and composition of the waste mixture.
-
The associated hazards (e.g., "Flammable," "Irritant").
-
The date of accumulation.
-
Step 3: Safe Accumulation and Storage
-
Satellite Accumulation Area (SAA): Store the waste container in a designated SAA, which should be at or near the point of generation and under the control of laboratory personnel.
-
Secure Storage: Keep the waste container tightly closed except when adding waste.[5] Store it in a cool, dry, and well-ventilated area away from sources of ignition.[1][7]
Step 4: Professional Disposal
-
Engage a Licensed Service: Contact a licensed and approved professional waste disposal service to arrange for the pickup and disposal of the this compound waste.[1][4]
-
Follow Service Instructions: Adhere to all packaging and transportation requirements specified by the disposal company.
-
Documentation: Maintain a record of all hazardous waste disposal activities, including the date, quantity, and the disposal service used.
Step 5: Spill Management
In the event of a spill:
-
Evacuate and Ventilate: Immediately evacuate the area and ensure adequate ventilation.
-
Eliminate Ignition Sources: Remove all sources of ignition from the spill area.[1][4]
-
Contain the Spill: For small spills, use an inert absorbent material such as vermiculite, dry sand, or earth to contain the liquid.[4]
-
Collect and Dispose: Carefully collect the absorbent material and place it in a sealed, labeled container for disposal as hazardous waste.[1][4]
-
Clean the Area: Wash the spill site thoroughly after the cleanup is complete.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
- 1. cdhfinechemical.com [cdhfinechemical.com]
- 2. combi-blocks.com [combi-blocks.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. rtong.people.ust.hk [rtong.people.ust.hk]
- 6. N-(2-Hydroxyethyl) pyrrolidine, 2955-88-6, 1-Pyrrolidineethanol; 1-(2-Hydroxyethyl) pyrrolidine; 2-(1-Pyrrolidino) ethanol; 2-(1-Pyrrolidinyl) ethanol [mallakchemicals.com]
- 7. chemicalbook.com [chemicalbook.com]
Personal protective equipment for handling 2-Pyrrolidineethanol
This guide provides immediate, essential safety protocols and logistical information for handling 2-Pyrrolidineethanol in a laboratory setting. The following procedural steps are designed to ensure the safety of researchers, scientists, and drug development professionals.
Personal Protective Equipment (PPE) Summary
Effective handling of this compound necessitates specific personal protective equipment to minimize exposure risk. The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed.
| Protection Type | Recommended Equipment | Standard |
| Eye/Face Protection | Safety glasses with side-shields or tightly fitting safety goggles. A face shield is also recommended. | NIOSH (US) or EN 166 (EU) approved.[1][2] |
| Skin Protection | Chemically resistant gloves (inspect before use). Impervious clothing or a lab coat. Flame-retardant and antistatic protective clothing may be necessary.[1] | Gloves must satisfy Regulation (EU) 2016/425 and standard EN 374.[2] |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood. If risk assessment indicates, use a full-face respirator with appropriate cartridges (e.g., type ABEK).[1][2] | NIOSH (US) or CEN (EU) approved respirators and components.[1][2] |
Operational Plan for Handling
Adherence to a strict operational protocol is crucial for safely managing this compound in the laboratory.
1. Preparation and Engineering Controls:
-
Ensure adequate ventilation in the handling area. Whenever possible, work within a chemical fume hood.[2]
-
Locate and ensure accessibility of emergency equipment, such as an eyewash station and safety shower.
-
Keep away from heat, sparks, open flames, and other ignition sources as this compound is a flammable liquid and vapor.[1][2]
2. Handling Procedure:
-
Wash hands thoroughly after handling, before breaks, and at the end of the workday.[1][2]
-
Use the proper glove removal technique, avoiding contact with the glove's outer surface.[1][2]
3. Storage:
-
Containers that have been opened must be carefully resealed and kept upright to prevent leakage.[1][2]
Emergency and First Aid Procedures
Immediate and appropriate first aid is critical in the event of exposure.
-
General Advice: In case of exposure, consult a physician and show them the safety data sheet.[1][2]
-
Inhalation: Move the person to fresh air. If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.[1][4]
-
Skin Contact: Immediately remove contaminated clothing. Wash the affected skin with plenty of soap and water.[1][3][4] If skin irritation occurs, get medical advice.[5]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, removing contact lenses if present and easy to do.[2] Seek immediate medical attention from an ophthalmologist.
-
Ingestion: Do NOT induce vomiting.[1][2] Rinse the mouth with water and never give anything by mouth to an unconscious person.[1][2] Consult a physician immediately.[1][2]
Spill Management and Disposal Plan
A clear plan for spill containment and waste disposal is mandatory to mitigate environmental and safety risks.
Spill Management Protocol:
-
Evacuate and Secure: Immediately evacuate personnel from the spill area. Remove all sources of ignition.[2]
-
Ventilate: Ensure the area is well-ventilated.[2]
-
Containment: Prevent further leakage or spillage if it is safe to do so. Do not let the product enter drains.[1][2]
-
Cleanup: For small spills, use a non-combustible absorbent material like sand, earth, or vermiculite to contain the spillage.[2] Collect the material using an electrically protected vacuum cleaner or by wet-brushing and place it in a suitable, closed container for disposal.[1]
-
Decontaminate: Clean the affected area thoroughly.
Caption: Workflow for handling a this compound spill.
Disposal Plan:
-
Waste Classification: this compound and materials contaminated with it must be treated as hazardous waste.[6]
-
Containers: Use designated, properly labeled, and sealed containers for waste. Do not mix with other waste streams unless permitted by institutional guidelines.[6]
-
Disposal Method: Arrange for disposal through a licensed professional waste disposal service.[1][6] Dispose of the material at an approved waste disposal plant in accordance with local, regional, and national regulations.[2][6][7]
-
Contaminated PPE: Dispose of contaminated gloves and other disposable PPE as hazardous waste in accordance with applicable laws and good laboratory practices.[1][2]
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
